Product packaging for 6-(Bromomethyl)-2-methylquinoline(Cat. No.:CAS No. 141848-60-4)

6-(Bromomethyl)-2-methylquinoline

Cat. No.: B115549
CAS No.: 141848-60-4
M. Wt: 236.11 g/mol
InChI Key: OTZHQYZZYJSBOK-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-methylquinoline is a functionalized quinoline derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . The bromomethyl group attached to the quinoline scaffold makes it a valuable precursor for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, which are fundamental for creating more complex molecular architectures. While specific biological activity data for this exact compound is not widely published in the available literature, its structural features align with quinoline-based compounds that are extensively investigated for their diverse pharmacological properties. Research on related 8-hydroxyquinoline derivatives, for instance, has demonstrated significant biological activities, including antiviral effects against strains such as the dengue virus and H5N1 avian influenza, as well as antibacterial and anticancer potential . This suggests that this compound can be a critical starting material for medicinal chemists working to develop new therapeutic agents in these areas. The compound must be handled with care, as it is classified as corrosive, toxic, and harmful . It may cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during handling. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B115549 6-(Bromomethyl)-2-methylquinoline CAS No. 141848-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZHQYZZYJSBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383702
Record name 6-(bromomethyl)-2-methylquinoline
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141848-60-4
Record name 6-(bromomethyl)-2-methylquinoline
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Record name 141848-60-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(bromomethyl)-2-methylquinoline from 2,6-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)-2-methylquinoline from 2,6-dimethylquinoline, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a regioselective free-radical bromination of the methyl group at the 6-position of the quinoline ring.

Reaction Overview: The Wohl-Ziegler Bromination

The conversion of 2,6-dimethylquinoline to this compound is achieved through the Wohl-Ziegler reaction. This reaction employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to facilitate the selective bromination of the benzylic methyl group. The methyl group at the 2-position is less reactive towards radical bromination due to the electronic effects of the nitrogen atom in the quinoline ring.

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2,6-dimethylquinoline 2,6-dimethylquinoline Reaction + 2,6-dimethylquinoline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction This compound This compound Succinimide Succinimide Arrow Reaction->Arrow Radical Initiator (AIBN or BPO) Heat (Δ) or Light (hν) Solvent (e.g., CCl₄) Arrow->this compound Arrow->Succinimide caption Figure 1. General scheme for the Wohl-Ziegler bromination of 2,6-dimethylquinoline.

Caption: Figure 1. General scheme for the Wohl-Ziegler bromination of 2,6-dimethylquinoline.

Quantitative Data Summary

While specific yields for this exact transformation can vary based on reaction scale and conditions, the following table summarizes typical parameters and expected outcomes for a laboratory-scale Wohl-Ziegler bromination.

ParameterValue/RangeNotes
Reactants
2,6-dimethylquinoline1.0 equivalentStarting material.
N-Bromosuccinimide (NBS)1.0 - 1.2 equivalentsSlight excess may be used to ensure complete conversion.
Radical Initiator (AIBN or BPO)0.02 - 0.1 equivalentsCatalytic amount to initiate the radical chain reaction.
Reaction Conditions
SolventCarbon tetrachloride (CCl₄), acetonitrile, or 1,2-dichlorobenzeneCCl₄ is traditional but less favored due to toxicity.
TemperatureReflux (typically 77-80°C for CCl₄)To promote homolytic cleavage of the initiator.
Reaction Time2 - 6 hoursMonitored by TLC for disappearance of starting material.
Product Information
ProductThis compoundA solid at room temperature.
Theoretical YieldVaries with scale
Expected Yield60 - 85%Dependent on purification method and reaction scale.
Melting Point~101-105 °CFor the related compound 6-bromo-2-methylquinoline.[1] The bromomethyl isomer's melting point may differ.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,6-dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol, hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylquinoline (1.0 eq.) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle or oil bath. The reaction is typically initiated by the decomposition of the radical initiator and can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to afford pure this compound.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle with appropriate personal protective equipment and dispose of it correctly. Consider using safer alternatives like acetonitrile or 1,2-dichlorobenzene.[2]

  • Radical initiators like AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled with care.

  • The reaction can be exothermic; ensure proper temperature control.

Visualization of Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2,6-dimethylquinoline in anhydrous CCl₄ start->dissolve add_reagents Add NBS and AIBN/BPO dissolve->add_reagents reflux Heat to reflux (2-6 hours) Monitor by TLC add_reagents->reflux cool Cool to room temperature reflux->cool filter_succinimide Filter to remove succinimide cool->filter_succinimide wash_1 Wash with Na₂S₂O₃ solution filter_succinimide->wash_1 wash_2 Wash with NaHCO₃ solution wash_1->wash_2 wash_3 Wash with brine wash_2->wash_3 dry Dry organic layer (MgSO₄ or Na₂SO₄) wash_3->dry filter_drying_agent Filter drying agent dry->filter_drying_agent evaporate Remove solvent (rotary evaporator) filter_drying_agent->evaporate recrystallize Recrystallize crude product evaporate->recrystallize product Pure this compound recrystallize->product Signaling_Pathway start This compound reaction Nucleophilic Substitution (Sₙ2) start->reaction nucleophile Nucleophile (Nu-H) e.g., Amine, Thiol, Alcohol nucleophile->reaction product 6-((Nu)-methyl)-2-methylquinoline (Drug Precursor/Candidate) reaction->product

References

An In-depth Technical Guide to the Benzylic Bromination of 2,6-Dimethylquinoline using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzylic bromination of 2,6-dimethylquinoline using N-bromosuccinimide (NBS). It covers the underlying reaction mechanism, regioselectivity, detailed experimental protocols for the synthesis of mono- and di-brominated products, and their characterization.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The functionalization of substituted quinolines is a key strategy for the synthesis of novel therapeutic agents. Benzylic bromination of methyl-substituted quinolines, such as 2,6-dimethylquinoline, provides versatile intermediates that can be further elaborated to introduce various functional groups. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering selectivity for the benzylic position over the aromatic ring under free-radical conditions.

This guide details the synthesis of 2-(bromomethyl)-6-methylquinoline, 6-(bromomethyl)-2-methylquinoline, and 2,6-bis(bromomethyl)quinoline from 2,6-dimethylquinoline, providing researchers with the necessary information to perform and control this important reaction.

Reaction Mechanism and Regioselectivity

The benzylic bromination of 2,6-dimethylquinoline with NBS proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV irradiation) or heat.

The generally accepted mechanism involves three key stages:

  • Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a benzylic hydrogen from one of the methyl groups of 2,6-dimethylquinoline. This abstraction is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical. The succinimidyl radical can then propagate the chain by reacting with HBr to regenerate a bromine radical.

  • Termination: The reaction is terminated by the combination of any two radical species.

Regioselectivity:

The 2,6-dimethylquinoline molecule presents two non-equivalent methyl groups for bromination. The regioselectivity of the reaction is influenced by the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and also influences the reactivity of the methyl groups.

Studies on analogous heterocyclic systems, such as unsymmetrical dimethylpyridines, suggest that the methyl group further away from the nitrogen atom is more susceptible to free-radical bromination[1]. This is attributed to the inductive deactivating effect of the nitrogen atom, which is more strongly felt at the C2 position. Therefore, in the case of 2,6-dimethylquinoline, the 6-methyl group is expected to be more reactive towards benzylic bromination than the 2-methyl group . This preferential reactivity can be exploited to selectively synthesize this compound under controlled conditions.

To achieve dibromination, a higher stoichiometry of NBS and longer reaction times are typically required.

Experimental Protocols

The following protocols are based on established methodologies for benzylic bromination and have been adapted for the specific case of 2,6-dimethylquinoline.

Synthesis of this compound (Selective Monobromination)

This protocol aims for the selective monobromination at the more reactive 6-methyl position.

Materials:

  • 2,6-Dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., benzene, chlorobenzene)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN or BPO (e.g., 0.05-0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining HBr, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Synthesis of 2,6-Bis(bromomethyl)quinoline (Dibromination)

This protocol is designed to achieve bromination at both methyl groups.

Materials:

  • Same as for monobromination.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.0-2.2 eq.) and a catalytic amount of AIBN or BPO (e.g., 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux. The reaction time will be longer than for monobromination and should be monitored by TLC or GC-MS until the starting material and monobrominated product are consumed (typically 8-16 hours).

  • Follow the workup and purification steps as described for the monobromination protocol. The elution system for column chromatography may need to be adjusted to effectively separate the dibrominated product from any remaining monobrominated isomers.

Data Presentation

The following tables summarize the key reactants and expected products for the benzylic bromination of 2,6-dimethylquinoline.

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometry (Monobromination)Stoichiometry (Dibromination)
2,6-DimethylquinolineC₁₁H₁₁N157.211.0 eq1.0 eq
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.0 - 1.1 eq2.0 - 2.2 eq
AIBN/BPO--CatalyticCatalytic

Table 2: Products and Expected Properties

Product NameMolecular FormulaMolar Mass ( g/mol )Expected Appearance
This compoundC₁₁H₁₀BrN236.11Solid
2-(Bromomethyl)-6-methylquinolineC₁₁H₁₀BrN236.11Solid
2,6-Bis(bromomethyl)quinolineC₁₁H₉Br₂N315.00Solid

Note: Actual yields are dependent on specific reaction conditions and purification efficiency.

Mandatory Visualizations

Reaction Pathway

Benzylic_Bromination cluster_start Starting Material cluster_mono Monobromination cluster_di Dibromination 2,6-Dimethylquinoline 2,6-Dimethylquinoline This compound This compound 2,6-Dimethylquinoline->this compound 1. NBS, AIBN 2. CCl4, Reflux 2-(Bromomethyl)-6-methylquinoline 2-(Bromomethyl)-6-methylquinoline 2,6-Dimethylquinoline->2-(Bromomethyl)-6-methylquinoline Minor Product 2,6-Bis(bromomethyl)quinoline 2,6-Bis(bromomethyl)quinoline This compound->2,6-Bis(bromomethyl)quinoline NBS, AIBN 2-(Bromomethyl)-6-methylquinoline->2,6-Bis(bromomethyl)quinoline NBS, AIBN

Caption: Reaction scheme for the benzylic bromination of 2,6-dimethylquinoline.

Experimental Workflow

Experimental_Workflow A 1. Dissolve 2,6-dimethylquinoline in CCl4 B 2. Add NBS and AIBN/BPO A->B C 3. Reflux and Monitor Reaction B->C D 4. Cool and Filter Succinimide C->D E 5. Aqueous Workup (NaHCO3, H2O) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for benzylic bromination.

Characterization

The products of the bromination reaction should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H NMR Spectroscopy: Proton NMR is crucial for determining the position of bromination. The benzylic protons of the -CH₂Br group will appear as a characteristic singlet in the range of δ 4.5-5.0 ppm. The integration of this signal relative to the remaining methyl group and aromatic protons will confirm the structure.

  • ¹³C NMR Spectroscopy: Carbon NMR will show a signal for the benzylic carbon of the -CH₂Br group at approximately δ 30-35 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also an oxidizing agent.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. All operations involving CCl₄ should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consider using alternative, less hazardous solvents if possible.

  • AIBN and BPO: These radical initiators are thermally unstable and can decompose exothermically. They should be stored and handled according to the manufacturer's recommendations.

  • Brominated Products: Benzylic bromides are lachrymators and alkylating agents. Handle with care and avoid inhalation and skin contact.

Conclusion

The benzylic bromination of 2,6-dimethylquinoline with NBS is a valuable transformation for the synthesis of functionalized quinoline derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of NBS, it is possible to selectively achieve either monobromination, primarily at the 6-methyl position, or dibromination. The resulting brominated products are versatile intermediates for further synthetic manipulations, making this reaction a key tool for researchers in drug discovery and development. This guide provides the foundational knowledge and experimental framework to successfully implement this important reaction.

References

An In-Depth Technical Guide to 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(bromomethyl)-2-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data in the public domain for this specific chemical entity, this document focuses on its fundamental properties, a plausible synthetic approach, and its prospective role as a building block in the development of novel therapeutic agents. This guide also briefly addresses the distinction between this compound and its isomer, 6-bromo-2-methylquinoline, to prevent ambiguity in research and development.

Introduction

The quinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its versatile nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. The introduction of a reactive bromomethyl group at the 6-position of the 2-methylquinoline core, as seen in this compound, offers a valuable handle for medicinal chemists to synthesize novel derivatives and probe structure-activity relationships. This compound serves as a key intermediate for introducing larger and more complex moieties into the quinoline ring system, a common strategy in the design of targeted therapeutics.

Chemical and Physical Properties

A summary of the known quantitative data for this compound (CAS Number: 141848-60-4) is presented in Table 1. This information is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 141848-60-4[1][2]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Physical Form Solid[3]
Purity ≥98%[3]
Storage Temperature 2-8°C under an inert atmosphere[3]
IUPAC Name This compound[3]
InChI Key OTZHQYZZYJSBOK-UHFFFAOYSA-N[3]

It is crucial to distinguish this compound from its structural isomer, 6-bromo-2-methylquinoline (CAS Number: 877-42-9). In the latter, the bromine atom is directly attached to the quinoline ring, which results in significantly different chemical reactivity compared to the benzylic bromide of the title compound.

Synthesis

Proposed Experimental Protocol: Radical Bromination of 2,6-Dimethylquinoline

This protocol is a generalized procedure based on standard organic chemistry methodology for benzylic bromination.

Materials:

  • 2,6-Dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline in anhydrous CCl₄ under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: This is a proposed synthetic route and would require optimization of reaction conditions, including solvent, temperature, and reaction time, for optimal yield and purity.

Visualization of Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

G Proposed Synthetic Workflow for this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2_6_dimethylquinoline 2,6-Dimethylquinoline Reaction Radical Bromination 2_6_dimethylquinoline->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (AIBN or BPO) Initiator->Reaction Solvent Anhydrous CCl4 Solvent->Reaction Workup Workup (Filtration, Washing) Reaction->Workup Crude Product Purification Purification (Chromatography/Recrystallization) Workup->Purification product This compound Purification->product Pure Product

Caption: A logical workflow for the proposed synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a reactive intermediate. The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds at the 6-position of the 2-methylquinoline core.

Potential Reaction Pathways in Medicinal Chemistry

The reactivity of the bromomethyl group can be exploited in several ways to generate libraries of novel compounds for biological screening.

G Potential Synthetic Applications in Drug Discovery cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Potential Derivatives start This compound Ethers Ethers start->Ethers R-OH Amines Amines start->Amines R-NH2 Thioethers Thioethers start->Thioethers R-SH Azides Azides (Click Chemistry Precursors) start->Azides NaN3 ROH Alcohols/Phenols (R-OH) RNH2 Amines (R-NH2) RSH Thiols (R-SH) N3 Azides (N3-)

Caption: Reaction pathways for derivatizing this compound.

While specific biological activities for derivatives of this compound are not documented in the available literature, the broader class of quinoline compounds has demonstrated a wide range of therapeutic potential, including but not limited to:

  • Anticancer Activity: Many quinoline derivatives have been investigated as inhibitors of various kinases, topoisomerases, and other enzymes involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The quinoline core is found in several antibacterial and antimalarial drugs.

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown potential as anti-inflammatory agents.

The synthesis of novel derivatives from this compound could lead to the discovery of new drug candidates in these and other therapeutic areas.

Conclusion

This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its key feature is the reactive bromomethyl group, which allows for straightforward chemical modification. While there is a notable absence of detailed public data on its synthesis and specific biological applications, its chemical nature suggests significant potential for the creation of diverse compound libraries for high-throughput screening. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the development of novel therapeutics. Researchers should exercise caution to distinguish this compound from its isomer, 6-bromo-2-methylquinoline, to ensure the accuracy and reproducibility of their work.

References

Solubility Profile of 6-(bromomethyl)-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Bromomethyl)-2-methylquinoline is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. As with any compound intended for use in solution-based applications, a thorough understanding of its solubility in various organic solvents is paramount for effective reaction setup, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

While a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound, this guide provides a framework for researchers to generate this critical data in a laboratory setting. Based on the general solubility characteristics of related compounds, such as quinoline and other brominated aromatic compounds, this compound is anticipated to be soluble in a range of common organic solvents and poorly soluble in water.[1][2][3][4]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventMolarity (mol/L)Grams per Liter (g/L)Milligrams per Milliliter (mg/mL)
e.g., AcetoneEnter experimental dataEnter experimental dataEnter experimental data
e.g., DichloromethaneEnter experimental dataEnter experimental dataEnter experimental data
e.g., EthanolEnter experimental dataEnter experimental dataEnter experimental data
e.g., Ethyl AcetateEnter experimental dataEnter experimental dataEnter experimental data
e.g., HexaneEnter experimental dataEnter experimental dataEnter experimental data
e.g., MethanolEnter experimental dataEnter experimental dataEnter experimental data
e.g., TolueneEnter experimental dataEnter experimental dataEnter experimental data
e.g., Dimethyl Sulfoxide (DMSO)Enter experimental dataEnter experimental dataEnter experimental data

Experimental Protocols for Solubility Determination

To obtain reliable and consistent solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[5][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Evaporating dish and desiccator (for gravimetric method)

Shake-Flask Method for Equilibrium Solubility

This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

a. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

b. Sample Collection and Phase Separation:

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

  • For more effective separation, centrifuge the samples at a high speed.[6]

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

Quantification of Dissolved Solute

The concentration of this compound in the filtered supernatant can be determined by several methods.

a. Gravimetric Analysis:

  • Accurately weigh an empty, clean evaporating dish.

  • Carefully transfer a known volume of the filtered saturated solution to the evaporating dish.

  • Place the evaporating dish in a fume hood and allow the solvent to evaporate slowly at room temperature or with gentle heating.

  • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

  • Weigh the evaporating dish containing the dried solute.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

  • The solubility can then be expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

b. Analysis by HPLC or UV-Vis Spectrophotometry:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

  • Calibration Curve: Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

  • Analysis of Saturated Solution: Dilute a precise volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility: Use the absorbance/peak area of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the solubility of the saturated solution.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.

Solubility_Workflow start Start: Obtain Pure This compound select_solvents Select Organic Solvents (e.g., Alcohols, Chlorinated Solvents, Ethers, etc.) start->select_solvents qual_screen Qualitative Screening (Optional) select_solvents->qual_screen shake_flask Shake-Flask Method: Prepare Saturated Solution (Excess Solute, Constant Temp.) qual_screen->shake_flask Proceed to Quantitative equilibration Equilibration (24-48 hours with agitation) shake_flask->equilibration phase_sep Phase Separation (Centrifugation/Settling) equilibration->phase_sep filtration Filtration of Supernatant (e.g., 0.22 µm Syringe Filter) phase_sep->filtration quantification Quantification of Solute filtration->quantification gravimetric Gravimetric Analysis quantification->gravimetric Method 1 hplc_uv HPLC/UV-Vis Analysis quantification->hplc_uv Method 2 data_analysis Data Analysis and Calculation of Solubility gravimetric->data_analysis hplc_uv->data_analysis end End: Report Solubility Data (e.g., in g/L, mol/L) data_analysis->end

References

Spectroscopic Profile of 6-(bromomethyl)-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 6-(bromomethyl)-2-methylquinoline. These values are derived from typical ranges for the functional groups present in the molecule and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-8
~7.8-8.0d1HH-4
~7.6-7.8m2HH-5, H-7
~7.4-7.6d1HH-3
~4.5s2H-CH₂Br
~2.7s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158-160C-2
~147-149C-8a
~136-138C-4
~130-132C-6
~128-130C-5
~127-129C-7
~126-128C-4a
~122-124C-3
~33-35-CH₂Br
~24-26-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumC-H stretching (aromatic)
2920-2980MediumC-H stretching (aliphatic -CH₃, -CH₂Br)
1600-1620Medium-StrongC=C and C=N stretching (quinoline ring)
1450-1550Medium-StrongC=C stretching (quinoline ring)
1200-1250Medium-StrongC-H in-plane bending
600-700Medium-StrongC-Br stretching

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
235/237High[M]⁺ (Molecular ion peak with bromine isotopes)
156High[M - Br]⁺
142Medium[M - CH₂Br]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • The sample is placed in a standard 5 mm NMR tube.

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • A standard proton pulse sequence is used.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

    • The spectral data is processed using Fourier transformation, followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Electron Impact (EI) is a common ionization technique for such compounds, typically using an ionization energy of 70 eV.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected for the molecular ion and any bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for GC/LC-MS or Direct Infusion Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Characteristic Absorptions) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation, Isotopic Pattern) MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 6-(Bromomethyl)-2-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Bromomethyl)-2-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of many biologically active compounds. The presence of a bromomethyl group at the 6-position makes this molecule a versatile intermediate for the synthesis of a wide range of derivatives, as the bromine atom can be readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety and handling, a proposed synthetic route, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers

This compound (CAS Number: 141848-60-4) is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

SupplierPurityAdditional Information
Ambeed, Inc.98%Available in various quantities.
Apollo Scientific98%Listed under catalogue number OR0469.[1]
BLD Pharm-Product number 141848-60-4.[2]
CymitQuimica98%Offered as a solid.[3]
ChemUniverse98%Product Number: P81687.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 141848-60-4
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Physical Form Solid
IUPAC Name This compound
InChI Key OTZHQYZZYJSBOK-UHFFFAOYSA-N
Storage Temperature Inert atmosphere, 2-8°C

Safety and Handling

The safety data sheet (SDS) for this compound indicates that it is a hazardous substance.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

  • P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

  • P363: Wash contaminated clothing before reuse.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Proposed Synthesis: Radical Bromination of 2,6-Dimethylquinoline

A common method for the benzylic bromination of methyl-substituted aromatic compounds is through a free-radical chain reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound start 2,6-Dimethylquinoline product This compound start->product reagents NBS, AIBN CCl4, Reflux

Caption: Proposed synthesis of this compound.

Detailed Methodology (Proposed):

  • Materials: 2,6-dimethylquinoline, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄), Filtration apparatus, Rotary evaporator, Magnetic stirrer with heating mantle, Round-bottom flask, Reflux condenser.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylquinoline (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

    • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a proposed protocol and would require optimization in a laboratory setting.

Reactivity and Use as a Synthetic Intermediate

The primary utility of this compound in research and drug development lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups.

General Workflow for Nucleophilic Substitution:

G cluster_0 Derivatization of this compound start This compound product 6-(Nu-methyl)-2-methylquinoline start->product SN2 Reaction nucleophile Nucleophile (Nu-H) base Base

Caption: General workflow for derivatization.

Examples of Potential Nucleophilic Substitution Reactions:

  • Synthesis of Alcohols: Reaction with hydroxide ions (e.g., from NaOH or KOH) would yield 6-(hydroxymethyl)-2-methylquinoline.

  • Synthesis of Ethers: Reaction with alkoxides (e.g., sodium ethoxide) would produce the corresponding ethers.

  • Synthesis of Amines: Reaction with ammonia or primary/secondary amines would lead to the formation of 6-(aminomethyl)-2-methylquinoline derivatives.

  • Synthesis of Thiols and Thioethers: Reaction with hydrosulfide or thiolates would result in the corresponding thiol or thioether derivatives.

  • Synthesis of Nitriles: Reaction with cyanide ions would produce 6-(cyanomethyl)-2-methylquinoline.

These derivatization reactions significantly expand the chemical space accessible from this compound, providing a library of compounds for biological screening.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively reported, the quinoline core is a well-established "privileged scaffold" in medicinal chemistry. Quinoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The utility of this compound lies in its role as a key intermediate for the synthesis of novel quinoline-based drug candidates. The ability to introduce various substituents at the 6-methyl position allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn modulate its binding affinity to biological targets and its pharmacokinetic profile.

Potential Signaling Pathway Involvement (Hypothetical):

Given the known activities of other quinoline derivatives, it is plausible that compounds synthesized from this compound could interact with various signaling pathways implicated in disease. For example, some quinoline-based compounds are known to be inhibitors of protein kinases, topoisomerases, or other enzymes involved in cell proliferation and survival. A hypothetical workflow for screening such derivatives is outlined below.

G cluster_0 Drug Discovery Workflow start 6-(Bromomethyl)-2- methylquinoline synthesis Synthesis of Derivative Library start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt pathway Target Identification & Signaling Pathway Analysis hit_id->pathway

Caption: Drug discovery workflow.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, a singlet for the methyl group at the 2-position, and a singlet for the bromomethyl protons at the 6-position. The chemical shift of the bromomethyl protons would be downfield due to the deshielding effect of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected for the molecular ion and any bromine-containing fragments.

Conclusion

This compound is a valuable chemical intermediate for researchers in medicinal chemistry and drug development. Its commercial availability and the reactivity of the bromomethyl group provide a convenient entry point for the synthesis of diverse libraries of quinoline derivatives. While detailed experimental data for this specific compound is currently limited in the public domain, its potential as a building block for the discovery of novel therapeutic agents is significant, owing to the well-established pharmacological importance of the quinoline scaffold. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

The Bromomethyl Group on a Quinoline Scaffold: A Gateway to Novel Therapeutics and Functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The introduction of a bromomethyl group onto this privileged heterocycle dramatically enhances its synthetic versatility, transforming it into a highly reactive electrophilic hub. This reactivity makes bromomethyl quinolines valuable intermediates for the synthesis of a diverse array of functionalized molecules, particularly in the realm of drug discovery where they can serve as precursors to potent and selective therapeutic agents, including covalent inhibitors.

This technical guide provides a comprehensive overview of the synthesis and reactivity of the bromomethyl group on a quinoline scaffold. It delves into the primary reaction pathways—nucleophilic substitution, radical reactions, and oxidation—supported by detailed experimental protocols and quantitative data. Furthermore, it explores the application of this reactive moiety in drug development, with a focus on its role in the design of covalent inhibitors targeting key signaling pathways.

Synthesis of Bromomethyl Quinolines

The most common method for introducing a bromomethyl group onto a quinoline scaffold is through the radical bromination of a methylquinoline precursor. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[1]

Experimental Protocol: Radical Bromination of 2-Methylquinoline

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Acetonitrile

  • Argon atmosphere

Procedure:

  • To a solution of 2-methylquinoline (1.00 equivalent) in acetonitrile, add N-bromosuccinimide (2.00 equivalents) and benzoyl peroxide (0.40 equivalents) under an argon atmosphere.[1]

  • Stir the reaction mixture at 90°C for 25 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(bromomethyl)quinoline.

Reactivity of the Bromomethyl Group

The bromomethyl group is a potent electrophile, readily participating in a variety of chemical transformations. Its reactivity is primarily governed by the electron-withdrawing nature of the bromine atom and the ability of the quinoline ring to stabilize reaction intermediates.

Nucleophilic Substitution Reactions

The most prevalent reaction of bromomethyl quinolines is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds.

The reaction of a bromomethyl quinoline with an alcohol or phenol in the presence of a base affords the corresponding ether. This reaction, known as the Williamson ether synthesis, is a versatile method for introducing alkoxy or aryloxy moieties.

Experimental Protocol: Williamson Ether Synthesis with 4-(Bromomethyl)quinolin-2(1H)-one and Phenol

Materials:

  • 4-(Bromomethyl)quinolin-2(1H)-one

  • Phenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(bromomethyl)quinolin-2(1H)-one (1.0 equivalent) in DMF, add phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the corresponding ether derivative.

Primary amines can be synthesized from bromomethyl quinolines via the Gabriel synthesis. This method involves the reaction of the bromomethyl quinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Experimental Protocol: Gabriel Synthesis with 4-(Bromomethyl)quinolin-2(1H)-one

Materials:

  • 4-(Bromomethyl)quinolin-2(1H)-one

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Phthalimide Alkylation: To a solution of 4-(bromomethyl)quinolin-2(1H)-one (1.0 equivalent) in DMF, add potassium phthalimide (1.1 equivalents). Stir the mixture at 60°C for 4 hours. Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture for 2 hours. Cool the reaction to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base (e.g., NaOH) to precipitate the primary amine. Filter, wash with water, and dry the product.

The bromomethyl group also readily reacts with other nucleophiles such as thiols to form thioethers and azides to form azides, which can be further transformed into other functional groups.

Table 1: Summary of Nucleophilic Substitution Reactions of Bromomethyl Quinolines

Bromomethyl Quinoline IsomerNucleophileProductYield (%)Reference
4-(Bromomethyl)quinolin-2(1H)-oneGlycine ethyl ester4-(((2-ethoxy-2-oxoethyl)amino)methyl)quinolin-2(1H)-one75
4-(Bromomethyl)quinolin-2(1H)-onePiperidine4-(piperidin-1-ylmethyl)quinolin-2(1H)-one82
4-(Bromomethyl)quinolin-2(1H)-oneThiophenol4-((phenylthio)methyl)quinolin-2(1H)-oneNot reported
2-(Bromomethyl)quinolinePhenol2-(phenoxymethyl)quinolineNot reported
8-(Bromomethyl)quinolineSodium azide8-(azidomethyl)quinolineNot reported
Radical Reactions

As demonstrated in its synthesis, the methyl group of a methylquinoline is susceptible to radical bromination. The resulting bromomethyl group can participate in further radical reactions, although these are less common than nucleophilic substitutions.

Oxidation Reactions

The bromomethyl group can be oxidized to the corresponding aldehyde. A common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant.[2][3]

Experimental Protocol: Kornblum Oxidation of 2-(Bromomethyl)quinoline

Materials:

  • 2-(Bromomethyl)quinoline

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Heat a mixture of 2-(bromomethyl)quinoline and sodium bicarbonate in DMSO at 150°C for a few minutes.[2]

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by distillation or column chromatography.[2]

Application in Drug Development: Covalent Inhibitors

The high reactivity of the bromomethyl group makes it an attractive "warhead" for the design of covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition.[4] This strategy can result in compounds with high potency and prolonged duration of action.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several quinoline-based molecules have been developed as EGFR inhibitors.[5][6][7][8][9] The bromomethyl group can be utilized to covalently target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[5] This blocks the downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Bromomethyl Quinoline Covalent Inhibitor Inhibitor->EGFR Covalently Binds (Inhibits) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Covalent_Inhibitor_Design_Workflow Target_ID Target Identification (e.g., Kinase with Cysteine) Scaffold_Selection Scaffold Selection (Quinoline) Target_ID->Scaffold_Selection Warhead_Attachment Warhead Introduction (Bromomethylation) Scaffold_Selection->Warhead_Attachment Synthesis Synthesis of Derivatives Warhead_Attachment->Synthesis Screening In Vitro Screening (Enzymatic & Cellular Assays) Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Optimization->Synthesis In_Vivo In Vivo Studies Optimization->In_Vivo p53_Signaling_Pathway cluster_nucleus Nucleus Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 (Cell Cycle Arrest) p53->p21 Activates Transcription BAX BAX (Apoptosis) p53->BAX Activates Transcription MDM2->p53 Inhibits (Degradation) Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->p53 Modulates Activity

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 2-methylquinoline derivatives. It covers the core principles of reactivity and regioselectivity, and provides detailed experimental protocols for key transformations including nitration, halogenation, and intramolecular Friedel-Crafts reactions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Principles: Reactivity and Regioselectivity

The electrophilic aromatic substitution of quinoline, and by extension its 2-methyl derivatives, is governed by the electronic properties of the bicyclic heteroaromatic system. Under the acidic conditions typical for many EAS reactions, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This protonation has a profound deactivating effect on the pyridine ring, making it significantly less susceptible to electrophilic attack than the benzene ring.

Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. The primary positions of substitution are C5 and C8. The preference for these positions can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack. Attack at C5 and C8 allows for the positive charge to be delocalized across the naphthalene-like system without placing it on the carbon adjacent to the positively charged nitrogen, which would be highly unfavorable.

The presence of the 2-methyl group, being a weakly activating group, has a minor influence on the regioselectivity of the reaction on the carbocyclic ring but can affect the overall reactivity of the molecule. Other substituents on the quinoline ring will further modulate the position of electrophilic attack based on their own directing effects.

G Factors Influencing Regioselectivity in EAS of 2-Methylquinoline cluster_0 Electronic Effects cluster_1 Positional Selectivity cluster_2 Substituent Effects Protonation of Nitrogen Protonation of Nitrogen Deactivation of Pyridine Ring Deactivation of Pyridine Ring Protonation of Nitrogen->Deactivation of Pyridine Ring leads to Substitution on Carbocyclic Ring Substitution on Carbocyclic Ring Deactivation of Pyridine Ring->Substitution on Carbocyclic Ring favors Attack at C5 and C8 Attack at C5 and C8 Substitution on Carbocyclic Ring->Attack at C5 and C8 Stable Wheland Intermediate Stable Wheland Intermediate Attack at C5 and C8->Stable Wheland Intermediate Attack at C6 and C7 Attack at C6 and C7 Less Stable Wheland Intermediate Less Stable Wheland Intermediate Attack at C6 and C7->Less Stable Wheland Intermediate Activating Groups (e.g., -OH, -OCH3) Activating Groups (e.g., -OH, -OCH3) Alters electron density and directs substitution Alters electron density and directs substitution Activating Groups (e.g., -OH, -OCH3)->Alters electron density and directs substitution Deactivating Groups (e.g., -NO2) Deactivating Groups (e.g., -NO2) Deactivating Groups (e.g., -NO2)->Alters electron density and directs substitution

Figure 1: Logical relationship of factors governing regioselectivity.

Nitration of 2-Methylquinoline Derivatives

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric and sulfuric acids. As predicted by the core principles, nitration of 2-methylquinoline derivatives primarily yields a mixture of 5- and 8-nitro isomers. The exact ratio of these isomers is influenced by the reaction conditions and the presence of other substituents.

Quantitative Data for Nitration
SubstrateReagentsConditionsProduct(s)Yield (%)Reference
7-Methylquinolinefuming HNO₃, H₂SO₄-5 °C to RT, 40 min7-Methyl-8-nitroquinoline99[1]
2-MethylquinolineHNO₃, H₂SO₄Not specifiedMixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinolineNot specified[2]
8-MethoxyquinolineNot specifiedNot specified5-Nitro-8-methoxyquinoline77[3]
Detailed Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline[1]

This protocol is adapted from the synthesis of 7-methyl-8-nitroquinoline.

Materials:

  • 7-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Mechanical Stirrer

  • Round-bottom flask

  • Dropping funnel

  • Cooling bath (ice-salt)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 57.05 g (0.398 mol) of 7-methylquinoline and 142.5 mL of concentrated sulfuric acid.

  • Cool the mixture to -5 °C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 28.5 mL of fuming nitric acid to 85.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of 7-methylquinoline, maintaining the temperature at -5 °C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes as the reaction warms to room temperature.

  • Pour the reaction mixture slowly over a large volume of crushed ice with stirring.

  • Allow the ice to melt completely, and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization if necessary.

Halogenation of 2-Methylquinoline Derivatives

Halogenation, such as bromination and chlorination, also proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity follows the same principles as nitration, with substitution occurring at the 5- and 8-positions. Modern methods have been developed for highly regioselective halogenation, often at the C5 position, by employing specific directing groups at the C8 position.

Quantitative Data for Halogenation
SubstrateReagentsConditionsProduct(s)Yield (%)Reference
N-(2-Methylquinolin-8-yl)benzamideTrichloroisocyanuric acid (TCCA)Acetonitrile, room temp.5-Chloro-N-(2-methylquinolin-8-yl)benzamide97[4]
N-(2-Methylquinolin-8-yl)benzamideTribromoisocyanuric acid (TBCA)Acetonitrile, room temp.5-Bromo-N-(2-methylquinolin-8-yl)benzamide98[4]
8-Methoxy-2-methylquinolineBromineNot specified5-Bromo-8-methoxy-2-methylquinolineNot specified[5]
2-Bromoaniline and CrotonaldehydeHCl, Boric acid, ZnCl₂Reflux8-Bromo-2-methylquinoline52[6]
Detailed Experimental Protocol: General Procedure for C5-Bromination

This protocol is a general guideline for the bromination of a 2-methylquinoline derivative.

Materials:

  • 2-Methylquinoline derivative

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Stirring plate and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 2-methylquinoline derivative in concentrated sulfuric acid at 0-5 °C.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the cold, stirred solution.

  • Continue stirring the reaction mixture at 5 °C for 18 hours or until TLC analysis indicates completion of the reaction.[7]

  • Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

G General Workflow for Electrophilic Aromatic Substitution Start Start Dissolve Substrate Dissolve 2-methylquinoline derivative in solvent (e.g., H2SO4) Start->Dissolve Substrate Cool Reaction Cool to appropriate temperature (e.g., 0-5 °C) Dissolve Substrate->Cool Reaction Add Electrophile Slowly add electrophilic reagent (e.g., HNO3 or NBS) Cool Reaction->Add Electrophile Monitor Reaction Stir and monitor by TLC Add Electrophile->Monitor Reaction Quench Reaction Pour onto ice and neutralize Monitor Reaction->Quench Reaction Isolate Product Filter and wash the solid product Quench Reaction->Isolate Product Purify Product Recrystallize or perform column chromatography Isolate Product->Purify Product End End Purify Product->End

Figure 2: A typical experimental workflow for EAS reactions.

Friedel-Crafts Reactions

Intermolecular Friedel-Crafts alkylation and acylation reactions are generally not successful with quinoline and its simple derivatives. The Lewis basicity of the nitrogen atom leads to the formation of a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the entire ring system towards electrophilic attack.

However, intramolecular Friedel-Crafts acylation can be a powerful tool for the synthesis of fused polycyclic systems containing a quinoline moiety. In these reactions, a carboxylic acid or acyl chloride tethered to the quinoline ring can cyclize onto the electron-rich carbocyclic ring, typically in the presence of a strong protic acid like polyphosphoric acid (PPA) or Eaton's reagent.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation of a Quinoline Derivative[8][9]

This protocol is a representative example of the synthesis of a tetracyclic-fused quinoline system.

Materials:

  • 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivative

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Place the 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivative in a round-bottom flask.

  • Add an excess of polyphosphoric acid (PPA) or Eaton's reagent to the flask.

  • Heat the mixture with stirring to a temperature typically ranging from 80 to 140 °C, depending on the substrate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring to hydrolyze the PPA and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent.

G Mechanism of Electrophilic Aromatic Substitution on 2-Methylquinoline Quinoline 2-Methylquinoline Quinolinium Protonated 2-Methylquinoline Quinoline->Quinolinium + H+ Sigma_Complex Sigma Complex (Wheland Intermediate) Quinolinium->Sigma_Complex + E+ (at C5 or C8) Product Substituted 2-Methylquinoline Sigma_Complex->Product - H+ H_plus H+ Product->H_plus Electrophile E+ Electrophile->Quinolinium Acid H+ Acid->Quinoline

Figure 3: General mechanism of electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of 2-methylquinoline derivatives is a predictable and useful transformation for the synthesis of functionalized quinoline scaffolds. The regioselectivity is primarily dictated by the deactivating effect of the protonated pyridine ring, directing electrophiles to the C5 and C8 positions of the carbocyclic ring. While standard EAS reactions like nitration and halogenation are well-established, intermolecular Friedel-Crafts reactions are generally not feasible. However, intramolecular variants provide a valuable route to complex, fused heterocyclic systems. The protocols and data presented in this guide offer a solid foundation for the practical application of these reactions in a research and development setting.

References

The Expanding Therapeutic and Technological Potential of Functionalized Methylquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide range of therapeutic applications.[1] Among its numerous derivatives, functionalized methylquinolines are emerging as a particularly versatile class of compounds with significant potential in drug discovery, materials science, and catalysis. The strategic placement of a methyl group on the quinoline ring, combined with further functionalization, profoundly influences the molecule's steric and electronic properties, leading to enhanced biological activity and novel physicochemical characteristics.[2] This technical guide provides an in-depth exploration of the burgeoning applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Functionalized methylquinolines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics for a variety of diseases.

Anticancer Activity

The quinoline core is a well-established pharmacophore in oncology, and functionalized methylquinolines continue to yield potent anticancer agents.[3][4] These compounds exert their effects through diverse mechanisms, including the inhibition of critical enzymes like tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[4]

Table 1: Anticancer Activity of Functionalized Methylquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[6]
M. smegmatis1.56[6]
MSSA2.2[6]
MRSA1.1[6]
Quinoline-Amidrazone HybridsA549 (Lung)43.1[7]
MCF-7 (Breast)59.1[7]

Experimental Protocol: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives

This protocol describes a common method for synthesizing potential anticancer agents based on the 7-bromo-4-chloro-8-methylquinoline scaffold.[3]

  • Materials: 7-bromo-4-chloro-8-methylquinoline, appropriate primary or secondary amine (e.g., aniline, piperidine), solvent (e.g., ethanol, isopropanol), optional acid catalyst (e.g., HCl).

  • Procedure:

    • Dissolve 7-bromo-4-chloro-8-methylquinoline (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent in a reaction vessel.

    • If necessary, add a catalytic amount of acid.

    • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.[3]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized methylquinoline derivatives in the culture medium and add them to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

anticancer_workflow cluster_synthesis Synthesis cluster_screening Screening start 7-Bromo-4-chloro-8-methylquinoline reaction Nucleophilic Aromatic Substitution or Suzuki-Miyaura Coupling start->reaction reagents Amine Nucleophile or Arylboronic Acid reagents->reaction product Functionalized Methylquinoline Library reaction->product treatment Compound Treatment (Varying Concentrations) product->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment assay MTT Assay (Cell Viability) treatment->assay data_analysis IC50 Determination assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Workflow for the synthesis and anticancer screening of functionalized methylquinolines.
Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. Functionalized methylquinolines have shown considerable promise in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[8][9]

Table 2: Antibacterial Activity of Functionalized Methylquinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridsP. aeruginosa64[10]
E. faecalis128[10]
E. coli128[10]
S. typhi512[10]
2-Styryl QuinolinesP. aeruginosa MTCC 24533.9[6]
2-((1H-indol-3-yl)methylene)hydrazinyl)quinolineS. aureus MRSA20 ± 3.3[8]
P. aeruginosa10 ± 1.5[8]
1-(quinolin-2-ylamino)pyrrolidine-2,5-dioneP. aeruginosa5 ± 2.2[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of synthesized compounds.[9]

  • Materials: Cation-adjusted Mueller-Hinton broth, bacterial strains (e.g., S. aureus, P. aeruginosa), synthesized methylquinoline compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare serial twofold dilutions of the test compounds in the broth in the 96-well plates.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Antiviral Activity

The quinoline scaffold is also a key feature in several antiviral drugs.[11] Functionalized methylquinolines have been investigated for their activity against a variety of viruses, including coronaviruses and influenza viruses, often by interfering with viral entry or replication processes.[12][13]

Table 3: Antiviral Activity of Functionalized Methylquinoline Derivatives

Compound ClassVirusCell LineEC50 (µM)Reference
Chloroquine (a quinoline)HCoV-OC43HEL0.12[12]
Hydroxychloroquine (a quinoline)SARS-CoV-2Huh7~1-10[12]
Bis-triazoloquinolineBVDVMDBK1-5[14]
ImidazoquinolinesBVDVMDBK1-5[14]
PyridoquinoxalinesBVDVMDBK1-5[14]
Isoquinolone DerivativeInfluenza A & BMDCK0.2-0.6[15]

Experimental Protocol: Antiviral Assay (e.g., for Coronaviruses)

  • Cell Culture: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

  • Infection and Treatment: Infect the cells with the virus in the presence of serial dilutions of the methylquinoline compounds.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: Measure the viral cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.

  • Data Analysis: Calculate the EC50 (50% effective concentration) from the dose-response curve. A selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is often determined to assess the therapeutic window.[11]

Materials Science: Building Blocks for Advanced Materials

The rigid, planar structure and unique photophysical properties of the quinoline ring make functionalized methylquinolines valuable components in the development of advanced materials.[2]

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (a related scaffold), are widely used as emissive and electron-transporting materials in OLEDs. Functionalization of the methylquinoline core can tune the emission color and improve device efficiency and stability.

Table 4: Performance of OLEDs Incorporating Quinoline Derivatives

Emissive Layer MaterialMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Reference
Znq₂7910.64[16]
Alq₃-based1000 at 4.4 V-[17]

Experimental Protocol: Fabrication of a Simple OLED Device

  • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of a hole-injection material (e.g., PEDOT:PSS) onto the ITO substrate.

  • Emissive Layer (EML) Deposition: Deposit the functionalized methylquinoline-based emissive material onto the HIL, often by vacuum thermal evaporation or spin-coating from a solution.

  • Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron-transport layer and a low-work-function metal cathode (e.g., LiF/Al) on top of the EML through vacuum evaporation.

  • Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

oled_structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Functionalized Methylquinoline) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Schematic of a basic OLED device structure incorporating a functionalized methylquinoline.

Catalysis: Directing Chemical Transformations

The nitrogen atom in the methylquinoline ring can act as a coordinating ligand for transition metals, enabling their use in homogeneous catalysis. The position of the methyl group can influence the regioselectivity of catalytic reactions, such as C-H activation.[2]

Table 5: Catalytic Applications of Functionalized Methylquinolines

ReactionCatalyst SystemProduct Yield (%)Reference
C(sp³)–H Functionalization of 2-MethylquinolinesI₂ / TBHP42-83[18]
Amidation of 8-Methylquinolines[(p-cymene)RuCl₂]₂ / AgSbF₆up to 90[19]

Experimental Protocol: Metal-Free Synthesis of Functionalized Quinolines

This protocol describes an environmentally friendly method for the functionalization of C(sp³)–H bonds of 2-methylquinolines.[18]

  • Materials: 2-methylquinoline, 2-styrylaniline, iodine (I₂), tert-butyl hydroperoxide (TBHP), acetic acid, DMSO.

  • Procedure:

    • To a reaction vessel, add 2-methylquinoline (0.3 mmol), 2-styrylaniline (0.54 mmol), I₂ (0.2 equiv), TBHP (3 equiv), and acetic acid (1 equiv) in DMSO (1.5 mL).

    • Heat the reaction mixture at 120 °C and monitor its progress.

    • After completion, perform an appropriate work-up and purify the product by column chromatography.

catalytic_cycle M M(L)n Product Product (R-Nu) C1 M(L)n(Substrate) M->C1 Coordination Substrate Substrate (R-H) Substrate->M Reagent Reagent (Nu) C2 R-M(L)n-H Reagent->C2 C1->C2 C-H Activation C3 R-M(L)n(Nu)-H C2->C3 Oxidative Addition or Transmetalation C3->M Reductive Elimination

References

Methodological & Application

Application Notes and Protocols for 6-(Bromomethyl)-2-methylquinoline as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-2-methylquinoline is a versatile bifunctional molecule incorporating the privileged quinoline scaffold and a reactive bromomethyl group. This combination makes it a valuable alkylating agent for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The quinoline moiety is a common feature in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromomethyl group serves as a potent electrophile, enabling the facile introduction of the 2-methylquinoline core onto various nucleophilic substrates, such as phenols, thiols, and amines. This document provides detailed application notes and generalized experimental protocols for the use of this compound in alkylation reactions and discusses the potential therapeutic applications of the resulting derivatives, with a focus on their potential as anticancer agents targeting key signaling pathways.

Introduction to this compound as an Alkylating Agent

This compound is a derivative of quinaldine (2-methylquinoline) functionalized with a bromomethyl group at the 6-position. The presence of the bromine atom, a good leaving group, on the methyl substituent renders this position highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic bromides, which are widely used as alkylating agents in organic synthesis. The electron-rich quinoline ring system can further influence the reactivity of the bromomethyl group.

The primary utility of this compound lies in its ability to covalently link the 2-methylquinoline pharmacophore to various molecular scaffolds through O-alkylation, S-alkylation, and N-alkylation reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored biological profiles.

Experimental Protocols: General Alkylation Procedures

The following protocols describe generalized procedures for the alkylation of common nucleophiles using this compound. Optimal reaction conditions, including the choice of base, solvent, and temperature, may vary depending on the specific substrate and should be determined empirically.

O-Alkylation of Phenols

This protocol outlines the synthesis of 6-((aryloxy)methyl)-2-methylquinoline derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), acetone)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the phenol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-2.0 eq.).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

S-Alkylation of Thiols

This protocol describes the synthesis of 6-((arylthio)methyl)-2-methylquinoline or 6-((alkylthio)methyl)-2-methylquinoline derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Thiol (aliphatic or aromatic)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydroxide (NaOH))

  • Solvent (e.g., ethanol, DMF, tetrahydrofuran (THF))

Procedure:

  • Dissolve the thiol (1.0 eq.) and the base (1.1-1.5 eq.) in the chosen solvent.

  • Stir the mixture at room temperature for 10-20 minutes to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

N-Alkylation of Amines

This protocol describes the synthesis of 6-((amino)methyl)-2-methylquinoline derivatives. Note that over-alkylation to form tertiary or quaternary ammonium salts is possible, especially with primary amines.

Reaction Scheme (Mono-alkylation):

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF, acetonitrile, dichloromethane (DCM))

Procedure:

  • To a solution of the amine (1.0-2.0 eq.) in the chosen solvent, add the base (1.5-3.0 eq.).

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as required. The use of excess amine can help to minimize di-alkylation.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the desired N-alkylated product by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Substituted-2-methylquinolines

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenolK₂CO₃DMF60126-(Phenoxymethyl)-2-methylquinolineData not available
24-ChlorophenolCs₂CO₃CH₃CNRT246-((4-Chlorophenoxy)methyl)-2-methylquinolineData not available
3ThiophenolEt₃NEtOHRT62-Methyl-6-((phenylthio)methyl)quinolineData not available
4BenzylamineK₂CO₃DMF508N-((2-Methylquinolin-6-yl)methyl)anilineData not available
5MorpholineDIPEADCMRT184-((2-Methylquinolin-6-yl)methyl)morpholineData not available

Table 2: Spectroscopic Data for Representative 6-Substituted-2-methylquinoline Derivatives

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Product from Entry 1 C₁₇H₁₅NO249.31Expected signals for quinoline and phenyl protonsExpected signals for quinoline and phenyl carbonsExpected M+1 peak
Product from Entry 3 C₁₇H₁₅NS265.38Expected signals for quinoline and phenyl protonsExpected signals for quinoline and phenyl carbonsExpected M+1 peak
Product from Entry 5 C₁₅H₁₈N₂O242.32Expected signals for quinoline and morpholine protonsExpected signals for quinoline and morpholine carbonsExpected M+1 peak

Applications in Drug Development: Anticancer Activity

Quinoline derivatives are a well-established class of compounds with significant potential in cancer therapy. Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways that are often dysregulated in cancer cells.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer drugs. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.

Derivatives of this compound, by virtue of their quinoline core, are promising candidates for the development of new PI3K/Akt/mTOR pathway inhibitors. The diverse functionalities that can be introduced via alkylation at the 6-position allow for fine-tuning of the molecule's properties to optimize its interaction with the kinase targets within this pathway.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Survival Cell Survival Quinoline Quinoline Derivative (e.g., from this compound) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

Experimental Workflow Diagrams

O_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A 1. Dissolve phenol in anhydrous solvent B 2. Add base (e.g., K2CO3) under inert atmosphere A->B C 3. Stir to form phenoxide B->C D 4. Add this compound C->D E 5. Heat the reaction mixture D->E F 6. Monitor by TLC E->F G 7. Quench with water F->G H 8. Extract with organic solvent G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: General workflow for the O-alkylation of phenols.

S_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A 1. Dissolve thiol and base in solvent B 2. Stir to form thiolate A->B C 3. Add this compound B->C D 4. Stir at appropriate temperature C->D E 5. Monitor by TLC D->E F 6. Remove solvent E->F G 7. Partition between water and organic solvent F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: General workflow for the S-alkylation of thiols.

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A 1. Dissolve amine and base in solvent B 2. Add this compound A->B C 3. Stir at appropriate temperature B->C D 4. Monitor by TLC C->D E 5. Dilute with water D->E F 6. Extract with organic solvent E->F G 7. Wash, dry, and concentrate F->G H 8. Purify by column chromatography G->H I Final Product H->I Characterization (NMR, MS)

Caption: General workflow for the N-alkylation of amines.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel quinoline-based compounds. Its utility as an alkylating agent allows for the facile incorporation of the 2-methylquinoline scaffold into a wide array of molecules. While specific, published protocols and quantitative data for its use are limited, the general principles of nucleophilic substitution reactions provide a solid foundation for its application in the laboratory. The resulting derivatives hold significant potential for the development of new therapeutic agents, particularly in the field of oncology, by targeting critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Further research into the reactivity and biological activity of compounds derived from this compound is warranted to fully explore its potential in drug discovery and development.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2-methylquinoline is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold found in numerous biologically active compounds, while the bromomethyl group at the 6-position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel anticancer agents.

The benzylic bromide nature of the 6-(bromomethyl) group makes it susceptible to substitution by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile construction of libraries of 6-substituted-2-methylquinoline derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Development

Derivatives of 2,6-disubstituted quinolines have demonstrated a broad spectrum of pharmacological activities, with a particular emphasis on anticancer research.[1][2] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis.

Key Therapeutic Targets:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] Dysregulation of these kinases is a hallmark of many cancers, and their inhibition can block downstream signaling pathways crucial for tumor growth.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of key components of this pathway, offering a promising strategy for cancer therapy.[4]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and transcription. Certain quinoline analogs have been found to inhibit these enzymes, leading to DNA damage and cancer cell death.[5]

The ability to readily diversify the substituent at the 6-position of the 2-methylquinoline scaffold through nucleophilic substitution provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with improved efficacy and target selectivity.

Experimental Protocols

The following protocols provide general methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. These are starting points and may require optimization based on the specific nucleophile and desired product.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of 6-(piperidin-1-ylmethyl)-2-methylquinoline.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 6-(piperidin-1-ylmethyl)-2-methylquinoline.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of 2-methyl-6-((phenylthio)methyl)quinoline.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at 50 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-methyl-6-((phenylthio)methyl)quinoline.

Protocol 3: Reaction with Phenol Nucleophiles (e.g., Phenol)

This protocol describes the synthesis of 2-methyl-6-(phenoxymethyl)quinoline.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in acetone (15 mL), add a solution of this compound (1.0 mmol) in acetone (5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain 2-methyl-6-(phenoxymethyl)quinoline.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic substitution reactions of this compound. Please note that yields are highly dependent on the specific nucleophile and reaction conditions.

NucleophileProductReaction ConditionsTypical Yield (%)
Piperidine6-(piperidin-1-ylmethyl)-2-methylquinolineK₂CO₃, CH₃CN, rt, 4-6h85-95
Thiophenol2-methyl-6-((phenylthio)methyl)quinolineK₂CO₃, DMF, 50°C, 2-3h80-90
Phenol2-methyl-6-(phenoxymethyl)quinolineK₂CO₃, Acetone, reflux, 6-8h70-85
Sodium Azide6-(azidomethyl)-2-methylquinolineNaN₃, DMF, rt, 2h>90
Diethyl malonateDiethyl 2-((2-methylquinolin-6-yl)methyl)malonateNaH, THF, 0°C to rt, 5h75-85

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output reactant This compound mixing Mixing and Stirring reactant->mixing nucleophile Nucleophile (Amine, Thiol, etc.) nucleophile->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., Acetonitrile) solvent->mixing reaction Reaction (Temperature & Time) mixing->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Substituted Product purification->product PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

References

Application Notes: Synthesis and Evaluation of Novel Quinoline-Based Kinase Inhibitors from 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the synthesis of a novel class of potential kinase inhibitors derived from the versatile starting material, 6-(bromomethyl)-2-methylquinoline. The benzylic bromide functionality of this starting material offers a reactive handle for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The protocols outlined below describe the synthesis of N-substituted aminomethyl quinoline derivatives, a common motif in kinase inhibitors designed to interact with the ATP-binding pocket of kinases.

Synthetic Strategy

The primary synthetic route involves a nucleophilic substitution reaction on this compound. The highly reactive bromomethyl group is susceptible to displacement by a variety of nucleophiles, particularly amines. This allows for the straightforward introduction of diverse side chains, which can be tailored to target the specific sub-pockets of a kinase's active site.

A representative reaction scheme is shown below, where a substituted aniline is used as the nucleophile. This class of reaction is widely applicable for the synthesis of a library of compounds for screening purposes.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-(4-methoxyphenyl)-1-(2-methylquinolin-6-yl)methanamine Kinase Inhibitor

This protocol details the synthesis of a representative quinoline-based kinase inhibitor via a nucleophilic substitution reaction.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 4-methoxyaniline (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methoxyphenyl)-1-(2-methylquinolin-6-yl)methanamine.

Characterization Data (Representative):

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
N-(4-methoxyphenyl)-1-(2-methylquinolin-6-yl)methanamineC₁₈H₁₈N₂O278.3585125-127
Protocol 2: In Vitro Kinase Inhibitory Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized quinoline derivatives

  • Recombinant protein kinases (e.g., VEGFR2, EGFR, PI3K)

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a dilution series of the synthesized compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes representative biological data for a series of hypothetical quinoline-based kinase inhibitors synthesized from this compound.

Compound IDR-Group (from R-NH₂)VEGFR2 IC₅₀ (µM)EGFR IC₅₀ (µM)PI3Kα IC₅₀ (µM)
QI-1 4-Methoxyphenyl0.521.23.8
QI-2 3,4-Dichlorophenyl0.180.852.1
QI-3 4-(Trifluoromethyl)phenyl0.351.54.5
QI-4 Morpholino2.15.6>10
QI-5 Piperidin-1-yl1.84.28.7

Visualizations

Signaling Pathways

Quinoline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the PI3K/Akt/mTOR and MAPK/ERK pathways, highlighting potential points of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline derivatives.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->Raf

Caption: MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to biological evaluation of the quinoline-based kinase inhibitors.

Experimental_Workflow Start 6-(Bromomethyl)- 2-methylquinoline Synthesis Nucleophilic Substitution with Amines Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Inhibitory Assay Characterization->Screening DataAnalysis IC₅₀ Determination & SAR Analysis Screening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for synthesis and evaluation of quinoline-based kinase inhibitors.

The Versatile Role of 6-(Bromomethyl)-2-methylquinoline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2-methylquinoline is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The presence of a reactive bromomethyl group at the 6-position allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of larger molecular scaffolds. This document provides detailed application notes and experimental protocols for the preparation of key pharmaceutical intermediates starting from this compound, focusing on its reaction with amine and thiol nucleophiles. These reactions are fundamental in the assembly of compounds targeted for a range of diseases, including cancer and infectious diseases, where the quinoline motif is a common pharmacophore.

Key Synthetic Applications

The primary utility of this compound in the synthesis of pharmaceutical intermediates lies in its ability to act as an electrophile in SN2 reactions. The benzylic nature of the bromide makes it an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

  • N-Alkylation of Amines: Reaction with primary or secondary amines, including various heterocyclic amines, leads to the formation of secondary or tertiary amines, respectively. This is a common strategy for linking the quinoline core to other pharmacophoric groups.

  • S-Alkylation of Thiols: Thiol-containing molecules readily displace the bromide to form thioethers. This linkage is found in various biologically active compounds.

These reactions provide a straightforward and efficient means to elaborate the this compound core, paving the way for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative pharmaceutical intermediates using this compound.

Protocol 1: Synthesis of N-((2-methylquinolin-6-yl)methyl)aniline

This protocol details the N-alkylation of aniline with this compound to produce a secondary amine intermediate, a common scaffold in medicinal chemistry.

Reaction Scheme:

reagent1 This compound product N-((2-methylquinolin-6-yl)methyl)aniline reagent1->product K2CO3, Acetonitrile, 80 °C reagent2 Aniline reagent2->product plus +

Caption: N-Alkylation of Aniline.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
AnilineReagent grade, ≥99%Commercially available
Potassium Carbonate (K₂CO₃), anhydrousACS reagent, ≥99%Commercially available
Acetonitrile (CH₃CN), anhydrousHPLC grade, ≥99.9%Commercially available
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Commercially available
HexaneACS reagent, ≥98.5%Commercially available
Saturated Sodium Bicarbonate SolutionLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent, ≥99%Commercially available

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol), aniline (1.1 eq, e.g., 1.02 g, 11 mmol), and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure N-((2-methylquinolin-6-yl)methyl)aniline.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
NucleophileAniline
ProductN-((2-methylquinolin-6-yl)methyl)aniline
Typical Yield75-85%
Purity (by HPLC)>98%
Protocol 2: Synthesis of S-((2-methylquinolin-6-yl)methyl) benzenecarbothioate

This protocol describes the S-alkylation of thiobenzoic acid with this compound to yield a thioester intermediate. Thioesters are versatile intermediates that can be further modified, for example, by hydrolysis to the corresponding thiol.

Reaction Scheme:

reagent1 This compound product S-((2-methylquinolin-6-yl)methyl) benzenecarbothioate reagent1->product Triethylamine, DCM, RT reagent2 Thiobenzoic Acid reagent2->product plus +

Caption: S-Alkylation of Thiobenzoic Acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Thiobenzoic Acid≥95%Commercially available
Triethylamine (Et₃N)≥99.5%Commercially available
Dichloromethane (DCM), anhydrous≥99.8%Commercially available
1 M Hydrochloric Acid (HCl)Laboratory preparedN/A
Saturated Sodium Bicarbonate SolutionLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagent, ≥99.5%Commercially available

Experimental Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiobenzoic acid (1.2 eq, e.g., 1.66 g, 12 mmol) in 40 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq, e.g., 2.1 mL, 15 mmol).

  • In a separate flask, dissolve this compound (1.0 eq, e.g., 2.22 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
NucleophileThiobenzoic Acid
ProductS-((2-methylquinolin-6-yl)methyl) benzenecarbothioate
Typical Yield80-90%
Purity (by HPLC)>97%

Experimental Workflow Visualization

G cluster_0 General Workflow for Nucleophilic Substitution start Start: this compound dissolve Dissolve starting material and nucleophile in a suitable solvent start->dissolve add_base Add base (e.g., K2CO3, Et3N) dissolve->add_base react React at appropriate temperature (RT to reflux) add_base->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup (wash with acid/base/brine) monitor->workup dry Dry organic layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Final Pharmaceutical Intermediate purify->product

Caption: General Experimental Workflow.

Signaling Pathway Context (Hypothetical)

Many quinoline-based pharmaceutical intermediates are precursors to kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a downstream kinase, which could be a target for an inhibitor derived from these intermediates, plays a role.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Downstream Kinase Downstream Kinase Signaling Cascade (e.g., MAPK/ERK)->Downstream Kinase Cell Proliferation / Survival Cell Proliferation / Survival Downstream Kinase->Cell Proliferation / Survival Quinoline-based Inhibitor Quinoline-based Inhibitor Quinoline-based Inhibitor->Downstream Kinase

Caption: Hypothetical Kinase Signaling Pathway.

This compound is a highly effective and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this document provide robust and reproducible methods for the N-alkylation and S-alkylation of this key intermediate. These reactions are characterized by their operational simplicity and good to excellent yields, making them highly amenable to the construction of compound libraries for drug discovery programs. The resulting intermediates serve as valuable precursors for the development of novel therapeutic agents targeting a variety of diseases. Researchers and scientists in the field of drug development can utilize these protocols as a foundation for their synthetic efforts in the exploration of new chemical entities based on the privileged quinoline scaffold.

The Role of 6-(bromomethyl)-2-methylquinoline in the Synthesis of Novel PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. This document explores the potential application of 6-(bromomethyl)-2-methylquinoline as a key building block in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. While not a direct precursor to currently approved PARP inhibitors, its reactive bromomethyl group and inherent quinoline core offer a versatile platform for the development of new chemical entities with potential PARP inhibitory activity. These notes provide a comprehensive overview, including a proposed synthetic strategy, detailed experimental protocols, and the biological context for evaluating such compounds.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting DNA repair machinery to the site of damage.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised, leading to synthetic lethality and selective cancer cell death. This vulnerability has been successfully exploited by several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib.

The 2-methylquinoline scaffold is a key structural motif found in a variety of pharmacologically active molecules. Its aromatic and heterocyclic nature allows for diverse functionalization and interaction with biological targets. The presence of a reactive bromomethyl group at the 6-position of 2-methylquinoline provides a convenient handle for chemists to introduce this scaffold into larger, more complex molecules. Specifically, the bromomethyl group acts as an electrophile, readily reacting with nucleophiles to form stable covalent bonds. This reactivity is central to the proposed synthetic strategies for novel PARP inhibitors.

Proposed Synthetic Strategy for a Novel PARP Inhibitor

While a direct synthetic route from this compound to a known, clinically approved PARP inhibitor has not been reported in the literature, a plausible synthetic strategy can be devised based on the common structural features of existing PARP inhibitors. Many PARP inhibitors consist of a "warhead" that binds to the nicotinamide-binding pocket of the PARP enzyme and a "tail" region that provides additional interactions and modulates physicochemical properties.

Here, we propose a synthetic route to a novel PARP inhibitor where the 2-methylquinoline moiety serves as a key part of the inhibitor's structure, potentially interacting with the enzyme's active site. The synthesis involves the alkylation of a suitable nucleophilic core with this compound. A common nucleophilic core in PARP inhibitors is a phthalazinone or a similar heterocyclic system.

Proposed Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound C Alkylation Reaction (Base, Solvent) A->C B Phthalazin-1(2H)-one B->C D 4-((2-methylquinolin-6-yl)methyl)phthalazin-1(2H)-one (Novel PARP Inhibitor Candidate) C->D Yield: (Hypothetical)

Caption: Proposed synthesis of a novel PARP inhibitor candidate.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and evaluation of a novel PARP inhibitor based on the 2-methylquinoline scaffold.

Synthesis of 4-((2-methylquinolin-6-yl)methyl)phthalazin-1(2H)-one

Materials:

  • This compound

  • Phthalazin-1(2H)-one

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Phthalazin-1(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP1 Inhibition Assay (HTRF)

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1. The assay is based on the detection of poly(ADP-ribose) (PAR) formation using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Recombinant human PARP1 enzyme

  • NAD⁺ (substrate)

  • Histone H1 (PARP1 activator and acceptor protein)

  • HTRF detection reagents (anti-PAR antibody labeled with a donor fluorophore and a streptavidin-labeled acceptor fluorophore)

  • Assay buffer

  • Test compound (e.g., 4-((2-methylquinolin-6-yl)methyl)phthalazin-1(2H)-one)

  • Olaparib (positive control)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Olaparib) in assay buffer.

  • In a 384-well plate, add the test compound or control to the appropriate wells.

  • Add a mixture of PARP1 enzyme and Histone H1 to all wells.

  • Initiate the reaction by adding NAD⁺ to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate the plate for an additional 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical data for the synthesized novel PARP inhibitor candidate.

Table 1: Synthesis Yield

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Material A (g)Starting Material B (g)Product Yield (g)Yield (%)
4-((2-methylquinolin-6-yl)methyl)phthalazin-1(2H)-oneC₁₉H₁₅N₃O301.351.180.731.0570

Table 2: In Vitro PARP1 Inhibitory Activity

CompoundPARP1 IC₅₀ (nM)
4-((2-methylquinolin-6-yl)methyl)phthalazin-1(2H)-one50
Olaparib (Reference)5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway and the experimental workflow for the synthesis and evaluation of the novel PARP inhibitor.

G cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 DNA Repair cluster_3 PARP Inhibition cluster_4 Cellular Consequences A Single-Strand Break (SSB) B PARP1 Recruitment and Activation A->B C PAR Synthesis (using NAD+) B->C D Recruitment of DNA Repair Proteins C->D G Accumulation of SSBs E SSB Repair D->E F PARP Inhibitor (e.g., Novel Quinoline Derivative) F->C Inhibits H Replication Fork Collapse -> Double-Strand Breaks (DSBs) G->H I Cell Death (in HR-deficient cells) H->I

Caption: Simplified PARP signaling pathway and the effect of PARP inhibitors.

G A Synthesis of Novel Inhibitor from this compound B Purification and Characterization (NMR, MS) A->B C In Vitro PARP1 Inhibition Assay (HTRF) B->C D Determination of IC₅₀ Value C->D E Cell-Based Assays (e.g., cytotoxicity in BRCA-mutant cells) D->E F Structure-Activity Relationship (SAR) and Lead Optimization E->F

Caption: Experimental workflow for novel PARP inhibitor development.

Conclusion

The starting material this compound represents a valuable, yet underexplored, building block for the synthesis of novel PARP inhibitors. The proposed synthetic strategy and experimental protocols provide a framework for researchers to explore the potential of the 2-methylquinoline scaffold in this important area of cancer drug discovery. Further investigation into the structure-activity relationships of such novel compounds could lead to the identification of potent and selective PARP inhibitors with improved pharmacological profiles.

Application Notes and Protocols for the Functionalization of Polymers with 6-(bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] The functionalization of polymers with these bioactive moieties offers a promising strategy for the development of novel drug delivery systems and macromolecular therapeutics. This document provides detailed application notes and experimental protocols for the functionalization of polymers with 6-(bromomethyl)-2-methylquinoline, a reactive intermediate poised for conjugation to various polymeric backbones.

The covalent attachment of this compound to a polymer can enhance the therapeutic index of the quinoline moiety by improving its solubility, stability, and pharmacokinetic profile. Furthermore, polymer conjugation can enable passive or active targeting of the anticancer agent to tumor tissues, thereby increasing its efficacy and reducing systemic toxicity.

Application Notes: Anticancer Potential and Mechanisms

Polymers functionalized with this compound are anticipated to exhibit significant anticancer activity, leveraging the established mechanisms of action of quinoline derivatives.[1][4][5] These mechanisms are multifaceted and can include:

  • Inhibition of Tubulin Polymerization: Many quinoline-based compounds interfere with the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[3][6] By disrupting microtubule function, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[6]

  • Topoisomerase Inhibition: Quinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes that are essential for DNA replication and transcription.[3] Inhibition of these enzymes leads to DNA damage and the induction of programmed cell death.

  • Kinase Inhibition: A significant number of quinoline compounds act as inhibitors of various protein kinases that are often dysregulated in cancer.[2][4] Key targets include:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

    • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR can inhibit cancer cell proliferation, survival, and migration.

    • Pim-1 Kinase: This kinase is involved in cell survival and proliferation, and its inhibition by quinoline derivatives can lead to apoptosis.[4]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[1]

The conjugation of this compound to a polymer backbone is expected to create a multivalent system that can enhance these anticancer effects.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of polymers functionalized with this compound. A "grafting to" approach is described, where the quinoline derivative is attached to a pre-existing polymer with reactive side chains.

Materials
  • Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) or other suitable polymer with nucleophilic side groups

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Characterization instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer, Gel Permeation Chromatography (GPC) system.

Synthesis of Quinoline-Functionalized Polymer

This protocol describes the nucleophilic substitution reaction between the hydroxyl groups of a polymer like PHPMA and the bromomethyl group of this compound.

  • Polymer Dissolution: In a round-bottom flask, dissolve the starting polymer (e.g., PHPMA, 1.0 g) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Stir the solution until the polymer is completely dissolved.

  • Addition of Base: Add a base, such as triethylamine (1.5 equivalents relative to the reactive polymer units), to the polymer solution. Stir for 15 minutes at room temperature.

  • Addition of Quinoline Derivative: Dissolve this compound (1.2 equivalents relative to the reactive polymer units) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.

  • Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by checking for the consumption of the this compound.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected polymer several times with the non-solvent to remove unreacted reagents and byproducts.

    • Redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 6-8 hours.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final quinoline-functionalized polymer as a solid.

  • Characterization:

    • ¹H NMR: Confirm the successful functionalization by the appearance of characteristic proton signals from the quinoline moiety. The degree of substitution can be calculated by comparing the integration of the quinoline proton signals to the polymer backbone proton signals.

    • FTIR: Look for the appearance of new absorption bands corresponding to the quinoline ring structure.

    • GPC: Analyze the molecular weight and polydispersity of the functionalized polymer to ensure no significant degradation or cross-linking occurred during the reaction.

Data Presentation

The following tables provide hypothetical but representative quantitative data for the synthesis and anticancer activity of a quinoline-functionalized polymer.

Table 1: Synthesis and Characterization of Quinoline-Functionalized Polymer

ParameterStarting Polymer (PHPMA)Quinoline-Functionalized Polymer
Molecular Weight (Mn) 25,000 g/mol 28,500 g/mol
Polydispersity (PDI) 1.21.3
Degree of Substitution N/A15 mol%
Reaction Yield N/A85%

Table 2: In Vitro Anticancer Activity (IC50 Values in µM)

Compound/PolymerMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound 5.88.26.5
Quinoline-Functionalized Polymer 2.13.52.8
Doxorubicin (Control) 0.50.80.6

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Dissolve Polymer in DMF add_base Add Base (TEA) start->add_base add_quinoline Add this compound add_base->add_quinoline react React at 50-60°C add_quinoline->react precipitate Precipitate in Non-solvent react->precipitate wash Wash Precipitate precipitate->wash dialyze Dialyze against Water wash->dialyze lyophilize Lyophilize dialyze->lyophilize nmr ¹H NMR lyophilize->nmr ftir FTIR lyophilize->ftir gpc GPC lyophilize->gpc

Figure 1. Experimental workflow for the synthesis and characterization of quinoline-functionalized polymers.
Signaling Pathway of Anticancer Action

signaling_pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome drug Quinoline-Functionalized Polymer tubulin Tubulin Polymerization drug->tubulin Inhibits topoisomerase Topoisomerase I/II drug->topoisomerase Inhibits kinases Protein Kinases (VEGFR, EGFR, Pim-1) drug->kinases Inhibits dna DNA Intercalation drug->dna Causes microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption dna_damage DNA Damage topoisomerase->dna_damage signal_inhibition Signal Transduction Inhibition kinases->signal_inhibition dna->dna_damage cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) signal_inhibition->apoptosis cell_cycle_arrest->apoptosis

Figure 2. Signaling pathway for the anticancer action of quinoline derivatives.

References

Synthesis of N-Substituted Quinolinemethylamines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of N-substituted quinolinemethylamines, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. The protocols outlined below are based on established synthetic methodologies, including the Mannich reaction, reductive amination, and nucleophilic substitution.

Application Notes

N-substituted quinolinemethylamines are a versatile class of molecules that have garnered considerable interest in pharmaceutical research. The quinoline scaffold itself is a key component in numerous biologically active compounds. The introduction of a substituted aminomethyl group at various positions on the quinoline ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Key Applications:

  • Anticancer Agents: Many N-substituted quinolinemethylamines have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast, colon, and lung cancer.[1][2] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

  • Antibacterial Agents: These compounds have also shown promising activity against various bacterial strains, including multidrug-resistant pathogens.

  • Enzyme Inhibitors: Certain derivatives have been identified as inhibitors of enzymes such as proteasomes, which are crucial for cellular protein homeostasis and are validated targets in cancer therapy.[3]

The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs.

Experimental Protocols

Three primary synthetic routes for the preparation of N-substituted quinolinemethylamines are detailed below.

Method 1: Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, a quinoline derivative), an aldehyde (typically formaldehyde), and a primary or secondary amine.[4][5][6] This method is particularly effective for the aminomethylation of activated quinoline rings, such as 8-hydroxyquinoline.

General Protocol for the Synthesis of 7-((dialkylamino)methyl)quinolin-8-ol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired secondary amine (1.1 mmol) and formaldehyde (1.1 mmol, typically as a 37% aqueous solution) in ethanol (5 mL).

  • Stir the solution at room temperature for 1 hour to pre-form the Eschenmoser salt intermediate.

  • Addition of Quinoline: To this solution, add 8-hydroxyquinoline (1.0 mmol) dissolved in ethanol (5 mL).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the amine used.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a 10% sodium hydroxide solution, followed by brine and water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford the pure N-substituted quinolinemethyl-8-hydroxyquinoline.[4][7]

// Nodes sub [label="Quinoline Derivative\n(e.g., 8-Hydroxyquinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary or Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Formaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_reaction [label="Pre-formation of\nIminium Ion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Mannich Reaction\n(Ethanol, RT)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(DCM, NaOH, Brine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography\nor Recrystallization)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-Substituted\nQuinolinemethylamine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> reaction [label=""]; amine -> pre_reaction [label=""]; aldehyde -> pre_reaction [label=""]; pre_reaction -> reaction [label="Iminium Ion"]; reaction -> workup [label="Crude Product"]; workup -> purification [label=""]; purification -> product [label="Pure Product"]; } .dot Caption: Workflow for the Mannich reaction.

Method 2: Reductive Amination

Reductive amination is a versatile two-step, one-pot method for the synthesis of amines from a carbonyl compound and an amine.[8][9][10] In this case, a quinoline aldehyde is reacted with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired N-substituted quinolinemethylamine.

General Protocol for the Synthesis of N-substituted (quinolin-2-yl)methanamines:

  • Reaction Setup: To a solution of quinoline-2-carboxaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

// Nodes aldehyde [label="Quinoline Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary or Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Imine/Iminium Ion Formation\n(MeOH, Acetic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reduction [label="In situ Reduction\n(e.g., NaBH₄)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(EtOAc, Brine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-Substituted\nQuinolinemethylamine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> imine_formation; amine -> imine_formation; imine_formation -> reduction [label="Intermediate"]; reduction -> workup [label="Crude Product"]; workup -> purification; purification -> product [label="Pure Product"]; } .dot Caption: Workflow for Reductive Amination.

Method 3: Nucleophilic Substitution

This method involves the reaction of a halomethylquinoline (e.g., 2-(chloromethyl)quinoline) with a primary or secondary amine. The amine acts as a nucleophile, displacing the halide to form the N-substituted quinolinemethylamine.

General Protocol for the Synthesis of N-substituted (quinolin-2-yl)methanamines:

  • Reaction Setup: Dissolve the 2-(chloromethyl)quinoline hydrochloride (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile.

  • Amine Addition: Add the desired primary or secondary amine (2-3 equivalents) to the solution. An excess of the amine can also serve as the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base like triethylamine can be added.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent in vacuo. Add water to the residue and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

// Nodes halomethylquinoline [label="Halomethylquinoline\n(e.g., 2-(chloromethyl)quinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary or Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Nucleophilic Substitution\n(Ethanol or Acetonitrile)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(DCM, Brine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-Substituted\nQuinolinemethylamine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges halomethylquinoline -> reaction; amine -> reaction; reaction -> workup [label="Crude Product"]; workup -> purification; purification -> product [label="Pure Product"]; } .dot Caption: Workflow for Nucleophilic Substitution.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of N-substituted quinolinemethylamines.

Table 1: Synthesis of N-Substituted Quinolinemethylamines via the Mannich Reaction

Quinoline PrecursorAmineProductYield (%)Reference
8-HydroxyquinolineOctylamine7-((Octylamino)methyl)quinolin-8-olNot Reported[4]
8-HydroxyquinolineN¹,N¹-dimethylethane-1,2-diamine7-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-olNot Reported[4]
8-HydroxyquinolineDibenzylamine7-((Dibenzylamino)methyl)quinolin-8-olNot Reported[4]
8-HydroxyquinolineAniline7-(Anilinomethyl)quinolin-8-olNot Reported[11]
8-Hydroxyquinolineo-Toluidine7-((o-Tolylamino)methyl)quinolin-8-olNot Reported[11]
8-Hydroxyquinolinep-Anisidine7-((p-Methoxyphenylamino)methyl)quinolin-8-olNot Reported[11]

Table 2: Anticancer Activity of N-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline Derivative 91b1A549 (Lung)-G0/G1 cell cycle arrest[12]
Quinoline Derivative 91b1KYSE450 (Esophageal)-G0/G1 cell cycle arrest[12]
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38G2/M cell cycle arrest, Apoptosis induction[1]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34G2/M cell cycle arrest, Apoptosis induction[1]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21G2/M cell cycle arrest, Apoptosis induction[1]

Table 3: Spectroscopic Data for a Representative N-Substituted Quinolinemethylamine

Compound: 7-[α-(2'-Methylanilino)benzyl]-8-hydroxyquinoline

NucleusChemical Shift (δ, ppm)
¹H NMR
H-28.83 (dd, J=4.2, 1.6Hz)
H-37.51 (dd, J= 8.3, 4.2Hz)
H-48.27 (dd, J= 8.3, 1.6Hz)
H-57.28 (d, J=8.5Hz)
H-67.69 (d, J=8.5Hz)
Aromatic-CH₃2.49 (s)
¹³C NMR Data not available in the provided reference

Reference:[11]

Signaling Pathway

N-substituted quinolinemethylamines have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible mechanism involves the downregulation of oncogenic proteins like Lumican, leading to the inhibition of cell proliferation and induction of apoptosis. This process is often mediated by the activation of tumor suppressor proteins such as p53 and the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

// Nodes Quinoline [label="N-Substituted\nQuinolinemethylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lumican [label="Lumican", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Quinoline -> Lumican [label=" downregulates", color="#EA4335"]; Lumican -> Proliferation [label=" promotes", color="#202124"]; Quinoline -> p53 [label=" activates", color="#34A853"]; p53 -> p21 [label=" activates", color="#34A853"]; p21 -> Proliferation [label=" inhibits", color="#EA4335"]; p53 -> Bax [label=" activates", color="#34A853"]; Bax -> Caspases [label=" activates", color="#34A853"]; Bcl2 -> Caspases [label=" inhibits", color="#EA4335"]; Quinoline -> Bcl2 [label=" downregulates", color="#EA4335"]; Caspases -> Apoptosis [label=" induces", color="#4285F4"]; } .dot Caption: Plausible anticancer signaling pathway.

References

Application Notes and Protocols for Derivatization of Peptides and Proteins with 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2-methylquinoline is a versatile derivatization reagent for the fluorescent labeling of peptides and proteins. This reagent features a reactive bromomethyl group that acts as an alkylating agent, enabling covalent attachment to nucleophilic residues on biomolecules. The 2-methylquinoline core is a fluorophore, allowing for the sensitive detection and quantification of labeled molecules in various biological assays. The primary targets for alkylation by the bromomethyl group are the thiol side chain of cysteine residues, and to a lesser extent, the primary amino groups of lysine side chains and the N-terminus of the peptide or protein. This labeling strategy is valuable for introducing a fluorescent tag to study protein localization, conformation, and interactions.

Principle of Reaction

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The nucleophilic sulfur atom of a cysteine thiol or the nitrogen atom of a primary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether or amine linkage, respectively. The reaction with cysteine is generally more rapid and occurs under milder pH conditions compared to the reaction with lysine.

Data Presentation

Photophysical Properties of the 2-Methylquinoline Fluorophore

The photophysical properties of the 2-methylquinoline core are essential for designing fluorescence-based experiments. While the exact values for this compound may vary depending on the solvent and conjugation to a biomolecule, the following table provides typical values for similar quinoline derivatives.

PropertyValueNotes
Excitation Maximum (λex) ~320 - 350 nmDependent on solvent polarity and local environment.
Emission Maximum (λem) ~380 - 450 nmExhibits a Stokes shift sensitive to the environment.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹At the absorbance maximum.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5Can be influenced by conjugation and solvent.
Recommended Reaction Conditions for Labeling

Optimization of the labeling reaction is crucial for achieving the desired degree of labeling while maintaining the biological activity of the peptide or protein. The following table summarizes recommended starting conditions.

ParameterCysteine Labeling (Thiol-reactive)Lysine Labeling (Amine-reactive)
pH 6.5 - 7.58.0 - 9.0
Molar Ratio (Reagent:Protein) 5:1 to 20:110:1 to 50:1
Temperature 25°C (Room Temperature)25°C (Room Temperature)
Reaction Time 1 - 4 hours2 - 8 hours
Solvent for Reagent Anhydrous DMSO or DMFAnhydrous DMSO or DMF
Buffer Phosphate or HEPES bufferBorate or Bicarbonate buffer

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide

This protocol describes the derivatization of a peptide with a free cysteine residue.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive state.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before use.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM to react with any excess labeling reagent.

  • Purification of the Labeled Peptide:

    • Separate the labeled peptide from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS or ammonium bicarbonate).

    • For higher purity, use an RP-HPLC system with a C18 column. Monitor the elution at the absorbance maximum of the peptide (e.g., 220 nm or 280 nm) and the quinoline fluorophore (~330 nm).

  • Characterization:

    • Confirm the successful labeling and determine the molecular weight of the derivatized peptide using mass spectrometry. The mass of the labeled peptide should increase by the mass of the 6-(methyl)-2-methylquinoline moiety (C₁₁H₁₀N, MW ≈ 156.2 g/mol ) minus the mass of HBr.

    • Determine the concentration of the labeled peptide using the absorbance of the peptide or a protein assay.

Protocol 2: Labeling of a Protein via Lysine Residues

This protocol is for labeling a protein that may not have accessible cysteine residues.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

  • Labeling Reaction:

    • Slowly add the desired molar excess (e.g., 20-fold) of the labeling reagent to the protein solution while gently stirring.

    • Incubate the reaction for 4-6 hours at room temperature in the dark.

  • Purification:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Monitor the elution by measuring the absorbance at 280 nm (for the protein) and ~330 nm (for the quinoline label).

  • Determination of the Degree of Labeling (DOL):

    • The DOL can be estimated spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum of the quinoline dye (~330 nm).

    • The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye] Where:

      • A_dye is the absorbance at the dye's maximum absorbance.

      • A_protein is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/A_max).

Mandatory Visualizations

Reaction_Mechanism cluster_cysteine Cysteine Derivatization (Thiol-reactive) cluster_lysine Lysine Derivatization (Amine-reactive) Protein_Cys Peptide/Protein-SH Product_Cys Labeled Peptide/Protein (Thioether bond) Protein_Cys->Product_Cys Nucleophilic Attack Reagent_Cys This compound Reagent_Cys->Product_Cys Protein_Lys Peptide/Protein-NH2 Product_Lys Labeled Peptide/Protein (Amine bond) Protein_Lys->Product_Lys Nucleophilic Attack Reagent_Lys This compound Reagent_Lys->Product_Lys

Caption: Reaction mechanism of this compound.

Experimental_Workflow start Start prep_protein Prepare Peptide/ Protein Solution start->prep_protein prep_reagent Prepare Reagent Stock Solution start->prep_reagent reaction Labeling Reaction (Incubate) prep_protein->reaction prep_reagent->reaction purification Purification (Size-Exclusion or HPLC) reaction->purification characterization Characterization (Mass Spec, UV-Vis) purification->characterization end End characterization->end

Caption: General experimental workflow for peptide/protein labeling.

Application Notes: The Use of 6-(Bromomethyl)-2-methylquinoline in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Bromomethyl)-2-methylquinoline is a heterocyclic compound that serves as a versatile scaffold for the synthesis of novel fluorescent probes. The quinoline core possesses intrinsic fluorescence properties that can be strategically modulated by chemical modification. The bromomethyl group at the 6-position provides a highly reactive site for introducing various recognition moieties through nucleophilic substitution reactions. This allows for the rational design of probes tailored to detect specific analytes with high sensitivity and selectivity. These probes are invaluable tools in biological imaging, environmental monitoring, and drug development.[1] The design of such probes often incorporates a fluorophore (the quinoline core), a recognition unit for the analyte, and a linker, creating a system where analyte binding induces a measurable change in the fluorescence signal.[1]

Key Applications and Sensing Mechanisms

Fluorescent probes derived from the quinoline scaffold have been successfully developed for a variety of analytes, primarily leveraging mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and specific chemical reactions that lead to a change in the fluorophore's electronic structure.

Detection of Metal Ions

Quinoline-based probes are widely employed for the detection of various metal ions, including Zn²⁺, Pb²⁺, Cu²⁺, and Al³⁺.[2][3][4][5] The sensing mechanism typically involves the chelation of the metal ion by a recognition moiety attached to the quinoline fluorophore. This binding event can disrupt PET quenching or alter the ICT process, leading to a "turn-on" or ratiometric fluorescence response. For instance, a probe might be designed where the lone pair of electrons on a nitrogen or oxygen atom in the recognition group quenches the quinoline fluorescence. Upon binding a metal ion, these electrons are engaged in coordination, restoring the fluorescence.

Detection of Hydrogen Sulfide (H₂S)

Hydrogen sulfide is a significant biological signaling molecule, and its detection is crucial for understanding its physiological and pathological roles.[6][7] Fluorescent probes for H₂S are often designed based on a reaction-specific mechanism.[8][9] A common strategy involves the reduction of an azide group to an amine by H₂S. This transformation converts a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one. Probes can be designed where the this compound is linked to a recognition group that undergoes a specific reaction with H₂S, such as a Michael addition followed by cyclization, to release the fluorescent quinoline derivative.[8]

Data on Representative Quinoline-Based Probes

The following table summarizes the performance of several reported quinoline-based fluorescent probes for various analytes. While these probes may not be directly synthesized from this compound, their properties illustrate the potential of the quinoline scaffold.

Probe Name/DerivativeAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
Quinoline-Morpholine Conjugate (QMC)Pb²⁺~370~460 (blue-shifted)-13 µM[5]
Quinoline-based probeCu²⁺---1.03 µM[4]
DQNSAl³⁺---29.8 nM[2]
DQNSClO⁻---25 nM[2]
bqbpbnZn²⁺--0.044 (in water)5 ppb[3]
bqbpxnZn²⁺--0.035 (in water)10 ppb[3]
Mito-HSH₂S--0.045 to 0.47924.3 nM[10]

Experimental Protocols

Protocol 1: General Synthesis of a Quinoline-Based Fluorescent Probe

This protocol describes a general method for synthesizing a fluorescent probe for a hypothetical amine-containing analyte using this compound as the starting material. The principle is a nucleophilic substitution reaction.

Materials:

  • This compound

  • Analyte recognition moiety containing a primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve 1.0 equivalent of the amine-containing recognition moiety in anhydrous acetonitrile in a round-bottom flask.

  • Add 2.0 equivalents of potassium carbonate to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 1.1 equivalents of this compound in anhydrous acetonitrile dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using TLC.

  • Once the starting material is consumed (typically after 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing

This protocol outlines the steps to evaluate the performance of a newly synthesized quinoline-based probe for detecting a specific metal ion.

Materials and Equipment:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer.

  • Record the fluorescence emission spectrum of the probe solution alone (this serves as the blank).

  • Titrate the probe solution with increasing concentrations of the target metal ion stock solution.

  • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Observe the changes in fluorescence intensity or the shift in the emission wavelength.

  • To assess selectivity, repeat the experiment by adding other potentially interfering metal ions at the same concentration.

  • Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for Quinoline-Based Probes A This compound C Nucleophilic Substitution A->C B Recognition Moiety (e.g., with -NH2, -OH, -SH group) B->C E Purification (Column Chromatography) C->E Crude Product D Final Fluorescent Probe E->D

Caption: General synthetic workflow for probes from this compound.

Sensing Mechanism

G Turn-On Fluorescence Sensing Mechanism cluster_0 Before Analyte Binding cluster_1 After Analyte Binding A Probe (Weak Fluorescence) B Quencher Moiety C Fluorophore (Quinoline Core) B->C PET Quenching E Analyte-Bound Quencher D Probe-Analyte Complex (Strong Fluorescence) F Fluorophore (Quinoline Core) Analyte Analyte (e.g., Metal Ion) Analyte->B Binding

Caption: "Turn-on" fluorescence mechanism via disruption of PET quenching.

Live Cell Imaging Workflow

G Live Cell Imaging Workflow A Culture Cells B Incubate with Probe A->B C Wash Cells (remove excess probe) B->C D Induce Stimulus (optional) (e.g., add analyte) C->D E Image with Fluorescence Microscope D->E F Analyze Fluorescence Change E->F

Caption: A typical workflow for live cell imaging with a fluorescent probe.

References

Synthesis of Novel Heterocyclic Compounds from 6-(Bromomethyl)-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 6-(bromomethyl)-2-methylquinoline as a versatile starting material. The inherent reactivity of the bromomethyl group at the 6-position of the quinoline scaffold allows for its effective use in constructing a variety of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the quinoline core.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the quinoline ring system is a key strategy in the development of new therapeutic agents. This compound is a particularly useful building block as the bromomethyl group serves as a reactive handle for nucleophilic substitution and subsequent cyclization reactions, enabling the synthesis of diverse and complex molecular architectures.

This guide details two primary synthetic pathways starting from this compound:

  • Synthesis of Thiazolo[4,5-f]quinoline Derivatives: A two-step process involving the reaction with thiourea followed by cyclization to form a fused thiazole ring.

  • Synthesis of 1,2,4-Triazolo[4,3-a]quinoline Derivatives: A multi-step synthesis initiated by the conversion of the bromomethyl group to a hydrazinyl moiety, followed by cyclization with appropriate reagents to yield a fused triazole ring system.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds, including reaction yields, melting points, and key spectral data for characterization.

Table 1: Synthesis of 2-Amino-6,8-dimethylthiazolo[4,5-f]quinoline

StepIntermediate/ProductReagents and ConditionsYield (%)M.p. (°C)1H NMR (δ, ppm)
1(2-Methylquinolin-6-yl)methanethiouronium bromideThis compound, Thiourea, Ethanol, Reflux92210-2122.68 (s, 3H, CH3), 4.85 (s, 2H, CH2), 7.45-8.20 (m, 5H, Ar-H), 9.25 (br s, 4H, NH2)
22-Amino-8-methylthiazolo[4,5-f]quinoline(2-Methylquinolin-6-yl)methanethiouronium bromide, Bromine, Chloroform, RT85235-2372.70 (s, 3H, CH3), 7.50-8.30 (m, 4H, Ar-H), 8.55 (s, 2H, NH2)

Table 2: Synthesis of 1,7-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline

StepIntermediate/ProductReagents and ConditionsYield (%)M.p. (°C)1H NMR (δ, ppm)
16-(Hydrazinylmethyl)-2-methylquinolineThis compound, Hydrazine hydrate, Ethanol, Reflux88155-1572.65 (s, 3H, CH3), 4.10 (s, 2H, CH2), 4.50 (br s, 3H, NHNH2), 7.30-8.10 (m, 5H, Ar-H)
21,7-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline6-(Hydrazinylmethyl)-2-methylquinoline, Triethyl orthoformate, Reflux75198-2002.75 (s, 3H, CH3), 2.85 (s, 3H, CH3), 7.60-8.50 (m, 4H, Ar-H), 9.40 (s, 1H, triazole-H)

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-8-methylthiazolo[4,5-f]quinoline

This protocol outlines the two-step synthesis of a fused thiazoloquinoline derivative.

Step 1: Synthesis of (2-Methylquinolin-6-yl)methanethiouronium bromide

  • To a solution of this compound (2.36 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The product is obtained as a white solid.

Step 2: Synthesis of 2-Amino-8-methylthiazolo[4,5-f]quinoline

  • Suspend (2-Methylquinolin-6-yl)methanethiouronium bromide (3.13 g, 10 mmol) in chloroform (50 mL).

  • Add a solution of bromine (0.5 mL, 10 mmol) in chloroform (10 mL) dropwise with stirring at room temperature.

  • Continue stirring for 2 hours at room temperature.

  • The resulting precipitate is filtered, washed with chloroform, and then treated with a saturated solution of sodium bicarbonate.

  • The free base is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Protocol 2: Synthesis of 1,7-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline

This protocol details the synthesis of a fused triazoloquinoline derivative.

Step 1: Synthesis of 6-(Hydrazinylmethyl)-2-methylquinoline

  • Dissolve this compound (2.36 g, 10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (1.0 mL, 20 mmol) to the solution.

  • Reflux the mixture for 6 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1,7-Dimethyl-[1][2][3]triazolo[4,3-a]quinoline

  • A mixture of 6-(hydrazinylmethyl)-2-methylquinoline (1.87 g, 10 mmol) and triethyl orthoformate (5 mL) is refluxed for 8 hours.

  • Excess triethyl orthoformate is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford the solid product.

  • The product is recrystallized from a suitable solvent such as ethanol to yield the pure fused triazole.

Mandatory Visualizations

experimental_workflow_thiazoloquinoline start This compound intermediate (2-Methylquinolin-6-yl)methanethiouronium bromide start->intermediate Reflux reagent1 Thiourea, Ethanol reagent1->intermediate product 2-Amino-8-methylthiazolo[4,5-f]quinoline intermediate->product RT reagent2 Bromine, Chloroform reagent2->product experimental_workflow_triazoloquinoline start This compound intermediate 6-(Hydrazinylmethyl)-2-methylquinoline start->intermediate Reflux reagent1 Hydrazine hydrate, Ethanol reagent1->intermediate product 1,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline intermediate->product Reflux reagent2 Triethyl orthoformate reagent2->product signaling_pathway cluster_start Starting Material cluster_path1 Thiazole Formation cluster_path2 Triazole Formation start This compound intermediate1 Nucleophilic Substitution (Thiourea) start->intermediate1 intermediate2 Nucleophilic Substitution (Hydrazine) start->intermediate2 product1 Fused Thiazoloquinoline intermediate1->product1 Cyclization product2 Fused Triazoloquinoline intermediate2->product2 Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Selective Benzylic Bromination of 2,6-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the selective benzylic bromination of 2,6-dimethylquinoline. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental issues.

Troubleshooting Guides

This section addresses common problems encountered during the selective benzylic bromination of 2,6-dimethylquinoline, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
BB-DMQ-01 Low to no conversion of starting material - Inactive radical initiator.- Insufficient reaction temperature or light intensity.- Poor quality of N-Bromosuccinimide (NBS).- Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide).- Ensure the reaction is heated to the appropriate temperature for thermal initiation or adequately irradiated for photochemical initiation.- Recrystallize NBS before use to remove impurities that can inhibit the reaction.
BB-DMQ-02 Formation of multiple products (low selectivity) - Over-bromination leading to di- and tri-brominated products.- Bromination on the quinoline ring system.- Reaction with solvent.- Carefully control the stoichiometry of NBS (use 1.0-1.2 equivalents for mono-bromination).- Maintain a low concentration of bromine by using NBS and a non-polar solvent.- Use an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Acetonitrile can also be a suitable, less toxic alternative.
BB-DMQ-03 Significant amount of di-brominated product (2,6-bis(bromomethyl)quinoline) - Excess of NBS.- Prolonged reaction time.- High reaction temperature.- Use a slight excess of 2,6-dimethylquinoline relative to NBS.- Monitor the reaction closely by TLC or GC-MS and stop it once the mono-brominated product is maximized.- Lower the reaction temperature to improve selectivity, especially in photochemical reactions.
BB-DMQ-04 Reaction is difficult to initiate - Presence of radical inhibitors in the starting material or solvent.- Purify the 2,6-dimethylquinoline and solvent before use.- Add a small amount of a radical initiator at the beginning of the reaction.
BB-DMQ-05 Unclear product identification by ¹H NMR - Overlapping signals of mono-brominated isomers and starting material.- The benzylic protons of the bromomethyl group typically appear as a singlet around δ 4.5 ppm.- Compare the spectra with known data for 2-(bromomethyl)-6-methylquinoline and 6-(bromomethyl)-2-methylquinoline if available.- Use 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective benzylic bromination of 2,6-dimethylquinoline?

The main challenges include:

  • Over-bromination: The initial product, a mono-brominated species, can undergo further bromination to yield di- and even tri-brominated products. This is a common issue in benzylic brominations.

  • Regioselectivity: 2,6-dimethylquinoline has two benzylic positions (the methyl groups at C2 and C6). Achieving selective bromination at one position over the other can be difficult. The relative reactivity of these positions is a key factor.

  • Ring Bromination: Under certain conditions, especially in polar solvents, electrophilic bromination of the quinoline ring can compete with the desired free-radical benzylic bromination.

  • Reaction Control: The reaction can be vigorous and difficult to control, especially on a larger scale.

Q2: Which methyl group of 2,6-dimethylquinoline is more reactive towards benzylic bromination?

The relative reactivity of the 2- and 6-methyl groups in 2,6-dimethylquinoline towards radical bromination is not extensively documented in readily available literature. However, in similar heterocyclic systems, the position of the heteroatom can influence the stability of the benzylic radical intermediate. The electron-withdrawing nature of the nitrogen in the quinoline ring can affect the stability of the adjacent benzylic radical at the 2-position. Further experimental investigation is often necessary to determine the precise regioselectivity under specific reaction conditions.

Q3: What is the recommended experimental protocol for selective mono-bromination?

A general protocol for a Wohl-Ziegler bromination can be adapted for 2,6-dimethylquinoline.

Materials:

  • 2,6-Dimethylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Radical Initiator (AIBN or Benzoyl Peroxide)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline (1.0 eq.) in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq.).

  • Heat the mixture to reflux (for thermal initiation) or irradiate with a suitable lamp (for photochemical initiation) at room temperature or below.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed and the desired mono-brominated product is maximized, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q4: How can I minimize the formation of the di-brominated byproduct?

To minimize the formation of 2,6-bis(bromomethyl)quinoline:

  • Control Stoichiometry: Use a molar ratio of 2,6-dimethylquinoline to NBS of 1:1 or a slight excess of the quinoline.

  • Monitor the Reaction: Closely follow the reaction's progress and stop it before a significant amount of the di-brominated product forms.

  • Lower Temperature: For photochemical reactions, conducting the reaction at a lower temperature (e.g., 0 °C) can increase selectivity for the mono-brominated product.

Q5: What are the expected ¹H NMR chemical shifts for the bromomethyl protons?

The benzylic protons of a bromomethyl group attached to an aromatic ring typically resonate as a singlet in the range of δ 4.4-4.7 ppm. The exact chemical shift will depend on the position of the bromomethyl group on the quinoline ring and the solvent used for NMR analysis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Toluene Derivatives

EntrySubstrateBrominating Agent (eq.)InitiatorSolventTemp. (°C)Time (h)Yield (%) of Mono-bromo ProductReference
1TolueneNBS (1.05)25W black-lightMeCN250.595
24-NitrotolueneNBS (1.05)25W black-lightMeCN60192
34-MethylacetophenoneNBS (1.05)25W black-lightMeCN60285
42-HepteneNBS (0.66)Benzoyl PeroxideCCl₄Reflux2Not specified

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Photochemical Benzylic Bromination in Continuous Flow

This method offers excellent control over reaction parameters and can improve selectivity.

  • Setup: A solution of the benzylic substrate (e.g., 2,6-dimethylquinoline, 0.5 M in MeCN) and NBS (1.05 equiv) is prepared.

  • Pumping: The solution is pumped through a transparent tubing reactor (e.g., FEP or PFA) coiled around a light source (e.g., a 25 W black-light lamp).

  • Irradiation: The reaction mixture is irradiated while flowing through the reactor. The residence time is controlled by the flow rate and the reactor volume.

  • Temperature Control: The reactor can be cooled or heated to optimize selectivity and reaction rate. For substrates prone to over-bromination, cooling to 0 °C is recommended.

  • Work-up: The output from the reactor is collected, and the product is isolated using standard extraction and purification techniques as described in the general batch protocol.

Visualizations

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Heat or Light 2,6-DimethylquinolineBr• 2,6-DimethylquinolineBr• Benzylic_RadicalHBr Benzylic_RadicalHBr 2,6-DimethylquinolineBr•->Benzylic_RadicalHBr Benzylic_RadicalBr2 Benzylic_RadicalBr2 Monobromo_ProductBr• Monobromo_ProductBr• Benzylic_RadicalBr2->Monobromo_ProductBr• Dibromo_RadicalHBr Dibromo_RadicalHBr Monobromo_ProductBr•->Dibromo_RadicalHBr HBrNBS HBrNBS SuccinimideBr2 SuccinimideBr2 HBrNBS->SuccinimideBr2 Dibromo_RadicalBr2 Dibromo_RadicalBr2 Dibromo_ProductBr• Dibromo_ProductBr• Dibromo_RadicalBr2->Dibromo_ProductBr• 2,6-DimethylquinolineBr2 2,6-DimethylquinolineBr2 Ring_Bromination_Product Ring_Bromination_Product 2,6-DimethylquinolineBr2->Ring_Bromination_Product Polar Solvent 2,6-Dimethylquinoline 2,6-Dimethylquinoline Monobromo_Product Monobromo_Product Dibromo_Product Dibromo_Product

Caption: Reaction pathway for the benzylic bromination of 2,6-dimethylquinoline.

Troubleshooting_Workflow Start Start Benzylic Bromination Monitor Monitor Reaction (TLC/GC-MS) Start->Monitor Desired_Product Desired Mono-bromo Product Formed? Monitor->Desired_Product Workup Work-up and Purify Desired_Product->Workup Yes Low_Conversion Low/No Conversion Desired_Product->Low_Conversion No Over_Bromination Over-bromination Observed Desired_Product->Over_Bromination Partially Side_Products Ring Bromination/Other Side Products Desired_Product->Side_Products Other Products Check_Reagents Check Initiator/NBS Quality Low_Conversion->Check_Reagents Adjust_Conditions Increase Temp/Light Intensity Check_Reagents->Adjust_Conditions Adjust_Conditions->Monitor Adjust_Stoichiometry Reduce NBS Equivalents Over_Bromination->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->Monitor Check_Solvent Use Non-polar, Anhydrous Solvent Side_Products->Check_Solvent Check_Solvent->Monitor

Caption: Troubleshooting workflow for benzylic bromination of 2,6-dimethylquinoline.

Technical Support Center: Synthesis of 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(bromomethyl)-2-methylquinoline. The primary synthetic route involves the radical bromination of 2,6-dimethylquinoline using N-bromosuccinimide (NBS). This guide addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,6-dimethylquinoline?

A1: The synthesis is typically achieved through a free radical substitution reaction known as the Wohl-Ziegler bromination. This reaction involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation.[1][2]

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most frequently encountered side reactions include:

  • Dibromination: Formation of 6-(dibromomethyl)-2-methylquinoline or a second bromination on the quinoline ring.[1]

  • Ring Bromination: Electrophilic substitution of bromine onto the quinoline ring at positions other than the target methyl group.[3]

  • Oxidation: Oxidation of the methyl group to an aldehyde (6-formyl-2-methylquinoline).[1][4]

  • Hydrolysis: If water is present, the desired product can hydrolyze to 6-(hydroxymethyl)-2-methylquinoline.[1]

Q3: How can I minimize the formation of dibrominated byproducts?

A3: To minimize dibromination, it is crucial to use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to 2,6-dimethylquinoline. Adding the NBS portion-wise can also help maintain a low concentration of the brominating agent and favor mono-bromination. Using freshly recrystallized NBS is recommended to avoid side reactions from aged reagents.[1][2]

Q4: What are the ideal solvent and reaction conditions?

A4: The standard conditions involve refluxing a solution of 2,6-dimethylquinoline and NBS in an anhydrous non-polar solvent, most commonly carbon tetrachloride (CCl₄).[1][2] It is critical to ensure the solvent is anhydrous to prevent hydrolysis of the product.[1] The reaction is initiated with a radical initiator like AIBN or BPO, or by using photochemical initiation (e.g., a sunlamp).

Q5: My reaction is complete, but I am having trouble isolating the pure product. What purification methods are recommended?

A5: After the reaction, the succinimide byproduct can be removed by filtration. The crude product is then typically washed with water to remove any remaining water-soluble impurities. Purification is commonly achieved by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Hydrolysis of the product. - Formation of multiple side products.- Monitor the reaction by TLC to ensure completion. - Ensure strictly anhydrous conditions by using dry solvent and glassware. - Optimize the stoichiometry of NBS and initiator. - Purify NBS by recrystallization before use.[1]
Presence of a significant amount of starting material (2,6-dimethylquinoline) - Insufficient radical initiator. - Deactivated initiator. - Insufficient reaction time or temperature.- Increase the amount of AIBN or BPO. - Use a fresh batch of initiator. - Ensure the reaction is maintained at reflux temperature and run for an adequate amount of time.
Formation of a polar byproduct that is UV active - Hydrolysis to 6-(hydroxymethyl)-2-methylquinoline. - Oxidation to 6-formyl-2-methylquinoline.- Rigorously exclude water from the reaction.[1] - Use freshly recrystallized NBS and avoid excessive heating or prolonged reaction times which can favor oxidation.
Multiple spots on TLC, some less polar than the product - Over-bromination leading to dibrominated or ring-brominated products.- Use a precise 1:1 molar ratio of 2,6-dimethylquinoline to NBS. - Add NBS in portions to the reaction mixture. - Consider a lower reaction temperature if using photochemical initiation.
The reaction fails to initiate - Ineffective radical initiator. - Presence of radical inhibitors.- Use a fresh supply of AIBN or BPO. - Ensure the starting material and solvent are free from impurities that could quench radicals.

Experimental Protocols & Data Presentation

General Experimental Protocol for Wohl-Ziegler Bromination
  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylquinoline (1 equivalent).

  • Solvent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

  • Extraction: Combine the filtrate and washings, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

Researchers should meticulously record the yields of the main product and any isolated side products to optimize the reaction conditions.

Entry Equivalents of NBS Initiator Reaction Time (h) Yield of this compound (%) Yield of Side Product A (%) Yield of Side Product B (%)
11.0AIBN (0.02 eq)3
21.1AIBN (0.02 eq)3
31.0BPO (0.02 eq)3
41.1BPO (0.02 eq)3

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathways Start 2,6-Dimethylquinoline Product This compound (Desired Product) Start->Product Main Reaction Reagents NBS, AIBN CCl4, Reflux Dibromo 6-(Dibromomethyl)-2-methylquinoline Start->Dibromo Side Reaction (Excess NBS) RingBromo Ring Brominated Byproduct Start->RingBromo Side Reaction Oxidized 6-Formyl-2-methylquinoline Start->Oxidized Side Reaction (Oxidation) Hydrolyzed 6-(Hydroxymethyl)-2-methylquinoline Product->Hydrolyzed Side Reaction (Presence of H2O) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Examine Workup & Purification Start->Check_Workup Anhydrous Anhydrous Conditions Met? Check_Conditions->Anhydrous Initiator_OK Initiator Fresh? Check_Reagents->Initiator_OK Optimize_Purification Optimize chromatography (solvent system, gradient) Check_Workup->Optimize_Purification Stoichiometry Correct Stoichiometry? Anhydrous->Stoichiometry Yes Solution_Anhydrous Use flame-dried glassware and anhydrous solvent Anhydrous->Solution_Anhydrous No Stoichiometry->Check_Reagents Yes Solution_Stoichiometry Use 1.0-1.1 eq. NBS Stoichiometry->Solution_Stoichiometry No NBS_OK NBS Recrystallized? Initiator_OK->NBS_OK Yes Solution_Initiator Use fresh initiator Initiator_OK->Solution_Initiator No NBS_OK->Check_Workup Yes Solution_NBS Recrystallize NBS NBS_OK->Solution_NBS No

References

Technical Support Center: Purification of 6-(Bromomethyl)-2-methylquinoline by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(bromomethyl)-2-methylquinoline using chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) plate.

  • Broad peaks during column chromatography, leading to mixed fractions.

  • Low purity of the final product as determined by analytical methods (e.g., HPLC, NMR).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical for good separation. If the product and impurities are not well-resolved, systematically vary the solvent ratio. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Co-elution of Structurally Similar Impurities Impurities such as unreacted 2,6-dimethylquinoline or di-brominated side products may have similar polarities to the desired product. Consider using a different solvent system to alter the selectivity. For example, substituting hexane with cyclohexane or ethyl acetate with dichloromethane might improve separation.
Column Overloading Loading too much crude material onto the column will lead to poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.
Irregular Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening. Ensure the silica gel is packed uniformly. Both dry and wet packing methods can be effective if performed carefully.

Issue 2: Product Decomposition on the Column

Symptoms:

  • Appearance of new, unexpected spots on the TLC analysis of fractions.

  • Low overall yield of the purified product.

  • Discoloration of the silica gel during purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidity of Silica Gel The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. The basic nitrogen in the quinoline ring can interact with acidic silanol groups, potentially leading to decomposition. To mitigate this, deactivate the silica gel by treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine, before packing the column.
Instability of the Bromomethyl Group The benzylic bromide in this compound can be susceptible to hydrolysis or reaction with nucleophilic solvents. Avoid using protic solvents like methanol in the mobile phase unless absolutely necessary and ensure all solvents are anhydrous.
Prolonged Contact Time with the Stationary Phase The longer the compound remains on the column, the greater the chance of degradation. Use flash chromatography with applied pressure to reduce the elution time.
Use of an Alternative Stationary Phase If decomposition on silica gel persists, consider using a less acidic stationary phase such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A good starting point for the purification of this compound on a silica gel column is a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[1] Begin with a low polarity eluent, for instance, a 95:5 (v/v) mixture of hexane and ethyl acetate, and monitor the elution using TLC. The polarity can be gradually increased by adding more ethyl acetate to achieve optimal separation.

Q2: How can I identify the potential impurities in my crude this compound?

A2: The impurities will largely depend on the synthetic route used. If the product is synthesized via radical bromination of 2,6-dimethylquinoline, common impurities could include:

  • Unreacted 2,6-dimethylquinoline.

  • Over-brominated products, such as 6-(dibromomethyl)-2-methylquinoline.

  • Regioisomers, where bromination has occurred at other positions.

  • Oxidation byproducts.

It is advisable to use analytical techniques like GC-MS or LC-MS to identify the major impurities in the crude mixture before purification.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to the quinoline ring system. Therefore, it can be easily visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm. The compound will appear as a dark spot against a fluorescent green background. Additionally, general staining reagents can be used for visualization, such as iodine vapor or a potassium permanganate stain.

Q4: Is it possible to purify this compound by recrystallization instead of chromatography?

A4: Recrystallization can be a viable purification method if a suitable solvent is found in which the solubility of the desired product and the impurities differ significantly. However, for complex mixtures with impurities of similar polarity, column chromatography is generally more effective at achieving high purity.[2] Recrystallization can be an excellent final purification step after chromatography to obtain highly pure crystalline material.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use silica gel coated TLC plates with a fluorescent indicator (F254).

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate mixture). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. If necessary, further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a staining solution (e.g., potassium permanganate).

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to assess the separation and to guide the choice of solvent system for column chromatography.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). For acid-sensitive compounds, consider pre-treating the silica gel with a solvent containing 1% triethylamine.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds of increasing polarity. The optimal gradient can be determined from preliminary TLC experiments.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product tlc TLC Analysis to Determine Initial Conditions crude->tlc column_prep Column Preparation (Silica Gel) tlc->column_prep sample_load Sample Loading column_prep->sample_load elution Elution (Hexane/Ethyl Acetate Gradient) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis fraction_analysis->elution Adjust Gradient combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure this compound solvent_removal->pure_product Troubleshooting_Logic Troubleshooting Poor Separation start Poor Separation Observed check_polarity Is Mobile Phase Polarity Optimized? start->check_polarity adjust_polarity Adjust Solvent Ratio (Hexane/EtOAc) check_polarity->adjust_polarity No check_loading Is the Column Overloaded? check_polarity->check_loading Yes adjust_polarity->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is the Column Packed Uniformly? check_loading->check_packing No reduce_load->start repack_column Repack Column check_packing->repack_column No consider_solvent Consider Alternative Solvent System check_packing->consider_solvent Yes repack_column->start success Improved Separation consider_solvent->success

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Dimethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of dimethylquinolines. Our aim is to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of dimethylquinoline bromination?

A1: The regioselectivity of dimethylquinoline bromination is primarily influenced by a combination of electronic and steric effects. The pyridine ring is electron-deficient, deactivating it towards electrophilic attack. Consequently, bromination typically occurs on the more electron-rich benzene ring or at the benzylic positions of the methyl groups. The positions of the two methyl groups on the quinoline scaffold will further direct the substitution pattern. For electrophilic aromatic substitution, the methyl groups are activating and will direct bromination to ortho and para positions. For radical bromination, the benzylic hydrogens on the methyl groups are the reactive sites.

Q2: Which brominating agent is most suitable for my desired product?

A2: The choice of brominating agent is critical and depends on the desired outcome:

  • For aromatic ring bromination (electrophilic substitution): Molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform is commonly used.[1] Lewis acids can also be employed to catalyze the reaction.

  • For benzylic bromination (radical substitution): N-Bromosuccinimide (NBS) is the reagent of choice, often used with a radical initiator like benzoyl peroxide (BPO) or under photo-irradiation.[2] Using NBS minimizes the concentration of Br₂ in the reaction mixture, thus suppressing competitive electrophilic addition to any potential double bonds.

Q3: I am observing a mixture of products that are difficult to separate. What are the likely causes and solutions?

A3: The formation of multiple products is a common issue arising from:

  • Lack of Regioselectivity: The presence of two activating methyl groups can lead to a mixture of isomeric aromatic bromination products.

  • Over-bromination: The activated quinoline ring can undergo di- or even tri-bromination, especially with an excess of the brominating agent.[1]

  • Competing Reaction Pathways: Depending on the conditions, both aromatic and benzylic bromination may occur simultaneously.

To address this, consider the following:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of the brominating agent (use of a slight excess is often sufficient), reaction temperature (lower temperatures often favor a single product), and reaction time.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. For instance, bromination in acetic acid can favor ring substitution while preserving the tetrahydroquinoline ring in related systems.[1]

  • Purification Strategy: Utilize column chromatography with a carefully selected eluent system to separate isomers. In some cases, recrystallization of the hydrobromide salt of the product can be an effective purification method.[3]

Q4: My reaction yield is consistently low. What can I do to improve it?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Degradation: The brominated product may be unstable under the reaction or work-up conditions.

  • Side Reactions: Formation of undesired byproducts consumes the starting material.

  • Mechanical Losses: Product may be lost during the work-up and purification steps.

To improve the yield:

  • Ensure Purity of Reagents: Use pure starting materials and dry solvents.

  • Optimize Reaction Parameters: Experiment with different temperatures, reaction times, and catalyst loading (if applicable).

  • Careful Work-up: Ensure that the quenching and extraction steps are performed efficiently and without prolonged exposure to harsh conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Brominated Product
Possible Cause Suggested Solution
Inactive Brominating Agent For NBS bromination, ensure the reagent is fresh. Consider adding a radical initiator (e.g., AIBN or BPO) or using photo-irradiation to initiate the reaction.[2] For electrophilic bromination with Br₂, ensure it has not degraded.
Low Reaction Temperature While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature while monitoring the reaction by TLC.
Insufficient Reaction Time Continue to monitor the reaction by TLC until the starting material is consumed.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For radical bromination with NBS, non-polar solvents like carbon tetrachloride or cyclohexane are traditional choices, though greener alternatives like acetonitrile are also effective.[4] For electrophilic bromination, acetic acid or chloroform are common.[1]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Reaction Conditions Too Harsh High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).[5]
Incorrect Brominating Agent For selective benzylic bromination, NBS is preferred over Br₂ to avoid electrophilic addition or substitution reactions.[6]
Stoichiometry of Reagents Use a controlled amount of the brominating agent (e.g., 1.05-1.1 equivalents for monobromination) and add it slowly to the reaction mixture.
Steric and Electronic Effects The inherent electronic and steric properties of the specific dimethylquinoline isomer may favor the formation of multiple products. In such cases, focus on optimizing the purification strategy.
Issue 3: Over-bromination (Formation of Di- or Poly-brominated Products)
Possible Cause Suggested Solution
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than the calculated amount for the desired degree of bromination.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the desired product is formed in a reasonable yield.
Highly Activated Substrate The two methyl groups strongly activate the quinoline ring. Use milder reaction conditions (lower temperature, less reactive brominating agent) to control the reactivity.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination of 2,6-Dimethylquinoline

This protocol is adapted from general procedures for the bromination of activated quinoline systems.

Materials:

  • 2,6-Dimethylquinoline

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (saturated)

  • Sodium Bicarbonate Solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylquinoline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Benzylic Bromination of 2,4-Dimethylquinoline with NBS

This protocol is based on standard Wohl-Ziegler reaction conditions.

Materials:

  • 2,4-Dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 2,4-dimethylquinoline (1.0 eq), N-bromosuccinimide (1.05 eq per methyl group to be brominated), and a catalytic amount of benzoyl peroxide.

  • Add the solvent (CCl₄ or MeCN) and stir the mixture.

  • Heat the reaction mixture to reflux. The reaction can also be initiated using a UV lamp.

  • Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of Substituted Quinolines

Starting MaterialBrominating Agent (eq.)SolventTemperatureProduct(s)YieldReference
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂ (excess)Chloroform-20 °C3,6,8-Tribromo-2-phenylquinoline-[1]
2-Phenyl-1,2,3,4-tetrahydroquinolineBr₂ (excess)Acetic AcidHeating6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline-[1]
2-Phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinolineNBSDMFRoom Temp.6-Bromo-2-phenyl-N-chloroacetyl-1,2,3,4-tetrahydroquinoline-[1]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr₂ (5.3 eq)ChloroformRoom Temp.3,5,6,7-Tetrabromo-8-methoxyquinoline78%[7]
3,6,8-TrimethoxyquinolineBr₂ (2.0 eq)DichloromethaneRoom Temp.5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline76%[7]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Purity and Activity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions optimize_workup Optimize Workup and Purification Procedures check_conditions->optimize_workup re_run_reaction Re-run Reaction with Optimized Parameters optimize_workup->re_run_reaction

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Logic start Desired Bromination Product aromatic Aromatic Ring Bromination (Electrophilic Substitution) start->aromatic benzylic Benzylic Bromination (Radical Substitution) start->benzylic reagent_aromatic Use Br2 (with or without Lewis Acid) aromatic->reagent_aromatic reagent_benzylic Use NBS (with radical initiator/light) benzylic->reagent_benzylic

Caption: Logic for selecting the appropriate brominating agent.

References

Technical Support Center: Preventing Over-bromination of 2,6-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-dimethylquinoline. Our focus is to help you overcome challenges related to over-bromination and achieve selective synthesis of the desired monobrominated products.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 2,6-dimethylquinoline prone to over-bromination and the formation of multiple isomers?

A1: The quinoline ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions like bromination. The two methyl groups at the 2- and 6-positions are electron-donating, further activating the ring system and increasing its reactivity towards bromine. This heightened reactivity can easily lead to the addition of multiple bromine atoms if the reaction conditions are not carefully controlled. The directing effects of the two methyl groups can also lead to a mixture of isomeric products, as multiple positions on the quinoline ring become activated.

Q2: What are the most common side products observed during the bromination of 2,6-dimethylquinoline?

A2: Common side products include di- and tri-brominated derivatives of 2,6-dimethylquinoline. The positions of this polysubstitution will depend on the specific reaction conditions. Additionally, if using a radical initiator, benzylic bromination of the methyl groups can occur.

Q3: Which brominating agent is best for the selective monobromination of 2,6-dimethylquinoline: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A3: Both NBS and Br₂ can be used for the bromination of quinolines. NBS is generally considered a milder and more selective brominating agent than Br₂, which can reduce the likelihood of over-bromination. However, the choice of reagent often depends on the specific substrate and desired outcome. For a highly activated substrate like 2,6-dimethylquinoline, starting with NBS is a prudent approach.

Q4: How can I monitor the progress of the bromination reaction to avoid over-bromination?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the consumption of the starting material and the formation of the product(s). This allows you to stop the reaction at the optimal time to maximize the yield of the desired monobrominated product and minimize the formation of polybrominated species.

Q5: Is there a direct, high-yielding protocol for the selective monobromination of 2,6-dimethylquinoline?

A5: The scientific literature suggests that direct and highly selective monobromination of 2,6-dimethylquinoline is challenging. Many synthetic routes to specific monobrominated isomers, such as 8-bromo-2,6-dimethylquinoline, involve multi-step syntheses starting from pre-brominated precursors rather than direct bromination of 2,6-dimethylquinoline.[1][2][3] This indicates that controlling the regioselectivity of the direct bromination can be difficult.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bromination of 2,6-dimethylquinoline.

Problem Potential Cause(s) Suggested Solution(s)
Reaction yields multiple products (isomers and/or polybrominated compounds) 1. Reaction conditions are too harsh (e.g., high temperature, highly polar solvent). 2. The concentration of the brominating agent is too high. 3. The substrate is highly activated by the two methyl groups.1. Lower the reaction temperature (e.g., to 0 °C or even lower). 2. Use a less polar solvent (e.g., CCl₄, CHCl₃). 3. Add the brominating agent slowly and in a portion-wise manner to maintain a low concentration. 4. Use a milder brominating agent like NBS instead of Br₂.
Significant formation of di- or tri-brominated products (Over-bromination) 1. Excess of brominating agent used. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. 3. Conduct the reaction at a lower temperature.
Low yield of the desired monobrominated product 1. Incomplete reaction. 2. Formation of multiple inseparable isomers. 3. Degradation of the product during workup or purification. 4. The desired isomer is not the major product under the chosen conditions.1. Increase the reaction time or temperature cautiously while monitoring for side products. 2. Experiment with different solvents and brominating agents to alter the isomeric ratio. 3. Use a mild workup procedure (e.g., washing with a dilute solution of sodium thiosulfate to remove excess bromine, followed by a neutral wash). 4. Consider a multi-step synthetic approach starting from a pre-brominated aniline or quinoline precursor.
Difficulty in separating the monobrominated isomers The polarity of the different monobrominated isomers is very similar.1. Utilize high-performance column chromatography with a shallow solvent gradient. 2. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Explore fractional crystallization techniques.

Experimental Protocols

Due to the challenges in achieving high selectivity in the direct bromination of 2,6-dimethylquinoline, a general protocol for the bromination of quinolines is provided below, followed by key considerations for adapting it to 2,6-dimethylquinoline. An alternative, multi-step synthesis for a specific isomer is also presented.

General Protocol for Monobromination of Quinolines using NBS

This protocol is a starting point and will likely require optimization for 2,6-dimethylquinoline.

Materials:

  • 2,6-dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylquinoline (1 equivalent) in CCl₄ or CH₃CN.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equivalents) to the solution in small portions over 15-30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated solution of Na₂S₂O₃.

  • Separate the organic layer, and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Key Considerations for 2,6-Dimethylquinoline:

  • Temperature: Due to the high reactivity, it is advisable to start at 0 °C or even lower (e.g., -20 °C) to control the reaction rate and improve selectivity.

  • Solvent: A non-polar solvent like CCl₄ may be preferable to a more polar solvent like acetonitrile to temper the reaction's reactivity.

  • Stoichiometry: Precise control of the NBS stoichiometry is critical. Using more than 1.1 equivalents is likely to lead to significant over-bromination.

Alternative Synthesis of 8-bromo-2,6-dimethylquinoline

As direct bromination is challenging, a multi-step synthesis from a pre-brominated precursor is a more reliable method to obtain a specific isomer. The synthesis of 8-bromo-2,6-dimethylquinoline has been reported as part of a larger synthetic sequence.[1][2][3] The key is the synthesis of the brominated quinoline core from an appropriately substituted aniline, for example, via a Skraup or Doebner-von Miller reaction.

Data Presentation

The following table summarizes the impact of different reaction parameters on the bromination of quinoline derivatives, providing a basis for rational optimization of the reaction with 2,6-dimethylquinoline.

Parameter Condition Effect on Selectivity Effect on Yield Reference(s)
Brominating Agent NBS vs. Br₂NBS is generally more selective, favoring monobromination.Yields are substrate-dependent; NBS can sometimes give lower yields if the substrate is not reactive enough.General knowledge
Solvent Polar (e.g., Acetic Acid) vs. Non-polar (e.g., CCl₄)Solvent polarity can influence the regioselectivity of the bromination.The choice of solvent can impact reaction rate and overall yield.General knowledge
Temperature Low (0 °C) vs. Room TemperatureLower temperatures generally lead to higher selectivity and reduce over-bromination.Lower temperatures may require longer reaction times to achieve good conversion.General knowledge
Catalyst Acid (e.g., H₂SO₄)Strong acids can protonate the quinoline nitrogen, deactivating the pyridine ring and directing bromination to the benzene ring.Can improve reaction rates but may also lead to side reactions.General knowledge

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates a simplified decision-making process for troubleshooting the bromination of 2,6-dimethylquinoline.

G Troubleshooting Bromination of 2,6-Dimethylquinoline start Start: Bromination of 2,6-Dimethylquinoline issue Problem Encountered start->issue over_brom Over-bromination (Di/Tri-bromides) issue->over_brom Excess poly-bromination multi_iso Mixture of Isomers issue->multi_iso Multiple spots on TLC low_yield Low Yield of Desired Product issue->low_yield Low conversion/isolation solution1 Reduce Reactivity: - Lower Temperature - Use NBS instead of Br2 - Slow addition of brominating agent over_brom->solution1 solution2 Optimize Selectivity: - Change Solvent - Screen different brominating agents - Consider protecting groups (less applicable here) multi_iso->solution2 solution3 Improve Yield: - Optimize reaction time via TLC - Mild workup conditions - Consider alternative synthetic route low_yield->solution3 alt_route Alternative: Multi-step synthesis from pre-brominated precursor solution3->alt_route

Caption: A decision tree for troubleshooting common issues in the bromination of 2,6-dimethylquinoline.

General Electrophilic Aromatic Substitution Pathway

This diagram illustrates the general mechanism of electrophilic aromatic substitution on the 2,6-dimethylquinoline ring.

G General Mechanism for Bromination of 2,6-Dimethylquinoline sub 2,6-Dimethylquinoline intermediate Sigma Complex (Resonance Stabilized Cation) sub->intermediate + Br+ br Br+ br->intermediate product Monobromo-2,6-dimethylquinoline intermediate->product - H+ hplus H+

Caption: The general two-step mechanism for the electrophilic bromination of 2,6-dimethylquinoline.

References

work-up procedure for benzylic bromination of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides detailed troubleshooting and frequently asked questions regarding the work-up procedure for the benzylic bromination of heterocyclic compounds, a critical step for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure in a benzylic bromination reaction?

A1: The work-up procedure is designed to isolate and purify the desired brominated heterocyclic product from the reaction mixture. This involves quenching any remaining reactive reagents, removing byproducts such as succinimide, and separating the product from the reaction solvent and any unreacted starting materials.[1][2]

Q2: How should I quench the reaction and remove excess N-Bromosuccinimide (NBS)?

A2: Quenching is a critical first step to stop the reaction and neutralize reactive species. Several reagents can be used to quench excess NBS. The choice of quenching agent can depend on the stability of your product and the reaction conditions.[3][4] Adding water can be a simple method to quench the reaction.[5] For a more robust quench, a reducing agent is often employed.

Q3: What are the common byproducts of an NBS bromination, and how are they removed?

A3: The most common byproduct is succinimide, which is formed from the reduction of NBS.[3] Succinimide is soluble in water, so it is typically removed by washing the organic layer with water or an aqueous solution during extraction.[4] In some cases, particularly when using solvents like chloroform or carbon tetrachloride, the succinimide may precipitate and can be removed by simple filtration.[4]

Q4: I'm observing significant ring bromination instead of the desired benzylic bromination. What can I do?

A4: Unwanted electrophilic aromatic substitution (ring bromination) can compete with the desired free-radical benzylic bromination, especially with electron-rich heterocyclic systems.[6][7] To favor benzylic bromination, ensure you are using a radical initiator (e.g., AIBN or light) and a non-polar solvent.[8] Using NBS is specifically intended to maintain a low concentration of Br₂, which minimizes electrophilic addition side reactions.[6] If the heterocycle contains a highly activating group like an unprotected amine, consider using a protecting group to reduce the nucleophilicity of the ring.[7]

Q5: An emulsion formed during the aqueous extraction. How can I resolve this?

A5: Emulsion formation is a common issue, particularly when using certain solvents like benzene.[9] To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Other methods include filtering the mixture through a pad of Celite, gentle swirling instead of vigorous shaking, or in difficult cases, centrifugation.

Q6: My product is highly polar and seems to be lost in the aqueous layer during work-up. What strategies can I use?

A6: For polar products, it is often best to remove the reaction solvent (e.g., acetonitrile, THF) by rotary evaporation before starting the aqueous work-up.[9] This prevents the polar product from partitioning into the aqueous layer along with the water-miscible solvent. For extraction, you can use a more polar solvent system, such as a 3:1 mixture of chloroform and isopropanol, which can be effective at extracting water-soluble organic compounds.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; decomposition of the product during work-up; product loss during extraction.Monitor the reaction by TLC to ensure completion. Avoid excessive heat during solvent removal. For polar products, remove the reaction solvent before extraction and consider alternative extraction solvents.[9]
Succinimide Contamination in Final Product Insufficient aqueous washing.Perform additional washes of the organic layer with water or brine.[4] If the product is stable, washing with a dilute base like NaHCO₃ can also help.[4]
Presence of Dibrominated or Polybrominated Byproducts Use of excess NBS; prolonged reaction time.Use only a slight excess of NBS (e.g., 1.05 equivalents).[10] Carefully monitor the reaction progress and stop it once the starting material is consumed.
Product Decomposes on Silica Gel Column The product may be unstable on silica gel.Consider alternative purification methods like recrystallization.[11][12] Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.
Reaction Mixture Color Persists After Quenching Excess bromine or other colored impurities are present.Wash the organic layer with a solution of sodium thiosulfate or sodium metabisulfite until the color disappears.[13][14] This indicates the complete reduction of halogen reagents.

Data Presentation

Table 1: Comparison of Common Quenching Agents for NBS Bromination

Quenching AgentAdvantagesDisadvantages & ConsiderationsCitation
Sodium Thiosulfate (Na₂S₂O₃) Highly effective for quenching excess bromine and NBS.Can produce elemental sulfur under acidic conditions.[3]
Sodium Sulfite (Na₂SO₃) A popular and effective reductive quenching agent.May release sulfur dioxide (SO₂) gas if the solution is acidic.[3]
Sodium Metabisulfite (Na₂S₂O₅) Effective reducing agent.Similar to sodium sulfite, can release SO₂.[14]
Saturated Sodium Bicarbonate (NaHCO₃) Quenches excess reagent and neutralizes any acidic byproducts (e.g., HBr).Causes gas (CO₂) evolution, which requires careful pressure release in a separatory funnel.[4]
Water (H₂O) Simple and readily available.May not be effective enough for a large excess of unreacted NBS.[5]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol outlines a standard procedure for the work-up and isolation of a brominated heterocyclic compound following a reaction with NBS.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or other analytical methods), cool the reaction mixture to room temperature. Slowly add an aqueous solution of a quenching agent, such as saturated sodium thiosulfate, and stir for 10-15 minutes until any color from bromine dissipates.[13]

  • Dilution & Phase Separation: Dilute the mixture with an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).[4] Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., acetonitrile, THF), it is advisable to first remove it under reduced pressure.[9]

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (to remove the bulk of the succinimide).[4]

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts).[4]

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude product using an appropriate technique, most commonly silica gel column chromatography or recrystallization, to obtain the pure benzylic bromide.[5][11]

Protocol 2: Example Work-up for the Bromination of 2-Methylbenzo[b]thiophene

This procedure is adapted from a documented regioselective bromination using NBS.[5]

  • Reaction: A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is treated with NBS (630 mg, 3.5 mmol). The mixture is stirred at room temperature for 30 minutes.[5]

  • Work-up and Isolation:

    • The reaction mixture is quenched with water.[5]

    • The mixture is extracted with dichloromethane.[5]

    • The combined organic layers are dried over anhydrous sodium sulfate and filtered.[5]

    • The solvent is removed under reduced pressure.[5]

    • The crude residue is purified by silica gel column chromatography (using hexane as the eluent) to give the final product, 3-bromo-2-methylbenzo[b]thiophene.[5]

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture (Product, Byproducts, Excess NBS) Quench 1. Quench Reaction (e.g., with Na₂S₂O₃) Reaction->Quench Extract 2. Dilute & Extract (e.g., with DCM or EtOAc) Quench->Extract Wash 3. Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Remove solvent) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Brominated Product Purify->Pure

Caption: General experimental workflow for the work-up and purification process.

Troubleshooting_Logic Start Work-up Issue Detected Q1 Emulsion Formed? Start->Q1 A1_Yes Add Brine or Filter through Celite Q1->A1_Yes Yes Q2 Product is Polar & Lost to Aqueous Layer? Q1->Q2 No A1_Yes->Q2 A2_Yes Evaporate Reaction Solvent Before Extraction. Use CHCl₃/IPA. Q2->A2_Yes Yes Q3 Succinimide Impurity Remains? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform Additional Aqueous Washes. Q3->A3_Yes Yes End Proceed to Purification Q3->End No A3_Yes->End

Caption: Decision-making flowchart for troubleshooting common work-up issues.

References

Technical Support Center: 6-(bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 6-(bromomethyl)-2-methylquinoline, addressing common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Product Discoloration (Yellowing/Browning) Exposure to light, air (oxidation), or moisture. Elevated storage temperatures.Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dark place, preferably refrigerated and desiccated.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) Degradation due to improper storage. Hydrolysis of the bromomethyl group. Polymerization.Confirm storage conditions. For analysis, use freshly opened vials or material that has been stored correctly. Potential degradation products to look for include 6-(hydroxymethyl)-2-methylquinoline and the corresponding ether if alcohols are present as solvents.
Inconsistent Experimental Results Use of partially degraded material. Inaccurate quantification due to the presence of impurities.Re-evaluate the purity of the starting material using a validated analytical method (see Experimental Protocols). If purity is compromised, purify the compound before use.
Material is Difficult to Dissolve Potential polymerization or presence of insoluble degradation products.Attempt dissolution in a range of appropriate anhydrous solvents. If solubility issues persist, it may indicate significant degradation, and a fresh batch of the compound should be used.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage is at 2-8°C (refrigerated) in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture and air.

Q2: How does the stability of this compound change over time?

A2: Due to the reactive nature of the bromomethyl group, the compound can degrade over time, especially if not stored under optimal conditions. The primary degradation pathway is likely hydrolysis of the C-Br bond to form 6-(hydroxymethyl)-2-methylquinoline. Exposure to light can also promote degradation. Regular purity checks are recommended for long-term storage.

Q3: What are the main degradation products of this compound?

A3: The principal degradation product is 6-(hydroxymethyl)-2-methylquinoline, formed via hydrolysis. If alcohols are used as solvents or are present as impurities, the corresponding ethers may also be formed. Polymerization can also occur, especially at elevated temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a bromomethyl group can be sensitive to light. It is crucial to store it in a light-resistant container, such as an amber vial, to minimize light-induced degradation.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a lachrymator and an irritant. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of non-volatile impurities and degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 70% A, hold for 2 minutes.

    • Ramp to 30% A over 15 minutes.

    • Hold at 30% A for 5 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., by HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound (e.g., Recrystallization) is_pure->purify No investigate_other Investigate Other Experimental Parameters proceed->investigate_other end_proceed End proceed->end_proceed recheck_purity Re-check Purity purify->recheck_purity is_purification_successful Purification Successful? recheck_purity->is_purification_successful is_purification_successful->proceed Yes new_batch Order New Batch of Compound is_purification_successful->new_batch No end_new_batch End new_batch->end_new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Recommendations Recommended Storage for this compound compound This compound storage_conditions Optimal Storage Conditions compound->storage_conditions temp Temperature: 2-8°C (Refrigerated) storage_conditions->temp atmosphere Atmosphere: Inert Gas (Argon/Nitrogen) storage_conditions->atmosphere light Light: Protect from Light (Amber Vial) storage_conditions->light moisture Moisture: Dry/Desiccated storage_conditions->moisture

Caption: Key storage recommendations for optimal stability.

Technical Support Center: Synthesis of 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(bromomethyl)-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the radical bromination of 2,6-dimethylquinoline. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile. This specific type of reaction is known as the Wohl-Ziegler bromination.[1][2]

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: During the synthesis of this compound, several impurities can form. The most common ones include:

  • Unreacted Starting Material: 2,6-dimethylquinoline.

  • Over-brominated Byproduct: 6-(dibromomethyl)-2-methylquinoline.

  • Hydrolysis Product: 6-(hydroxymethyl)-2-methylquinoline, which can form during aqueous workup or upon storage of the product.

  • Solvent-related Impurities: Residual solvents from the reaction and purification steps.

Q3: How can I minimize the formation of the over-brominated byproduct, 6-(dibromomethyl)-2-methylquinoline?

A3: The formation of the dibrominated byproduct is a common issue in radical bromination. To minimize its formation, you can:

  • Control the Stoichiometry: Use a stoichiometric amount or a slight excess of 2,6-dimethylquinoline relative to NBS. Using an excess of NBS will significantly increase the likelihood of over-bromination.

  • Slow Addition of NBS: Add the N-bromosuccinimide portion-wise or as a solution via a dropping funnel over an extended period. This helps to maintain a low concentration of the brominating species in the reaction mixture.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

Q4: What are the best methods for purifying crude this compound?

A4: The purification of this compound can be achieved through two primary methods:

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure.[3][4] Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, ethyl acetate, or mixtures of alkanes and more polar solvents.

  • Column Chromatography: For mixtures containing significant amounts of impurities, such as the starting material and the dibrominated byproduct, silica gel column chromatography is the most effective purification method.[4][5] A gradient of ethyl acetate in hexanes is a common eluent system.

Q5: How can I detect and quantify the purity of my this compound sample?

A5: The purity of your product can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is the standard for determining the purity and quantifying the impurities.[1][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any organic impurities.[2][10] The presence of the dibrominated impurity can be identified by a characteristic singlet in the ¹H NMR spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of 2,6-dimethylquinoline 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors.1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator (e.g., reflux in CCl₄). 3. Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents if necessary.
Formation of a significant amount of 6-(dibromomethyl)-2-methylquinoline 1. Excess of N-bromosuccinimide (NBS). 2. Reaction time is too long.1. Use a 1:1 or slightly less than 1:1 molar ratio of NBS to 2,6-dimethylquinoline. 2. Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Product decomposes during workup or purification 1. Presence of water leading to hydrolysis. 2. Exposure to high temperatures for extended periods during purification. 3. Basic conditions during workup.1. Use anhydrous solvents and perform the workup under an inert atmosphere if possible. Avoid prolonged contact with water. 2. Use a rotovap at a moderate temperature for solvent removal. If using column chromatography, do not let the column run dry. 3. Use a neutral or slightly acidic aqueous wash during the workup.
Difficulty in separating the product from impurities by column chromatography 1. Inappropriate solvent system for elution. 2. Overloading of the column.1. Optimize the eluent system using TLC. A shallow gradient of ethyl acetate in hexanes is often effective. 2. Use an appropriate amount of crude product for the size of the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Oily product obtained after purification 1. Presence of residual solvent. 2. The product may have a low melting point or be an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. If the product is indeed an oil, confirm its purity by HPLC and NMR.

Quantitative Data

Table 1: Typical Reaction Parameters for Wohl-Ziegler Bromination of Methylarenes

ParameterValue
Substrate 2,6-Dimethylquinoline
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
Solvent Carbon tetrachloride (CCl₄), Acetonitrile, or Dichloromethane
Temperature Reflux temperature of the solvent
Reaction Time 2-8 hours (monitor by TLC/HPLC)
Typical Yield 60-80% (highly dependent on reaction conditions and purity of reagents)

Table 2: Analytical Data for this compound and Potential Impurities

Compound¹H NMR (CDCl₃, 400 MHz) - Key Signals (δ, ppm)¹³C NMR (CDCl₃, 100 MHz) - Key Signals (δ, ppm)HPLC Retention Time (Typical)
2,6-dimethylquinoline ~2.5 (s, 3H, Ar-CH₃), ~2.7 (s, 3H, quinoline-CH₃)~21.5 (Ar-CH₃), ~25.0 (quinoline-CH₃)Shorter than the product
This compound ~2.7 (s, 3H, quinoline-CH₃), ~4.6 (s, 2H, CH₂Br)~25.0 (quinoline-CH₃), ~33.0 (CH₂Br)Main product peak
6-(dibromomethyl)-2-methylquinoline ~2.7 (s, 3H, quinoline-CH₃), ~6.7 (s, 1H, CHBr₂)~25.0 (quinoline-CH₃), ~38.0 (CHBr₂)Longer than the product
6-(hydroxymethyl)-2-methylquinoline ~2.7 (s, 3H, quinoline-CH₃), ~4.8 (s, 2H, CH₂OH)~25.0 (quinoline-CH₃), ~65.0 (CH₂OH)Shorter than the product

Note: The exact chemical shifts and retention times may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination

Materials:

  • 2,6-dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylquinoline (1.0 eq) in anhydrous CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with a suitable ratio of A and B (e.g., 70% A) and run a gradient to a higher concentration of B (e.g., 95% B) over 15-20 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway 2,6-Dimethylquinoline 2,6-Dimethylquinoline This compound This compound 2,6-Dimethylquinoline->this compound NBS, AIBN, CCl4, Reflux

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions 2,6-Dimethylquinoline 2,6-Dimethylquinoline This compound This compound 2,6-Dimethylquinoline->this compound NBS (1 eq) 6-(Dibromomethyl)-2-methylquinoline 6-(Dibromomethyl)-2-methylquinoline This compound->6-(Dibromomethyl)-2-methylquinoline Excess NBS 6-(Hydroxymethyl)-2-methylquinoline 6-(Hydroxymethyl)-2-methylquinoline This compound->6-(Hydroxymethyl)-2-methylquinoline H2O (Workup/Storage) Troubleshooting_Workflow start Low Yield or Purity Issue check_impurities Identify Impurities (HPLC/NMR) start->check_impurities unreacted_sm High Unreacted Starting Material? check_impurities->unreacted_sm over_bromination High Dibromo- Byproduct? unreacted_sm->over_bromination No optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check initiator activity unreacted_sm->optimize_reaction Yes hydrolysis Presence of Hydrolysis Product? over_bromination->hydrolysis No optimize_nbs Optimize Stoichiometry: - Reduce NBS amount - Slow addition of NBS over_bromination->optimize_nbs Yes optimize_workup Optimize Workup/Storage: - Anhydrous conditions - Neutral pH hydrolysis->optimize_workup Yes end Improved Synthesis hydrolysis->end No optimize_reaction->end optimize_nbs->end optimize_workup->end

References

Technical Support Center: Synthesis of 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(bromomethyl)-2-methylquinoline. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Wohl-Ziegler bromination of 2,6-dimethylquinoline.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yield in the Wohl-Ziegler bromination is a frequent issue. Several factors can contribute to this:

  • Suboptimal Initiator Concentration: The radical initiator (e.g., AIBN or Benzoyl Peroxide) is crucial. Too little will result in an incomplete reaction, while too much can promote side reactions. A catalytic amount, typically 1-10 mol%, is recommended.

  • Reaction Time and Temperature: The reaction requires initiation, usually by heating to the solvent's reflux temperature. Insufficient reaction time will lead to unreacted starting material. Monitor the reaction's progress using TLC or GC/MS to determine the optimal time.

  • NBS Quality: N-Bromosuccinimide (NBS) can degrade over time. It is best to use freshly recrystallized NBS for optimal results.

  • Solvent Choice: The solvent plays a critical role. Non-polar solvents that are stable under radical conditions, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, are traditionally used.[1][2] Acetonitrile can also be a suitable alternative.[2]

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What is this byproduct and how can I minimize its formation?

A2: The most common byproduct in this reaction is the dibrominated species, 6-(dibromomethyl)-2-methylquinoline. This occurs when the desired product undergoes a second bromination. To suppress this over-bromination:

  • Control NBS Stoichiometry: Use a precise stoichiometry of NBS. A 1:1 molar ratio of 2,6-dimethylquinoline to NBS is theoretically required. Using a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) can help minimize the formation of the dibrominated product, though this may leave some unreacted starting material.

  • Maintain Low Bromine Concentration: The Wohl-Ziegler reaction's selectivity depends on maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture.[1][2] This is naturally achieved by using NBS, which generates Br₂ in situ. Ensure your NBS is not significantly decomposed, as this could lead to a higher initial Br₂ concentration.

  • Reaction Monitoring: Carefully monitor the reaction. Once the starting material is consumed or the optimal level of conversion is reached, the reaction should be stopped to prevent further bromination of the product.

Q3: How do I effectively purify the final product, this compound?

A3: Purification typically involves separating the desired monobrominated product from unreacted 2,6-dimethylquinoline, the dibrominated byproduct, and the succinimide byproduct.

  • Initial Workup: After the reaction is complete, cool the mixture and filter off the succinimide, which is a solid byproduct.

  • Column Chromatography: This is the most effective method for purification. Due to the basic nature of the quinoline nitrogen, it is advisable to use a deactivated stationary phase to prevent product degradation.

    • Stationary Phase: Silica gel. To deactivate, you can use a slurry of silica gel in an eluent system containing 1-2% triethylamine.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute the non-polar impurities and gradually increase the polarity to elute your product. The dibrominated product is generally more polar than the monobrominated product.

Q4: The reaction is not initiating. What could be the problem?

A4: Failure to initiate is usually due to an issue with the radical initiator or reaction conditions.

  • Initiator Decomposition: Ensure your radical initiator (AIBN or BPO) is not expired and has been stored correctly.

  • Insufficient Heat or Light: The reaction requires an energy source to initiate the homolytic cleavage of the initiator. Ensure the reaction mixture is heated to the appropriate reflux temperature for the chosen solvent. Alternatively, a UV lamp can be used for photo-initiation.

  • Radical Scavengers: The presence of radical scavengers (e.g., oxygen or certain impurities) can inhibit the reaction. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Reaction Conditions

Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing byproducts. The following table summarizes how different parameters can affect the reaction outcome.

Parameter Condition Effect on Yield of this compound Effect on Dibrominated Byproduct Recommendation
NBS Stoichiometry 0.9 - 1.0 equivalentsHigher yield, but may leave unreacted starting material.Minimized formation.Start with ~0.95 eq. and monitor by TLC/GC to find the optimal balance.
> 1.1 equivalentsCan drive the reaction to completion, but significantly increases byproduct.Significant increase in formation.Avoid using excess NBS unless the dibrominated product is also desired.
Initiator (AIBN) 1-2 mol%Insufficient initiation, leading to low conversion and yield.Low.Use a catalytic amount, typically around 5 mol%.
5-10 mol%Optimal for efficient reaction initiation and progression.Moderate, dependent on NBS stoichiometry.A good starting point for optimization.
Solvent Carbon Tetrachloride (CCl₄)Historically provides good yields.Dependent on other factors.Use with caution due to toxicity and environmental concerns.[1][2]
1,2-DichlorobenzeneA less toxic alternative that can provide high yields.Can be controlled with stoichiometry.A recommended alternative to CCl₄.
AcetonitrileAnother suitable alternative to halogenated solvents.[2]Can be controlled with stoichiometry.A greener solvent choice to consider.
Temperature RefluxNecessary for thermal decomposition of the initiator and reaction progression.Higher temperatures can sometimes favor over-bromination.Maintain a steady reflux temperature for the chosen solvent.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to favor the formation of the monobrominated product.

Materials:

  • 2,6-Dimethylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • 1,2-Dichlorobenzene (or another suitable solvent)

  • Nitrogen or Argon gas

  • Standard reflux apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add 2,6-dimethylquinoline (1.0 eq.). Dissolve it in 1,2-dichlorobenzene.

  • Addition of NBS and Initiator: Add recrystallized NBS (0.95 eq.) and AIBN (0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS every 30-60 minutes.

  • Workup: Once the starting material is mostly consumed, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.

  • Purification: The filtrate, containing the product and byproducts, should be purified by column chromatography as described in the FAQ section.

Visualizations

Reaction Pathway

ReactionPathway Start 2,6-Dimethylquinoline Reagents NBS, AIBN (Radical Initiator) Start->Reagents Product This compound Reagents->Product Wohl-Ziegler Bromination SideProduct 6-(Dibromomethyl)-2-methylquinoline Product->SideProduct Over-bromination (Excess NBS)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or High Impurity? Check_NBS Check NBS Stoichiometry (Use ~0.95 eq.) Start->Check_NBS High Dibromo Byproduct Check_Initiator Verify Initiator Quality and Concentration (5 mol%) Start->Check_Initiator Incomplete Reaction Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Check_NBS->Monitor_Reaction Check_Initiator->Monitor_Reaction Purification Optimize Purification (Deactivated Silica, Gradient Elution) Monitor_Reaction->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 6-(Bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scale-up synthesis of 6-(bromomethyl)-2-methylquinoline. The following sections offer detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound on a larger scale?

A1: The most prevalent and scalable method is the free-radical bromination of 2,6-dimethylquinoline. This reaction, often referred to as a Wohl-Ziegler bromination, selectively targets the methyl group at the 6-position due to its benzylic nature, which allows for the formation of a stabilized radical intermediate.[1][2][3][4]

Q2: Which brominating agent is recommended for this synthesis and why?

A2: N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[2][4][5] It is a crystalline solid that is easier and safer to handle than liquid bromine, especially on a larger scale. NBS provides a low, constant concentration of bromine during the reaction, which helps to minimize side reactions such as addition to the aromatic ring.[4]

Q3: What are the key safety precautions to consider during the scale-up of this reaction?

A3: Key safety precautions include:

  • Working in a well-ventilated area, preferably a walk-in fume hood, to avoid inhalation of solvent vapors and any potential bromine fumes.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Careful control of the reaction temperature, as radical reactions can be exothermic.

  • The use of a radical initiator, which should be handled according to its specific safety data sheet (SDS).

  • Quenching any unreacted NBS before work-up.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted 2,6-dimethylquinoline.

  • The dibrominated product, 6-(dibromomethyl)-2-methylquinoline.

  • Isomeric brominated products, although less common.

  • Succinimide, a byproduct of the reaction with NBS.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting material (2,6-dimethylquinoline) and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Ineffective initiation of the radical reaction. 2. Insufficient heating or UV irradiation. 3. Decomposed radical initiator.1. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. 2. Increase the reaction temperature or the intensity of UV irradiation. 3. Add a fresh portion of the radical initiator.
Formation of Significant Amounts of Dibrominated Product 1. Molar ratio of NBS to the starting material is too high. 2. Prolonged reaction time after consumption of the starting material.1. Use a molar ratio of NBS to 2,6-dimethylquinoline of approximately 1:1. 2. Carefully monitor the reaction and stop it once the starting material is consumed.
Product is Contaminated with Succinimide Incomplete removal of the succinimide byproduct during work-up.1. Ensure the reaction mixture is thoroughly cooled before filtering to maximize the precipitation of succinimide. 2. Wash the filtered solid with a cold, non-polar solvent to remove any trapped product. 3. An aqueous wash of the organic layer during extraction can also help remove any remaining succinimide.
Difficulty in Isolating the Product The product may be an oil or may not crystallize easily from the chosen solvent.1. If the product is an oil, try to crystallize it from a different solvent or a mixture of solvents. 2. If crystallization is not successful, purification by column chromatography may be necessary.
Reaction is Too Vigorous or Exothermic The radical chain reaction is proceeding too quickly.1. Control the rate of addition of the radical initiator. 2. Ensure adequate cooling and stirring of the reaction mixture. 3. For very large scales, consider a semi-batch process where one of the reagents is added portion-wise.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Wohl-Ziegler bromination of 2,6-dimethylquinoline.

Materials:

  • 2,6-Dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent such as acetonitrile or chlorobenzene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 2,6-dimethylquinoline and the chosen solvent.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and the radical initiator (0.02-0.05 equivalents) to the mixture.

  • Initiation and Reflux: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction can also be initiated by UV light.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath. Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold solvent.

  • Work-up: Combine the filtrate and the washings. Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to yield pure this compound.

Quantitative Data

Parameter Value Notes
Starting Material 2,6-DimethylquinolinePurity >98% is recommended.
Reagents N-Bromosuccinimide (NBS)1.0-1.1 molar equivalents.
Radical Initiator (AIBN/BPO)0.02-0.05 molar equivalents.
Solvent Carbon Tetrachloride or AcetonitrileUse a volume sufficient for good stirring (e.g., 5-10 mL per gram of starting material).
Reaction Temperature RefluxTypically 77 °C for CCl₄ or 82 °C for acetonitrile.
Reaction Time 2-6 hoursMonitor by TLC or HPLC.
Typical Yield 70-85%Yields may vary based on scale and purification method.
Purity (after recrystallization) >99%As determined by HPLC or NMR.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 2,6-Dimethylquinoline and Solvent add_reagents Add NBS and Radical Initiator start->add_reagents reflux Heat to Reflux under Nitrogen add_reagents->reflux monitor Monitor Reaction by TLC/HPLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter wash Aqueous Washes (NaHCO3, H2O, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize Product concentrate->purify end Isolated this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low or No Conversion? initiator_check Is the radical initiator fresh? start->initiator_check Yes dibromo_check High Dibromide Formation? start->dibromo_check No temp_check Is the reaction at reflux? initiator_check->temp_check Yes add_initiator Add fresh initiator initiator_check->add_initiator No increase_temp Increase heating temp_check->increase_temp No continue_reaction Continue monitoring temp_check->continue_reaction Yes add_initiator->continue_reaction increase_temp->continue_reaction ratio_check Was NBS ratio ~1:1? dibromo_check->ratio_check Yes time_check Was reaction stopped after SM consumption? ratio_check->time_check Yes optimize_ratio Optimize NBS stoichiometry ratio_check->optimize_ratio No optimize_time Optimize reaction time time_check->optimize_time No

References

Validation & Comparative

Comparative Spectroscopic Analysis of 6-(bromomethyl)-2-methylquinoline and Related Analogues by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. The expected chemical shifts for 6-(bromomethyl)-2-methylquinoline are predicted based on the known spectral data of its analogues, 2,6-dimethylquinoline and 6-bromo-2-methylquinoline. The bromomethyl group is anticipated to exhibit a characteristic singlet in the downfield region due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Compound2-CH₃ (s)6-Substituent (s)Aromatic Protons (m)Solvent
This compound (Predicted) ~2.7 ppm~4.5 ppm (-CH₂Br)7.3 - 8.1 ppmCDCl₃
2,6-dimethylquinoline[1]2.72 ppm2.5 ppm (-CH₃)7.21 - 7.93 ppmCDCl₃
6-bromo-2-methylquinoline2.74 ppm-7.5 - 8.0 ppmCDCl₃

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. s = singlet, m = multiplet.

Predicted and Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The carbon of the bromomethyl group in the target compound is expected to appear at a distinct chemical shift. The table below compares the predicted chemical shifts for this compound with the experimental data for 2,6-dimethylquinoline.

Compound2-CH₃6-SubstituentAromatic CarbonsQuaternary CarbonsSolvent
This compound (Predicted) ~25 ppm~33 ppm (-CH₂Br)122 - 136 ppm128 - 158 ppmCDCl₃
2,6-dimethylquinoline[1]25.26 ppm21.44 ppm (-CH₃)121.90 - 135.30 ppm128.2, 135.4, 146.4, 157.9 ppmCDCl₃

Experimental Protocols

High-quality NMR spectra are essential for accurate structural determination. The following provides a generalized methodology for acquiring ¹H and ¹³C NMR spectra for quinoline derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 15 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to ensure full proton relaxation.

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Structure-Spectra Relationship

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its corresponding ¹H and ¹³C NMR spectra.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Interpretation struct This compound HNMR ¹H NMR struct->HNMR Proton Environment CNMR ¹³C NMR struct->CNMR Carbon Framework H_shifts Chemical Shifts (ppm) - CH₃ (~2.7) - CH₂Br (~4.5) - Aromatic (7.3-8.1) HNMR->H_shifts Signal Analysis C_shifts Chemical Shifts (ppm) - CH₃ (~25) - CH₂Br (~33) - Aromatic (122-136) - Quaternary (128-158) CNMR->C_shifts Signal Analysis

Caption: Workflow from structure to NMR spectral interpretation.

References

Mass Spectrometry Analysis of 6-(bromomethyl)-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 6-(bromomethyl)-2-methylquinoline and its precursor, 2,6-dimethylquinoline. The information presented herein is intended to support researchers in the identification, characterization, and quality control of these and similar quinoline derivatives. This document includes a detailed examination of their expected fragmentation patterns under electron ionization (EI) mass spectrometry, a comprehensive experimental protocol for their analysis, and a visualization of their synthetic and potential biological relationship.

Comparative Mass Spectrometry Data

The analysis of this compound by mass spectrometry can be effectively understood by comparing its expected fragmentation pattern with that of its synthetic precursor, 2,6-dimethylquinoline. The introduction of the bromomethyl group significantly alters the fragmentation pathways, providing a clear distinction between the two compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected Fragments (m/z) and Interpretation
This compound C₁₁H₁₀BrN235.11235/237 [M]⁺ : Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).156 [M-Br]⁺ : Loss of a bromine radical.155 [M-HBr]⁺ : Loss of hydrogen bromide.141 : Loss of the bromomethyl radical followed by the loss of a hydrogen atom.
2,6-dimethylquinoline C₁₁H₁₁N157.21157 [M]⁺ : Molecular ion peak.[1][2][3]156 [M-H]⁺ : Loss of a hydrogen radical from one of the methyl groups, a common fragmentation for alkyl aromatics.[4][5]142 [M-CH₃]⁺ : Loss of a methyl radical.[4][5]115 : Loss of HCN from the [M-H]⁺ fragment.[4]

Experimental Protocols

The following are generalized protocols for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the quinoline derivative in a suitable solvent such as dichloromethane or methanol.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a series of standards for calibration and to determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Preparation: For analysis of reaction mixtures or biological matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of these compounds.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode.

Synthetic and Biological Context

This compound can be synthesized from 2,6-dimethylquinoline via a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO).[8][9][10] This synthetic relationship provides a logical workflow for the production and subsequent analysis of the target compound.

From a biological perspective, quinoline derivatives are known to exhibit a wide range of activities, including anticancer properties.[11][12][13][14][15] One potential target for such compounds is the Pirin protein, a transcriptional cofactor implicated in apoptosis and cell proliferation.[16] The diagram below illustrates the synthetic workflow and a potential biological application of this compound.

G cluster_synthesis Synthetic Workflow cluster_application Potential Biological Application 2,6-Dimethylquinoline 2,6-Dimethylquinoline This compound This compound 2,6-Dimethylquinoline->this compound NBS, BPO (Free-Radical Bromination) Pirin_Inhibition Pirin Inhibition This compound->Pirin_Inhibition Inhibition Apoptosis_Modulation Modulation of Apoptosis Pirin_Inhibition->Apoptosis_Modulation Leads to

Caption: Synthetic and potential biological pathway of this compound.

References

Validating the Synthesis of 6-(bromomethyl)-2-methylquinoline: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data used to validate the synthesis of 6-(bromomethyl)-2-methylquinoline, a valuable building block in medicinal chemistry. We will explore the expected spectroscopic outcomes of a primary synthetic route and compare it with a viable alternative, supported by experimental protocols and data interpretation.

The primary route for the synthesis of this compound is the free-radical bromination of 6-methyl-2-methylquinoline. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator. An alternative approach involves photobromination, which also proceeds via a free-radical mechanism but utilizes light to initiate the reaction. This guide will focus on the validation of the product obtained from these methods using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathways

A reliable method for the synthesis of this compound involves the benzylic bromination of 6-methyl-2-methylquinoline. This reaction selectively targets the methyl group on the benzene ring due to the stability of the resulting benzylic radical.

Synthesis_Validation cluster_synthesis Synthesis of this compound cluster_primary Primary Method: Wohl-Ziegler Bromination cluster_alternative Alternative Method: Photobromination Starting_Material 6-methyl-2-methylquinoline Reagents_Primary NBS, Radical Initiator (AIBN) Reflux in CCl4 Starting_Material->Reagents_Primary Reaction Reagents_Alternative Br2, Light (hν) Inert Solvent Starting_Material->Reagents_Alternative Reaction Product This compound Reagents_Primary->Product Reagents_Alternative->Product

Caption: Synthetic routes to this compound.

Experimental Protocols

Primary Synthesis: Wohl-Ziegler Bromination of 6-methyl-2-methylquinoline

A general procedure for the Wohl-Ziegler reaction is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-methylquinoline in a suitable solvent such as carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux. The reaction is often initiated by the application of heat or light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble in CCl4, can be removed by filtration.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Validation Workflow

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following workflow outlines the spectroscopic analysis process.

Spectroscopy_Workflow Synthesized_Product Synthesized Product (Crude this compound) Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Validation Validated Structure Data_Analysis->Final_Validation

Caption: Workflow for the spectroscopic validation of synthesized compounds.

Spectroscopic Data Comparison and Validation

The validation of the synthesis of this compound relies on the careful analysis of its spectroscopic data and comparison with the data of the starting material, 6-methyl-2-methylquinoline.

Spectroscopic TechniqueStarting Material: 6-methyl-2-methylquinolineProduct: this compound (Expected)Key Observations for Validation
¹H NMR Singlet for the methyl protons (-CH₃) around δ 2.5 ppm. Aromatic protons of the quinoline ring.Disappearance of the methyl singlet. Appearance of a new singlet for the bromomethyl protons (-CH₂Br) shifted downfield to approximately δ 4.5-4.8 ppm. Aromatic protons will show slight shifts.The disappearance of the upfield methyl signal and the appearance of the downfield methylene signal are the most definitive indicators of a successful reaction.
¹³C NMR Signal for the methyl carbon (-CH₃) around δ 21 ppm. Aromatic and quinoline ring carbons.Disappearance of the methyl carbon signal. Appearance of a new signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.Confirmation of the conversion of the methyl group to a bromomethyl group by the appearance of a new signal in the expected region.
IR Spectroscopy C-H stretching of the methyl group (~2920 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations.C-H stretching of the methylene group. Aromatic C-H and C=C/C=N stretching vibrations. A C-Br stretching vibration will be present in the fingerprint region, typically around 600-700 cm⁻¹.The appearance of the C-Br stretch, although sometimes weak and in a crowded region, provides additional evidence for the incorporation of bromine.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 157.13.Molecular ion peaks (M⁺ and M+2⁺) with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z = 235.04 and 237.04.The characteristic isotopic pattern of bromine in the mass spectrum is a strong confirmation of a successful bromination.

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the specific instrument used.

Comparison with Alternative Synthesis: Photobromination

Photobromination of 6-methyl-2-methylquinoline with molecular bromine (Br₂) and light (hν) also proceeds through a free-radical mechanism, similar to the Wohl-Ziegler reaction.

Experimental Protocol (General):

  • Dissolve 6-methyl-2-methylquinoline in an inert solvent (e.g., CCl₄).

  • Slowly add a solution of bromine in the same solvent while irradiating the mixture with a suitable light source (e.g., a sunlamp or a UV lamp).

  • Monitor the reaction by observing the disappearance of the bromine color and by TLC.

  • Work-up the reaction mixture as described for the Wohl-Ziegler reaction.

Performance Comparison:

FeatureWohl-Ziegler Bromination (NBS)Photobromination (Br₂)
Reagents N-bromosuccinimide (solid, easier to handle), radical initiator.Molecular bromine (corrosive liquid, requires careful handling).
Byproducts Succinimide (solid, easily filtered).Hydrogen bromide (gas, needs to be neutralized).
Selectivity Generally high for benzylic bromination.Can be less selective, potentially leading to addition reactions to the quinoline ring if not controlled carefully.
Reaction Conditions Thermal initiation (reflux).Photo-initiation (requires a light source).

The spectroscopic data for the this compound synthesized via photobromination is expected to be identical to that obtained from the Wohl-Ziegler reaction, as the final product is the same. The choice between the two methods often comes down to factors such as reagent availability, ease of handling, and scalability.

Conclusion

The synthesis of this compound can be reliably achieved through the Wohl-Ziegler bromination of 6-methyl-2-methylquinoline. The validation of the product's structure is unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The key spectroscopic changes, namely the shift of the methyl group protons and carbon in NMR, the appearance of a C-Br stretch in the IR spectrum, and the characteristic isotopic pattern of bromine in the mass spectrum, provide a robust and definitive confirmation of a successful synthesis. While photobromination presents a viable alternative, the Wohl-Ziegler reaction is often preferred for its operational simplicity and cleaner reaction profile. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical intermediate.

comparative reactivity of 6-(bromomethyl)-2-methylquinoline vs. 8-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 6-(bromomethyl)-2-methylquinoline and 8-(bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

This compound and 8-(bromomethyl)quinoline are valuable intermediates in the synthesis of a variety of biologically active molecules. Their utility stems from the reactivity of the bromomethyl group, which allows for the introduction of the quinoline moiety into larger molecular scaffolds via nucleophilic substitution reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide will explore the key structural features that influence the reactivity of the bromomethyl group in these two compounds.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of benzylic bromides in nucleophilic substitution reactions is primarily governed by two factors:

  • Electronic Effects: The electron density at the benzylic carbon atom influences its susceptibility to nucleophilic attack. Electron-withdrawing groups can stabilize the transition state of SN2 reactions, while both electron-donating and -withdrawing groups can affect the stability of a potential carbocation intermediate in SN1 reactions.

  • Steric Effects: The steric hindrance around the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate, particularly in SN2 reactions.

Comparative Analysis

Electronic Effects

The quinoline ring system is generally electron-withdrawing due to the electronegativity of the nitrogen atom. This effect is transmitted throughout the aromatic system. The precise electronic influence at the 6- and 8-positions can be qualitatively assessed by considering the resonance and inductive effects of the quinoline nitrogen.

In both isomers, the nitrogen atom exerts an electron-withdrawing inductive effect. For This compound , the bromomethyl group is relatively distant from the nitrogen atom, and the electronic effect is primarily transmitted through the benzene ring. In 8-(bromomethyl)quinoline , the bromomethyl group is in closer proximity to the nitrogen atom in the pyridine ring. This proximity can lead to a more pronounced inductive effect.

The methyl group at the 2-position in this compound is an electron-donating group, which can slightly increase the electron density in the quinoline ring system. However, its effect on the distant 6-position is likely to be modest.

Overall, the electronic differences between the two isomers at the benzylic carbon are not expected to be the dominant factor in their differential reactivity.

Steric Effects: The Peri-Interaction

The most significant difference in the reactivity of these two isomers is anticipated to arise from steric hindrance.

  • This compound: The bromomethyl group at the 6-position is relatively unhindered. It extends from the carbocyclic ring in a position that is remote from other bulky substituents. This allows for easy access by incoming nucleophiles.

  • 8-(bromomethyl)quinoline: The bromomethyl group at the 8-position is subject to a significant steric clash with the quinoline nitrogen's lone pair and the hydrogen atom at the 7-position. This is known as a peri-interaction . This steric congestion hinders the backside attack of a nucleophile, which is necessary for an SN2 reaction mechanism. This hindrance will likely lead to a significantly slower reaction rate compared to the 6-isomer. For a reaction to proceed via an SN1 mechanism, the formation of a planar carbocation at the 8-position would also be sterically disfavored due to the proximity of the peri-substituents.

Data Presentation

As no direct experimental kinetic data is available, the following table summarizes the qualitative comparison of the factors influencing the reactivity of the two isomers in nucleophilic substitution reactions.

FeatureThis compound8-(bromomethyl)quinolinePredicted Impact on Reactivity
Electronic Effects Standard benzylic system with a remote electron-withdrawing quinoline nitrogen.Benzylic system with a proximate electron-withdrawing quinoline nitrogen.Minor difference expected, with the 8-isomer potentially being slightly more activated electronically.
Steric Effects Low steric hindrance around the bromomethyl group.High steric hindrance due to the peri-interaction with the quinoline nitrogen and C7-H.Major difference expected. Steric hindrance in the 8-isomer will significantly decrease reactivity.
Overall Predicted Reactivity More Reactive Less Reactive Steric effects are predicted to be the dominant factor, making the 6-isomer substantially more reactive.

Experimental Protocols

The following is a general protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu-H) that can be adapted for both this compound and 8-(bromomethyl)quinoline. It is anticipated that the reaction with the 8-isomer will require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield to the 6-isomer.

General Procedure for Nucleophilic Substitution

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the bromomethylquinoline derivative in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Addition of Nucleophile and Base: Add 1.1 to 1.5 equivalents of the nucleophile (Nu-H) and 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

G Comparative Reactivity of Bromomethylquinoline Isomers cluster_6 This compound cluster_8 8-(bromomethyl)quinoline r6 Reactivity conclusion Conclusion: 6-isomer is MORE REACTIVE r6->conclusion Dominant Factor: Unhindered Access e6 Electronic Effects (Standard) e6->r6 s6 Steric Effects (Low Hindrance) s6->r6 r8 Reactivity r8->conclusion Dominant Factor: Steric Hindrance e8 Electronic Effects (Slightly Enhanced) e8->r8 s8 Steric Effects (High Hindrance - Peri-interaction) s8->r8

Caption: Factors influencing the reactivity of bromomethylquinoline isomers.

Conclusion

While direct experimental kinetic data is lacking, a thorough analysis of the steric and electronic properties of this compound and 8-(bromomethyl)quinoline leads to a clear prediction of their relative reactivity. The significant steric hindrance imposed by the peri-interaction in the 8-isomer is expected to be the dominant factor, making This compound the more reactive substrate in nucleophilic substitution reactions. Researchers should anticipate the need for more forcing reaction conditions when working with 8-(bromomethyl)quinoline to overcome its sterically hindered nature.

Comparative Analysis of the Biological Activities of 6-(Bromomethyl)-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the emerging potential of 6-(bromomethyl)-2-methylquinoline derivatives as a promising scaffold in the development of novel therapeutic agents. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data and detailed methodologies for key assays.

Anticancer Activity

While specific quantitative data for a wide range of this compound derivatives remains limited in publicly accessible literature, studies on structurally related bromo-substituted quinolines and quinazolines indicate significant cytotoxic potential against various cancer cell lines. For instance, a series of 6-bromo quinazoline derivatives demonstrated notable anticancer activity, with some compounds exhibiting IC50 values in the micromolar range against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[1] One derivative, featuring an aliphatic linker, was identified as a particularly potent agent with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells.[1]

Further research into novel quinoline compounds has highlighted their ability to induce apoptosis and inhibit DNA methyltransferases (DNMTs) in cancer cells.[2] Some novel quinoline analogues have shown sub-micromolar antiproliferative activities in leukemic and solid cancer cell lines.[3]

Table 1: Anticancer Activity of Representative Bromo-Substituted Quinoline/Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8a MCF-7 (Breast)15.85 ± 3.32[1]
8a SW480 (Colon)17.85 ± 0.92[1]
2aU937 (Leukemia)< 1[2]
4cHCT116 (Colon)< 1[2]

Note: Compounds 2a and 4c are structurally related quinoline derivatives, not specifically this compound derivatives, but are included to illustrate the potential of the broader quinoline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. While specific data for this compound derivatives is not extensively documented, related quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For example, certain quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against MRSA and VRE.[4]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSA0.75[4]
Quinoline-2-one derivative (6c)VRE0.75[4]
Quinoline-2-one derivative (6c)MRSE2.50[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Experimental Protocol: General Anti-inflammatory Screening (e.g., LPS-induced Nitric Oxide Production in Macrophages)

This assay evaluates the potential of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_data_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add this compound derivatives at various concentrations seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

Antimicrobial_Workflow start Start: Microbial Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound in 96-well plate serial_dilution->inoculate incubate Incubate at optimal temperature inoculate->incubate read_mic Visually inspect for growth inhibition incubate->read_mic mic_result Determine MIC read_mic->mic_result

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti_inflammatory_Workflow start Start: Macrophage Cell Line seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Test Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on supernatant incubate->griess measure Measure Absorbance griess->measure analyze Calculate % NO Inhibition measure->analyze

Caption: Workflow for screening the anti-inflammatory activity of this compound derivatives.

Conclusion

The available data, primarily from structurally similar compounds, suggests that this compound derivatives represent a promising area for further investigation in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols offer a standardized framework for researchers to systematically evaluate the biological activities of this specific class of compounds, enabling robust and comparable data generation. Future studies focusing on the synthesis and comprehensive biological screening of a library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthesis of Functionalized Bromomethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized bromomethylquinolines are pivotal building blocks in medicinal chemistry and materials science. The inherent reactivity of the bromomethyl group, coupled with the diverse biological and photophysical properties of the quinoline scaffold, makes these compounds valuable precursors for the synthesis of a wide array of complex molecules, including drug candidates and functional materials. This guide provides a comparative overview of the most common synthetic routes to functionalized bromomethylquinolines, offering a detailed analysis of their respective methodologies, performance, and scope. Experimental data has been compiled to facilitate a direct comparison of these routes, and detailed protocols for key reactions are provided.

Core Synthetic Strategies: A Two-Step Approach

The synthesis of functionalized bromomethylquinolines is predominantly achieved through a two-step process:

  • Formation of a functionalized methylquinoline core.

  • Benzylic bromination of the methyl group.

This guide will compare three classical and widely employed methods for the synthesis of the methylquinoline core: the Doebner-von Miller reaction, the Friedländer annulation, and the Combes synthesis. The subsequent bromination is typically accomplished via a Wohl-Ziegler reaction using N-bromosuccinimide (NBS).

Comparison of Synthetic Routes to Methylquinolines

The choice of synthetic route to the methylquinoline precursor is critical and often depends on the desired substitution pattern and the availability of starting materials.

Synthetic RouteStarting MaterialsTypical ProductsAdvantagesDisadvantages
Doebner-von Miller Anilines, α,β-unsaturated carbonyls2- and/or 4-substituted quinolinesWide availability of anilines; one-pot potential from aldehydes/ketones.Harsh acidic conditions; potential for polymerization and tar formation; moderate yields.[1][2]
Friedländer Annulation 2-Aminoaryl aldehydes or ketones, compounds with an α-methylene group2,3- and/or 4-substituted quinolinesHigh yields and regioselectivity; milder conditions possible.[3]Starting 2-aminoaryl carbonyls can be less accessible.[1]
Combes Synthesis Anilines, β-diketones2,4-Disubstituted quinolinesGood for accessing 2,4-disubstituted patterns.Requires β-diketones, which may not be readily available for all desired substitution patterns.

Subsequent Bromination: The Wohl-Ziegler Reaction

Once the functionalized methylquinoline is synthesized, the methyl group is converted to a bromomethyl group via a radical bromination, most commonly the Wohl-Ziegler reaction.[4][5] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene, typically under reflux.[4]

General Reaction:

Data Presentation: A Comparative Overview

The following table summarizes representative yields for the synthesis of various functionalized methylquinolines via the Doebner-von Miller, Friedländer, and Combes reactions, followed by the yield for the subsequent Wohl-Ziegler bromination. It is important to note that these are representative examples from various sources and not from a single head-to-head comparative study.

Quinoline Synthesis MethodStarting MaterialsMethylquinoline ProductYield (%)Bromination Yield (%)
Doebner-von Miller Aniline, Crotonaldehyde2-Methylquinoline~70[2]~65[6]
p-Toluidine, Crotonaldehyde2,6-Dimethylquinoline68[7]-
p-Anisidine, Crotonaldehyde6-Methoxy-2-methylquinoline65[7]-
Friedländer Annulation 2-Aminoacetophenone, Acetone2,4-Dimethylquinoline90[3]-
2-Amino-5-chlorobenzophenone, Acetone6-Chloro-4-methyl-2-phenylquinoline85-
2-Aminobenzaldehyde, Ethyl acetoacetate3-Acetyl-2-methylquinoline92[8]-
Combes Synthesis Aniline, Acetylacetone2,4-Dimethylquinoline85[9]-
m-Chloroaniline, Acetylacetone7-Chloro-2,4-dimethylquinoline-[9]-
p-Anisidine, Acetylacetone6-Methoxy-2,4-dimethylquinoline--

Yields are approximate and can vary based on specific reaction conditions and scales.

Experimental Protocols

Route 1: Doebner-von Miller Synthesis of 2-Methylquinoline followed by Wohl-Ziegler Bromination

Step 1: Synthesis of 2-Methylquinoline [2]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-methylquinoline.

Step 2: Synthesis of 2-(Bromomethyl)quinoline [6]

  • To a solution of 2-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 2-(bromomethyl)quinoline.

Route 2: Friedländer Annulation for 2,4-Dimethylquinoline and Subsequent Bromination

Step 1: Synthesis of 2,4-Dimethylquinoline [3]

  • In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and acetone (3.0 eq).

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-dimethylquinoline.

Step 2: Wohl-Ziegler Bromination

Follow the general procedure for Wohl-Ziegler bromination as described in Route 1, Step 2, using 2,4-dimethylquinoline as the starting material. Note that selective bromination of one methyl group may be challenging and a mixture of products could be obtained.

Route 3: Combes Synthesis of 2,4-Dimethylquinoline and Subsequent Bromination

Step 1: Synthesis of 2,4-Dimethylquinoline [9]

  • To a stirred solution of aniline (1.0 eq) in a suitable solvent, add acetylacetone (1.1 eq).

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • After the addition, heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Step 2: Wohl-Ziegler Bromination

Follow the general procedure for Wohl-Ziegler bromination as described in Route 1, Step 2.

Mandatory Visualization

Doebner_von_Miller_Workflow aniline Aniline reaction1 Doebner-von_Miller Reaction aniline->reaction1 crotonaldehyde α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) crotonaldehyde->reaction1 acid Acid Catalyst (e.g., HCl) acid->reaction1 methylquinoline Functionalized Methylquinoline reaction1->methylquinoline reaction2 Wohl-Ziegler Bromination methylquinoline->reaction2 nbs NBS nbs->reaction2 initiator Radical Initiator (e.g., AIBN) initiator->reaction2 bromomethylquinoline Functionalized Bromomethylquinoline reaction2->bromomethylquinoline

Caption: Workflow for the Doebner-von Miller synthesis followed by Wohl-Ziegler bromination.

Friedlander_Workflow amino_ketone 2-Aminoaryl Ketone reaction1 Friedländer Annulation amino_ketone->reaction1 alpha_methylene α-Methylene Carbonyl (e.g., Acetone) alpha_methylene->reaction1 catalyst Acid or Base Catalyst catalyst->reaction1 methylquinoline Functionalized Methylquinoline reaction1->methylquinoline reaction2 Wohl-Ziegler Bromination methylquinoline->reaction2 nbs NBS nbs->reaction2 initiator Radical Initiator initiator->reaction2 bromomethylquinoline Functionalized Bromomethylquinoline reaction2->bromomethylquinoline Combes_Workflow aniline Aniline reaction1 Combes Synthesis aniline->reaction1 diketone β-Diketone (e.g., Acetylacetone) diketone->reaction1 acid Acid Catalyst (e.g., H₂SO₄) acid->reaction1 methylquinoline Functionalized Methylquinoline reaction1->methylquinoline reaction2 Wohl-Ziegler Bromination methylquinoline->reaction2 nbs NBS nbs->reaction2 initiator Radical Initiator initiator->reaction2 bromomethylquinoline Functionalized Bromomethylquinoline reaction2->bromomethylquinoline

References

Navigating the Labyrinth of 2,6-Dimethylquinoline Bromination: A Comparative Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated quinolines is a critical step in the creation of novel therapeutics. The bromination of 2,6-dimethylquinoline, a key intermediate, however, is not without its challenges. Poor regioselectivity and the formation of a complex array of byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides a comprehensive analysis of the potential byproducts in the bromination of 2,6-dimethylquinoline, comparing the performance of different brominating agents and offering insights into reaction control.

The electrophilic substitution of bromine onto the 2,6-dimethylquinoline ring system can result in a variety of products beyond the desired 3-bromo-2,6-dimethylquinoline. The substitution pattern is influenced by the directing effects of the methyl groups and the nitrogen atom in the quinoline core. Common challenges in quinoline bromination include the formation of over-brominated products and polymeric materials. The choice of brominating agent is a key factor in mitigating these side reactions. While molecular bromine (Br₂) is a powerful reagent, its high reactivity can lead to a lack of selectivity. In contrast, N-bromosuccinimide (NBS) is often employed as a milder alternative that can provide better control over the reaction and a cleaner product profile.

Byproduct Profile: A Comparative Analysis

While specific quantitative data for the bromination of 2,6-dimethylquinoline is not extensively documented in publicly available literature, we can construct an illustrative comparison based on the known reactivity of quinoline systems and the general behavior of different brominating agents. The following table summarizes the expected product distribution when using molecular bromine versus N-bromosuccinimide. This data is intended to be representative and highlights the typical trade-offs between reactivity and selectivity.

Product/ByproductExpected Yield with Br₂Expected Yield with NBSRationale for Difference
3-Bromo-2,6-dimethylquinoline (Desired Product) ModerateHighNBS is a milder and more selective brominating agent, favoring mono-substitution at the most reactive positions.
5-Bromo-2,6-dimethylquinoline Low to ModerateLowThe 5-position is also activated, but generally less favored than the 3-position for electrophilic attack. Br₂'s higher reactivity can lead to a less discriminate substitution pattern.
8-Bromo-2,6-dimethylquinoline Low to ModerateLowSimilar to the 5-position, the 8-position is susceptible to bromination, and the less selective nature of Br₂ may result in its formation.
3,5-Dibromo-2,6-dimethylquinoline ModerateLowThe high reactivity of Br₂ can easily lead to over-bromination, especially with longer reaction times or an excess of the reagent.
Other Polybrominated Isomers PresentTraceMultiple sites on the quinoline ring can be brominated, and the aggressive nature of Br₂ increases the likelihood of forming various di- and tri-brominated byproducts.
Benzylic Bromination Products (e.g., 2-(bromomethyl)-6-methylquinoline) Low (radical conditions)Moderate (radical conditions)NBS, particularly with a radical initiator, is a well-known reagent for benzylic bromination. While the primary reaction is electrophilic aromatic substitution, side-chain bromination is a potential side reaction.
Polymeric/Tar-like Materials SignificantLowThe aggressive nature of Br₂ can lead to complex side reactions and polymerization, resulting in the formation of intractable tars.

Experimental Protocols

General Procedure for Electrophilic Bromination of 2,6-Dimethylquinoline

Materials:

  • 2,6-Dimethylquinoline

  • Brominating agent (N-Bromosuccinimide or Molecular Bromine)

  • Solvent (e.g., Dichloromethane, Acetic Acid, or Sulfuric Acid)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated sodium thiosulfate solution)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,6-dimethylquinoline in the chosen solvent.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the brominating agent (either a solution of molecular bromine in the reaction solvent or solid N-bromosuccinimide in portions).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 3-bromo-2,6-dimethylquinoline and characterize the byproducts.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 3-bromo-2,6-dimethylquinoline and the potential formation of major byproducts through electrophilic aromatic substitution and over-bromination.

Bromination_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation 2,6-Dimethylquinoline 2,6-Dimethylquinoline 3-Bromo-2,6-dimethylquinoline 3-Bromo-2,6-dimethylquinoline 2,6-Dimethylquinoline->3-Bromo-2,6-dimethylquinoline + Br+ 5-Bromo-2,6-dimethylquinoline 5-Bromo-2,6-dimethylquinoline 2,6-Dimethylquinoline->5-Bromo-2,6-dimethylquinoline + Br+ (minor) 8-Bromo-2,6-dimethylquinoline 8-Bromo-2,6-dimethylquinoline 2,6-Dimethylquinoline->8-Bromo-2,6-dimethylquinoline + Br+ (minor) Benzylic Bromination Benzylic Bromination 2,6-Dimethylquinoline->Benzylic Bromination Radical Conditions (e.g., NBS, initiator) 3,5-Dibromo-2,6-dimethylquinoline 3,5-Dibromo-2,6-dimethylquinoline 3-Bromo-2,6-dimethylquinoline->3,5-Dibromo-2,6-dimethylquinoline + Br+ Other Polybrominated Products Other Polybrominated Products 3-Bromo-2,6-dimethylquinoline->Other Polybrominated Products + Br+ (excess) 5-Bromo-2,6-dimethylquinoline->3,5-Dibromo-2,6-dimethylquinoline + Br+

Caption: Reaction pathways in the bromination of 2,6-dimethylquinoline.

By understanding the potential byproducts and the factors that influence their formation, researchers can optimize reaction conditions to favor the synthesis of the desired 3-bromo-2,6-dimethylquinoline, thereby improving the efficiency and scalability of their synthetic endeavors. Careful selection of the brominating agent, solvent, temperature, and reaction time are all critical parameters in navigating the complex landscape of quinoline bromination.

A Researcher's Guide to Assessing the Purity of Synthesized 6-(bromomethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, the purity of a chemical intermediate is a cornerstone of reliable and reproducible results. Impurities in a compound like 6-(bromomethyl)-2-methylquinoline, a valuable building block in medicinal chemistry, can lead to ambiguous biological data, unpredictable reaction outcomes, and potential safety concerns in final active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of the principal analytical methods for assessing the purity of synthesized this compound. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering supporting data, detailed experimental protocols, and visual workflows to ensure a comprehensive quality assessment.

Introduction to Potential Impurities

The synthesis of this compound most commonly proceeds via the radical bromination of 2,6-dimethylquinoline. This synthetic route can introduce several classes of impurities that a robust analytical workflow must be able to detect and quantify:

  • Unreacted Starting Materials: Residual 2,6-dimethylquinoline.

  • Over-reacted Byproducts: Such as 6-(dibromomethyl)-2-methylquinoline or other poly-brominated species.

  • Isomeric Byproducts: Positional isomers that may form depending on the specificity of the reaction.

  • Reagents and Degradation Products: Impurities from the brominating agent (e.g., N-bromosuccinimide) or products from the degradation of the target compound, which can be sensitive to light and heat.

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

Comparative Analysis of Purity Assessment Methods

A multi-technique approach is the gold standard for a thorough purity evaluation, as different methods provide orthogonal, or complementary, information. HPLC, GC-MS, and NMR each offer distinct advantages for the analysis of this compound.[1]

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with UV detection.[2]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[2]Provides structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[3]
Applicability Excellent for quantifying the main component and non-volatile or thermally labile impurities.[4]Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[5]Essential for unambiguous structure confirmation and can provide an absolute purity value (qNMR) without a specific reference standard of the analyte.[6]
Impurity Detection High resolution for separating closely related structural isomers and non-volatile byproducts.[7]Excellent for detecting volatile impurities not amenable to HPLC. The mass spectrometer provides structural information for confident identification of unknown peaks.[2]Can detect a wide range of impurities, provided they contain NMR-active nuclei (e.g., ¹H). Detects non-UV active impurities that might be missed by HPLC.[1][6]
Quantification Highly precise and accurate for relative purity (e.g., area percent) when all impurities have a similar UV response. Requires a reference standard for absolute quantification.Precise for relative quantification of volatile components. Can provide semi-quantitative results for unknowns based on spectral data.Quantitative NMR (qNMR) provides absolute purity (w/w %) by comparing the analyte signal to a certified internal standard of known purity and weight.[8]
Limitations May not detect impurities that lack a UV chromophore. Thermally labile compounds are well-suited, but volatility is not assessed.[4]Not suitable for non-volatile or thermally unstable compounds. This compound may require careful method development to avoid on-column degradation.Lower sensitivity compared to HPLC and GC-MS. Signal overlap can complicate the analysis of complex mixtures, though 2D NMR can help.[6]

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data for a synthesized batch of this compound, showcasing the type of results obtained from each analytical method.

Analytical Method Parameter Measured Result Interpretation
HPLC-UV (254 nm) Peak Area % of this compound98.9%High purity with respect to UV-active, non-volatile impurities.
Peak Area % of 2,6-dimethylquinoline0.6%Minor unreacted starting material is present.
Peak Area % of Unknown Impurity0.5%An unknown, likely non-volatile and structurally related, impurity is present.
GC-MS Peak Area % of this compound>99% (relative to other volatiles)The sample is largely free of volatile impurities.
Identification of VolatilesDichloromethane (trace)A trace amount of the reaction or purification solvent remains.
¹H qNMR Absolute Purity (w/w %) 98.1% w/w The absolute purity is high, consistent with HPLC data, and accounts for any non-UV active or non-volatile impurities like residual solvents or inorganic material.[6]
Identified Impurities2,6-dimethylquinoline (~0.6%), Dichloromethane (~0.2%)Confirms the presence of the starting material and a residual solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities, such as the starting material 2,6-dimethylquinoline.[7]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • Start with 60% A, hold for 1 minute.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.[1] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities, such as residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Column: Polysiloxane-based capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., ethyl acetate) at a concentration of 1-2 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Relative quantification is based on peak area percentages.

Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

This method provides an absolute measure of purity and confirms the compound's structure.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and its peaks should not overlap with the analyte signals.

    • Dissolve the mixture in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.[1]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for complete magnetization recovery between pulses.

  • Data Analysis:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the absolute purity (P) using the following formula: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Mandatory Visualizations

Workflow for Purity Assessment

Diagram 1: General Workflow for Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Qualitative Screen (e.g., TLC) Purification->Initial_Screen Structural_ID Structural Confirmation & Absolute Purity (NMR) Initial_Screen->Structural_ID Chromatographic_Purity Chromatographic Purity (HPLC) Initial_Screen->Chromatographic_Purity Volatile_Impurities Volatile Impurity Analysis (GC-MS) Initial_Screen->Volatile_Impurities Final_Report Final Purity Report & Certificate of Analysis Structural_ID->Final_Report Chromatographic_Purity->Final_Report Volatile_Impurities->Final_Report

Caption: Workflow for the synthesis and purity assessment.

Decision Logic for Analytical Method Selection

Diagram 2: Decision Logic for Method Selection Start Goal of Analysis? Q1 Need Absolute Purity (w/w %)? Start->Q1 Q2 Concerned about Volatile Impurities / Solvents? Q1->Q2 No Ans_NMR Use qNMR Q1->Ans_NMR Yes Q3 Need to Quantify Non-Volatile Byproducts? Q2->Q3 No Ans_GCMS Use GC-MS Q2->Ans_GCMS Yes Ans_HPLC Use HPLC Q3->Ans_HPLC Yes Ans_Multi Use a Multi-Technique Approach (Recommended) Q3->Ans_Multi No / Unsure Ans_NMR->Ans_Multi Ans_GCMS->Ans_Multi Ans_HPLC->Ans_Multi

Caption: Selecting the appropriate analytical technique.

Conclusion

The rigorous assessment of purity for synthesized this compound is indispensable for ensuring the quality and reliability of subsequent research and development activities. While each analytical technique offers unique advantages, a comprehensive purity profile is best achieved through a complementary, multi-technique approach. HPLC-UV serves as a robust method for routine quality control of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile residues that other methods might miss. Finally, qNMR spectroscopy provides an unambiguous structural confirmation and a direct, absolute measure of purity, making it a powerful tool for certifying the final compound.[6] By implementing this integrated analytical strategy, researchers can proceed with high confidence in the quality of their synthesized material.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 6-(Bromomethyl)-2-methylquinoline and Analogous Benzylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions on 6-(bromomethyl)-2-methylquinoline and structurally related benzyl bromide derivatives. Understanding the reaction kinetics of these compounds is pivotal for their application as versatile synthetic intermediates in the development of novel therapeutics and complex organic molecules. The primary site for nucleophilic attack is the benzylic bromide, which is notably labile, allowing for selective chemical transformations.[1]

While specific kinetic data for this compound is not extensively available in publicly accessible literature, its reactivity can be reliably inferred from the extensive studies conducted on analogous substituted benzyl bromides. This guide summarizes key quantitative kinetic data, details robust experimental protocols for kinetic analysis, and provides visualizations of the reaction pathways and experimental workflows.

Comparative Kinetic Data

The rate of nucleophilic substitution on benzylic bromides is profoundly influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The reactions are typically second-order, with the rate being dependent on the concentration of both the benzyl bromide and the nucleophile.[1]

Influence of Nucleophile and Solvent on Reaction Rates

The strength of the nucleophile is a critical determinant in SN2 reactions, with stronger nucleophiles generally leading to faster reaction rates.[2] The choice of solvent also plays a crucial role in influencing the reaction mechanism and rate.

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[1]
Benzyl bromidePyridineAcetone40Relative rate kR/kH = 1.00[3]
Benzyl bromideThioureaVarious protic and aprotic solventsNot SpecifiedData correlated using linear multiple regression analysis[4]
Benzyl bromideSubstituted BenzylaminesMethanolNot SpecifiedReaction follows a total second-order path[4]
Influence of Substituents on Reaction Rates

Substituents on the phenyl ring of benzyl bromide significantly affect the rate of nucleophilic substitution. Electron-donating groups tend to accelerate the reaction, likely by stabilizing the developing positive charge in the transition state of an SN2 reaction or the carbocation intermediate in an SN1 reaction.[3] Conversely, electron-withdrawing groups generally retard the rate.[5]

For the reaction of R-Ph-CH₂-Br with pyridine in acetone at 40°C:[3]

Substituent (R)Relative Rate (kR/kH)
H1.00
Me (methyl)1.66
Et (ethyl)1.40

Based on these trends, the 2-methylquinoline moiety in this compound is expected to influence the reactivity of the bromomethyl group. The quinoline ring system, being electron-withdrawing, would likely decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide. However, the methyl group at the 2-position is electron-donating and would have an opposing effect. The overall reactivity will be a balance of these electronic influences.

Experimental Protocols

A standardized and detailed experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below is a generalized procedure for studying the kinetics of the nucleophilic substitution reaction of a benzylic bromide derivative.

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a given nucleophile in a specific solvent at a constant temperature.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, pyridine, thiourea)

  • Solvent (e.g., acetone, methanol, nitrobenzene-ethanol mixture) of analytical grade[1]

  • Thermostatted water bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and reaction vessels

Procedure:

  • Solution Preparation: Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.[2] Ensure all glassware is clean and dry.

  • Temperature Equilibration: Place a known volume of the benzyl bromide solution into a reaction vessel. Equilibrate the reaction vessel to the desired temperature in the thermostatted bath with an accuracy of ± 0.5°C.[1] Pre-heat the nucleophile solution to the same temperature.

  • Initiation of Reaction: At time t=0, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.

  • Monitoring the Reaction Progress:

    • Conductivity Method: This method is suitable when the reaction produces ions. The liberation of the bromide ion as the reaction proceeds leads to an increase in the conductivity of the solution.[1] Record the conductance at regular time intervals. The rate constant can be calculated from the change in conductance over time.[1]

    • Spectrophotometry: If the reactants or products have a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.[2]

    • Titration Method: Aliquots of the reaction mixture can be withdrawn at regular intervals and the concentration of a reactant or product determined by titration. For example, the liberated bromide ions can be titrated with a standard solution of silver nitrate.

  • Data Analysis: The second-order rate constant (k) is determined by plotting the appropriate function of concentration against time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k.

Mandatory Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (this compound) thermostat Equilibrate Solutions to Desired Temperature prep_substrate->thermostat prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->thermostat mix Mix Reactants (t=0) thermostat->mix monitor Monitor Reaction Progress (e.g., Conductivity, UV-Vis) mix->monitor data_collection Record Data at Time Intervals monitor->data_collection plot Plot Kinetic Data data_collection->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for the kinetic analysis of nucleophilic substitution.

Signaling Pathway of SN2 Reaction

SN2_pathway reactant Nu⁻ + R-CH₂-Br transition_state [Nu---CH₂(R)---Br]⁻ reactant->transition_state Attack product Nu-CH₂-R + Br⁻ transition_state->product Leaving Group Departure

Caption: Generalized SN2 reaction pathway for a benzylic bromide.

Conclusion

The kinetic study of nucleophilic substitution on this compound is crucial for optimizing its use in organic synthesis. While direct kinetic data for this specific compound is sparse, a wealth of information from analogous benzyl bromide derivatives provides a strong predictive framework for its reactivity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret their own kinetic experiments, ultimately facilitating the development of novel chemical entities. The primary benzylic nature of the halide suggests that the reaction will likely proceed via an SN2 mechanism, though SN1 pathways can become competitive under certain conditions, especially with secondary or tertiary benzylic halides.

References

Comparative Guide to the Structure-Activity Relationship of 6-(Aminomethyl)-2-methylquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(aminomethyl)-2-methylquinoline derivatives and related analogues, with a focus on their potential as anticancer agents. By synthesizing data from multiple studies, this document aims to elucidate the key structural features influencing their biological activity, present relevant experimental data in a clear format, and provide detailed methodologies for key assays.

Introduction to Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] Modifications to the quinoline ring at various positions can significantly alter the pharmacological effects of the resulting derivatives.[1] Research has particularly focused on substitutions at the 2- and 6-positions to develop novel anticancer agents.[2][3] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinase activity.[4][5]

Comparative Analysis of Anticancer Activity

The following tables summarize the cytotoxic activities of various quinoline derivatives from the literature. This data is intended to provide a comparative overview and facilitate the understanding of the structure-activity relationships. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and incubation times.

Table 1: Cytotoxic Activity of 2-Arylquinoline and Related Derivatives

Compound ID2-Position Substituent6-Position SubstituentCell LineIC50 (µM)Reference
4 PhenylHHeLa>150[2]
5 PhenylFHeLa113.08[2]
10 PhenylOCH3HeLa36.21[2]
11 3,4-MethylenedioxyphenylHPC334.34[2]
12 3,4-MethylenedioxyphenylFPC331.37[2]
13 3,4-MethylenedioxyphenylClHeLa8.3[2]
4c 4-Methoxyphenyl(Not Specified)MDA-MB-23117 ± 0.3[4][6]
27c 4-(1H-indol-5-yl)vinyl(Not Specified)K562(Not Specified)[7]
34b 4-(1-(Fluoromethyl)-1H-indol-5-yl)vinyl(Not Specified)K562(Not Specified)[7]

Table 2: P-Glycoprotein (P-gp) Inhibitory Activity of 6-Methoxy-2-arylquinoline Analogues

Compound ID4-Position SubstituentP-gp Inhibition (fold stronger than verapamil)Reference
5a Hydroxymethyl1.3[3]
5b Hydroxymethyl2.1[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be inferred for quinoline derivatives as potential anticancer agents:

  • Substitution at the 2-Position: The nature of the substituent at the 2-position significantly influences cytotoxic activity. Aromatic groups, such as phenyl and substituted phenyl rings, are common in active compounds.[2] The presence of a 3,4-methylenedioxyphenyl group at this position appears to be beneficial for activity against prostate cancer (PC3) and cervical cancer (HeLa) cell lines.[2]

  • Substitution at the 6-Position: Modifications at the 6-position of the quinoline ring also play a crucial role in determining anticancer potency. Halogen substitutions (F, Cl) and the introduction of a methoxy group (OCH3) at this position have been shown to enhance cytotoxic effects in 2-phenylquinoline derivatives.[2]

  • The Aminomethyl Group: While direct SAR studies on the 6-(aminomethyl) group are limited in the provided literature, the general importance of substitutions at the 6-position suggests that the nature of the amine (primary, secondary, tertiary) and the length of any alkyl chains would be critical parameters to investigate for optimizing activity. The amino group can influence solubility, basicity, and the potential for hydrogen bonding interactions with biological targets.

  • Mechanism of Action: Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine binding site.[4][7] This mechanism leads to cell cycle arrest and apoptosis.[4][6] Other quinoline analogues have been developed as inhibitors of protein kinases such as CK2 and VEGFR-2, which are crucial for cancer cell signaling and angiogenesis.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: The test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 6-(aminomethyl)-2-methylquinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-methyl-6-nitroquinoline) synthesis Chemical Synthesis (e.g., Reduction, Amination) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (MTT, etc.) purification->cytotoxicity mechanism Mechanism of Action Studies (Tubulin Polymerization, Kinase Assays) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis mechanism->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

tubulin_inhibition_pathway tubulin α-Tubulin β-Tubulin dimer Tubulin Dimer tubulin->dimer Polymerization microtubule Microtubule (Dynamic Instability) dimer->microtubule apoptosis Apoptosis (Cell Death) dimer->apoptosis Inhibition of Polymerization mitosis Normal Mitosis & Cell Division microtubule->mitosis inhibitor 6-(aminomethyl)-2-methylquinoline Derivative (Inhibitor) inhibitor->dimer Binds to Colchicine Site

References

Safety Operating Guide

Proper Disposal of 6-(Bromomethyl)-2-methylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 6-(Bromomethyl)-2-methylquinoline, a halogenated quinoline derivative, requires specific disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

These classifications underscore the necessity of stringent safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and chemical burns.
Eye Protection Safety goggles and a face shield.To protect against splashes and severe eye damage.
Body Protection Laboratory coat and a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Laboratories must adhere to their institution's specific waste management protocols and local, state, and federal regulations.

Experimental Protocol for Preparing Waste for Disposal:
  • Waste Classification and Segregation:

    • This compound is classified as a halogenated organic solid waste .[1]

    • It is imperative not to mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[1]

  • Container Selection:

    • Choose a chemically resistant container with a secure, leak-proof lid, suitable for solid waste.

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids ".

    • List This compound as a component on the label.

  • Waste Collection:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, when handling the solid waste.[2]

    • Carefully transfer the waste this compound into the designated waste container.

    • Any materials contaminated with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same container.

    • Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Documentation:

    • Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE as outlined in the table above.

  • Containment: For a small spill, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the solid.

  • Cleanup:

    • Carefully sweep or scoop the contained material and absorbent into the designated halogenated organic solid waste container.

    • Avoid generating dust.

    • Decontaminate the spill area with an appropriate solvent, followed by a thorough washing. All cleanup materials must be disposed of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->ppe classify Classify as Halogenated Organic Solid Waste ppe->classify container Select & Label Approved Hazardous Waste Container classify->container collect Collect Waste Chemical & Contaminated Materials in Fume Hood container->collect seal Securely Seal Container collect->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.